Product packaging for Repaglinide Anhydride(Cat. No.:)

Repaglinide Anhydride

Cat. No.: B15291073
M. Wt: 887.2 g/mol
InChI Key: XWYGKXXZJQDMGB-ZYBCLOSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Repaglinide Anhydride (CAS 2727060-89-9) is a high-purity chemical building block critical for pharmaceutical research and development, particularly in the study of antidiabetic agents. It is a key synthetic intermediate or impurity related to Repaglinide, a well-known meglitinide class insulin secretagogue used in the management of type 2 diabetes . Researchers utilize this compound to investigate the metabolic pathways of Repaglinide, which is primarily metabolized in the liver by cytochrome P450 enzymes CYP2C8 and CYP3A4 . Its application is fundamental for analytical method development, impurity profiling, stability studies, and the synthesis of novel derivatives for structure-activity relationship (SAR) studies. By providing a specific molecular entity related to a therapeutically relevant drug, this compound enables scientists to delve deeper into the mechanisms of glucose-dependent insulin secretion from pancreatic beta-cells, a process mediated by the closure of ATP-sensitive potassium channels . This compound is offered for research applications only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H70N4O7 B15291073 Repaglinide Anhydride

Properties

Molecular Formula

C54H70N4O7

Molecular Weight

887.2 g/mol

IUPAC Name

[2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoyl] 2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate

InChI

InChI=1S/C54H70N4O7/c1-7-63-49-33-39(35-51(59)55-45(31-37(3)4)41-19-11-13-21-47(41)57-27-15-9-16-28-57)23-25-43(49)53(61)65-54(62)44-26-24-40(34-50(44)64-8-2)36-52(60)56-46(32-38(5)6)42-20-12-14-22-48(42)58-29-17-10-18-30-58/h11-14,19-26,33-34,37-38,45-46H,7-10,15-18,27-32,35-36H2,1-6H3,(H,55,59)(H,56,60)/t45-,46-/m0/s1

InChI Key

XWYGKXXZJQDMGB-ZYBCLOSLSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OC(=O)C4=C(C=C(C=C4)CC(=O)N[C@@H](CC(C)C)C5=CC=CC=C5N6CCCCC6)OCC

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OC(=O)C4=C(C=C(C=C4)CC(=O)NC(CC(C)C)C5=CC=CC=C5N6CCCCC6)OCC

Origin of Product

United States

Foundational & Exploratory

Repaglinide Anhydride: An Inquiry into its Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals no specific compound identified as "Repaglinide Anhydride." This suggests that this particular derivative of Repaglinide may not be a commonly synthesized or studied molecule within the public domain of pharmaceutical research and development. Therefore, a detailed technical guide on its specific synthesis and characterization cannot be provided at this time.

Repaglinide is a well-documented oral antidiabetic drug, and extensive information is available regarding its synthesis, impurity profiling, and degradation pathways.[1][2][3] However, the formation of an anhydride from the carboxylic acid moiety of two Repaglinide molecules is not a described transformation in the available literature.

While the synthesis of anhydrides from carboxylic acids is a standard organic chemistry reaction, typically achieved through dehydration or the use of coupling agents, the application of these methods to a complex molecule like Repaglinide would require specific experimental validation. Without any published data, any proposed synthesis would be purely theoretical.

Similarly, the characterization of a hypothetical "this compound" would involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). One would expect to see characteristic changes in the spectra compared to Repaglinide. For instance, in the IR spectrum, the appearance of a characteristic anhydride carbonyl stretch (typically two bands) and the disappearance of the carboxylic acid hydroxyl group would be indicative of anhydride formation.[4] In NMR, shifts in the signals of protons and carbons near the carboxylic acid group would be expected. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the anhydride. However, without experimental data, no definitive spectral information can be provided.

It is possible that "this compound" could be a novel, proprietary compound, a misnomer for a different derivative, or a transient intermediate in a specific, non-disclosed chemical process. For researchers, scientists, and drug development professionals interested in the derivatives of Repaglinide, the existing literature on its impurities and degradation products would be the most relevant and valuable resource.[1]

Given the absence of information on "this compound," this guide cannot fulfill the request for experimental protocols, data tables, or pathway diagrams related to its synthesis and characterization. Further investigation into the origin of the term "this compound" may be necessary to determine if it refers to a known, but differently named, substance.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Repaglinide Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Repaglinide Anhydride, a critical active pharmaceutical ingredient (API) in the management of type 2 diabetes mellitus.[1] Understanding these properties is paramount for formulation development, ensuring bioavailability, and maintaining stability throughout the drug product lifecycle.

Introduction to Repaglinide

Repaglinide is an oral antihyperglycemic agent belonging to the meglitinide class of short-acting insulin secretagogues.[2] Its mechanism of action involves the blockage of ATP-dependent potassium (Kir6) channels in pancreatic β-cells, which stimulates insulin release in a glucose-dependent manner.[2][3][4][5] Chemically, it is (S)-2-Ethoxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl] amino]-2-oxoethyl]-benzoic acid, with the molecular formula C27H36N2O4 and a molecular weight of 452.6 g/mol .[3][5][6] As a Biopharmaceutics Classification System (BCS) Class II drug, Repaglinide is characterized by low solubility and high permeability.[7][8][9][10]

Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound.

Table 1: Solubility Profile

Solvent/MediumSolubilityTemperatureReference
Water34 µg/mL37°C[11]
Water34.6 µg/mL37°C[8]
Water89.99 mg/L (0.08999 mg/mL)25°C[12]
Aqueous BuffersSparingly solubleNot Specified[3]
1:4 DMSO:PBS (pH 7.2)~0.2 mg/mLNot Specified[3]
Ethanol~25 mg/mLNot Specified[3]
DMSO~30 mg/mLNot Specified[3]
Dimethyl formamide (DMF)~30 mg/mLNot Specified[3]
DMSO34 mg/mLNot Specified[12]
DMSO91 mg/mLNot Specified[13]
Ethanol91 mg/mLNot Specified[13]
Citro-phosphate buffer (pH 5.0)4.9 µg/mLNot Specified[9]

Table 2: Thermal Properties and Other Physicochemical Parameters

ParameterValueReference
Melting Point126-128°C (crystallized from ethanol-water)[12]
Melting Point129-130.2°C[12]
Melting Point130-131°C[14]
Melting Point138.26°C (from DSC)[15]
Melting Point136.9°C (from DSC)[16]
Melting Point126.8°C (from DSC)[7]
pKa4.19 (acidic), 6.01 (basic)[10]
pKa4.19, 5.78[7]
LogP3.97[8][10][11]
LogP5.9[14]

Polymorphism

Repaglinide is known to exist in multiple polymorphic forms, which can significantly impact its dissolution and bioavailability. Different crystalline forms (Form I, II, and III) as well as an amorphous form have been identified. The investigation of polymorphs is a critical step in drug development to select the most stable and efficacious solid form.[17] X-ray powder diffraction (XRPD) is the primary technique for identifying and differentiating these polymorphic forms.[17][18]

Mechanism of Action Signaling Pathway

Repaglinide exerts its therapeutic effect by modulating insulin secretion from pancreatic β-cells. The process is initiated by the binding of Repaglinide to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel.[19] This binding event leads to the closure of the channel, causing membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of calcium ions. Elevated intracellular calcium then triggers the exocytosis of insulin-containing granules.[2][4][5][20]

Repaglinide_Mechanism_of_Action Repaglinide Repaglinide SUR1 SUR1 Subunit of K-ATP Channel Repaglinide->SUR1 Binds to K_ATP_Channel K-ATP Channel Closure SUR1->K_ATP_Channel Induces Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Opening Membrane_Depolarization->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Results in Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Triggers Insulin_Release Insulin Release Insulin_Exocytosis->Insulin_Release Causes

Fig. 1: Repaglinide's mechanism of action pathway.

Experimental Protocols

Detailed methodologies are essential for the reproducible determination of physicochemical properties.

5.1. Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[21]

  • Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a sealed container.[21][22]

  • Equilibration: The suspension is agitated at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[21][23] The presence of undissolved solid should be visually confirmed.[22]

  • Phase Separation: The solid and liquid phases are separated by centrifugation or filtration.[21] Care must be taken to avoid any temperature changes during this step.

  • Analysis: The concentration of Repaglinide in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[21]

Solubility_Workflow Start Start Add_Excess_API Add Excess Repaglinide to Solvent Start->Add_Excess_API Agitate Agitate at Constant Temp (e.g., 24-48h at 37°C) Add_Excess_API->Agitate Separate Separate Solid and Liquid (Centrifuge/Filter) Agitate->Separate Analyze Analyze Supernatant (e.g., HPLC, UV-Vis) Separate->Analyze End Determine Solubility Analyze->End

Fig. 2: Workflow for equilibrium solubility determination.

5.2. Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a sample, such as melting point and glass transitions.[24][25]

  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed into an aluminum DSC pan.[26] The pan is then hermetically sealed.

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.[26] The instrument is programmed with a specific temperature range and heating rate (e.g., 5°C/min or 10°C/min).[26] The cell is purged with an inert gas like nitrogen.[27]

  • Data Collection: The sample is heated, and the differential heat flow between the sample and the reference is measured as a function of temperature.[24][26]

  • Data Analysis: The resulting thermogram is analyzed to determine the onset temperature and peak maximum of endothermic events (like melting) or exothermic events (like decomposition).[16][26]

DSC_Workflow Start Start Prepare_Sample Weigh 5-10mg of Repaglinide into DSC Pan and Seal Start->Prepare_Sample Place_Pans Place Sample and Reference Pans in DSC Cell Prepare_Sample->Place_Pans Program_Method Set Temperature Program (e.g., heat at 10°C/min) Place_Pans->Program_Method Run_Analysis Run Analysis under Inert Gas Purge Program_Method->Run_Analysis Analyze_Thermogram Analyze Thermogram for Melting Point (Endotherm) Run_Analysis->Analyze_Thermogram End End Analyze_Thermogram->End XRPD_Workflow Start Start Prepare_Sample Prepare a Flat Powder Sample of Repaglinide Start->Prepare_Sample Mount_Sample Mount Sample in Diffractometer Prepare_Sample->Mount_Sample Scan_Sample Scan with X-rays over a Range of 2θ Angles Mount_Sample->Scan_Sample Analyze_Pattern Analyze Diffractogram (Peak Positions/Intensities) Scan_Sample->Analyze_Pattern End Identify Polymorphic Form Analyze_Pattern->End

References

Repaglinide Anhydride's Mechanism of Action in Pancreatic β-Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive technical overview of the molecular mechanism of action of repaglinide anhydride in pancreatic β-cells, detailing its interaction with the ATP-binding cassette transporter subfamily C member 8 (ABCC8), also known as the sulfonylurea receptor 1 (SUR1), and the subsequent signaling cascade leading to insulin exocytosis. This document synthesizes key quantitative data, outlines detailed experimental protocols for relevant assays, and provides visual representations of the critical pathways and workflows.

Introduction

Repaglinide is an oral antihyperglycemic agent belonging to the meglitinide class of short-acting insulin secretagogues.[1] It is utilized in the management of type 2 diabetes mellitus to enhance early-phase insulin release, thereby controlling postprandial glucose excursions.[2] Unlike sulfonylureas, repaglinide's action is glucose-dependent, diminishing at low glucose concentrations, which contributes to a lower risk of prolonged hypoglycemia.[3][4] Its rapid onset and short duration of action make it a valuable therapeutic option for mimicking the physiological prandial insulin response.[5] This guide delves into the core molecular interactions and cellular consequences of repaglinide's activity within the pancreatic β-cell.

Core Mechanism of Action: K-ATP Channel Inhibition

The primary mechanism of action of repaglinide involves the inhibition of the ATP-sensitive potassium (K-ATP) channels in the plasma membrane of pancreatic β-cells.[4][6] These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel Kir6.2 subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[7]

Under basal glucose conditions, K-ATP channels are open, allowing potassium ion efflux, which maintains a hyperpolarized state of the β-cell membrane. Following a meal, elevated blood glucose levels lead to increased glucose uptake into the β-cell via glucose transporters (primarily GLUT2 in rodents and GLUT1 in humans) and subsequent metabolism, resulting in an elevated intracellular ATP/ADP ratio. This increase in ATP directly promotes the closure of K-ATP channels.

Repaglinide mimics the effect of elevated ATP by binding to the SUR1 subunit of the K-ATP channel, inducing its closure independent of the intracellular ATP concentration.[8][9] This binding event is crucial for its insulin secretagogue activity.

Binding Affinity and Potency

The interaction of repaglinide with the K-ATP channel has been characterized by various binding and functional assays. The following table summarizes key quantitative data from the literature.

ParameterValueCell Type/SystemReference
Binding Affinity (Kd)
High-affinity site (Kir6.2/SUR1 co-expressed)0.42 ± 0.03 nMHEK293 cells[10]
Low-affinity site (SUR1 expressed alone)59 ± 16 nMHEK293 cells[10]
High-affinity site (Wild-type Kir6.2/SUR1)0.40 ± 0.09 nmol/lHEK293 cells[4]
Half-maximal Inhibitory Concentration (IC50)
K-ATP currents (whole-cell)89 pmol/lNewborn rat islet cells[11]
K-ATP currents (whole-cell)21 nmol/lHEK293 cells expressing Kir6.2/SUR1[4]
K-ATP channels (high-affinity site on SUR)2-8 nmol/lXenopus oocytes or HEK293 cells[7][12]
K-ATP channels (low-affinity site on Kir6.2)230 µmol/lXenopus oocytes or HEK293 cells[7][12]
Half-maximal Effective Concentration (EC50)
Intracellular free Ca2+ concentration0.5 nmol/lMouse beta TC3 cells[11]

Signaling Cascade from Channel Closure to Insulin Exocytosis

The closure of K-ATP channels by repaglinide initiates a well-defined cascade of events culminating in the secretion of insulin.

  • Membrane Depolarization: The inhibition of potassium efflux leads to a depolarization of the β-cell plasma membrane.[3][4]

  • Calcium Influx: The change in membrane potential activates voltage-gated L-type calcium channels (VGCCs), resulting in a rapid influx of extracellular calcium ions (Ca2+).[3][11][13]

  • Insulin Granule Exocytosis: The rise in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing secretory granules.[3][13] This process involves the fusion of the granule membrane with the plasma membrane, releasing insulin into the bloodstream.

The following diagram illustrates the core signaling pathway of repaglinide's action.

Repaglinide_Mechanism Repaglinide Repaglinide SUR1 SUR1 Subunit (of K-ATP Channel) Repaglinide->SUR1 KATP_Channel K-ATP Channel (Kir6.2/SUR1) SUR1->KATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization VGCC Voltage-Gated Ca2+ Channels Membrane_Depolarization->VGCC Activates Ca_Influx Ca2+ Influx VGCC->Ca_Influx Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Triggers Insulin_Secretion Insulin Secretion Insulin_Exocytosis->Insulin_Secretion

Core signaling pathway of repaglinide in pancreatic β-cells.

Downstream Signaling Pathways Beyond Calcium Influx

The increase in intracellular calcium concentration not only directly triggers insulin exocytosis but also activates several downstream signaling pathways that are crucial for β-cell function, proliferation, and survival.

Calcineurin-NFAT Pathway

The rise in intracellular Ca2+ activates the calcium/calmodulin-dependent phosphatase, calcineurin.[2] Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors, leading to their translocation to the nucleus.[2][3] In the nucleus, NFAT regulates the transcription of genes involved in β-cell function, proliferation, and insulin gene expression.[2][3]

CaM K-CREB Pathway

Calcium ions bind to calmodulin (CaM), which in turn activates Ca2+/calmodulin-dependent protein kinases (CaMKs). Activated CaMKs can then phosphorylate the cAMP response element-binding protein (CREB) at Serine 133.[1][13] Phosphorylated CREB is a key transcription factor that promotes the expression of genes essential for insulin secretion, β-cell survival, and proliferation.[1][10][13]

The following diagram illustrates the downstream signaling pathways activated by the repaglinide-induced calcium influx.

Downstream_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ca_Influx Increased Intracellular [Ca2+] Calcineurin Calcineurin Ca_Influx->Calcineurin Activates CaM Calmodulin (CaM) Ca_Influx->CaM Binds to NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Translocates to CaMK CaMK CaM->CaMK Activates CREB CREB CaMK->CREB Phosphorylates CREB_P CREB-P CREB_P_n CREB-P CREB_P->CREB_P_n Translocates to CREB->CREB_P Gene_Expression Gene Expression (Insulin, Proliferation, Survival) NFAT_n->Gene_Expression Regulates CREB_P_n->Gene_Expression Regulates

Downstream signaling pathways activated by calcium influx.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of repaglinide.

Whole-Cell Patch-Clamp Electrophysiology for K-ATP Channel Activity

This protocol is designed to measure K-ATP channel currents in pancreatic β-cells (e.g., MIN6 cells) in the whole-cell configuration.

Experimental Workflow:

Patch_Clamp_Workflow Start Start Prepare_Cells Prepare MIN6 Cells (culture on coverslips) Start->Prepare_Cells Pull_Pipettes Pull Borosilicate Glass Pipettes (2-5 MΩ resistance) Prepare_Cells->Pull_Pipettes Fill_Pipette Fill Pipette with Intracellular Solution Pull_Pipettes->Fill_Pipette Approach_Cell Approach a Single Cell with the Micropipette Fill_Pipette->Approach_Cell Form_Seal Form a Gigaohm Seal (>1 GΩ) Approach_Cell->Form_Seal Rupture_Membrane Rupture Membrane Patch (achieve whole-cell configuration) Form_Seal->Rupture_Membrane Record_Baseline Record Baseline K-ATP Currents Rupture_Membrane->Record_Baseline Apply_Repaglinide Apply Repaglinide (various concentrations) Record_Baseline->Apply_Repaglinide Record_Response Record K-ATP Current Inhibition Apply_Repaglinide->Record_Response Analyze_Data Analyze Data (generate dose-response curve) Record_Response->Analyze_Data End End Analyze_Data->End

Workflow for whole-cell patch-clamp experiment.

Solutions:

  • Extracellular (Bath) Solution (in mM): 138 NaCl, 5.6 KCl, 1.2 MgCl2, 2.6 CaCl2, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 125 K-gluconate, 15 KCl, 1 MgCl2, 5 MgATP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.

Procedure:

  • Culture MIN6 cells on glass coverslips to 60-80% confluency.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Mount a coverslip with MIN6 cells onto the recording chamber of an inverted microscope and perfuse with extracellular solution.

  • Fill a glass pipette with the intracellular solution and mount it on the micromanipulator.

  • Under visual guidance, approach a single, healthy-looking MIN6 cell with the pipette tip.

  • Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -70 mV.

  • Record baseline K-ATP channel currents.

  • Perfuse the recording chamber with extracellular solution containing varying concentrations of repaglinide.

  • Record the inhibition of the K-ATP currents at each concentration.

  • Analyze the data to determine the IC50 of repaglinide.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol measures the effect of repaglinide on insulin secretion from pancreatic β-cells (e.g., MIN6 cells) in response to glucose.

Experimental Workflow:

GSIS_Workflow Start Start Seed_Cells Seed MIN6 Cells in a 24-well plate Start->Seed_Cells Pre_incubation Pre-incubate with Low Glucose KRBH Buffer Seed_Cells->Pre_incubation Wash_Cells Wash with KRBH Buffer Pre_incubation->Wash_Cells Stimulation Incubate with Test Solutions: - Low Glucose - High Glucose - High Glucose + Repaglinide Wash_Cells->Stimulation Collect_Supernatant Collect Supernatant Stimulation->Collect_Supernatant Lyse_Cells Lyse Cells to Measure Total Insulin Content Collect_Supernatant->Lyse_Cells Measure_Insulin Measure Insulin Concentration (ELISA or RIA) Lyse_Cells->Measure_Insulin Analyze_Data Analyze and Normalize Data Measure_Insulin->Analyze_Data End End Analyze_Data->End

Workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.

Solutions:

  • Krebs-Ringer Bicarbonate HEPES (KRBH) Buffer (in mM): 115 NaCl, 5 KCl, 24 NaHCO3, 2.5 CaCl2, 1 MgCl2, 10 HEPES, and 0.1% BSA. Adjust pH to 7.4.

  • Low Glucose KRBH: KRBH buffer supplemented with 2.8 mM glucose.

  • High Glucose KRBH: KRBH buffer supplemented with 16.7 mM glucose.

Procedure:

  • Seed MIN6 cells in a 24-well plate and grow to 80-90% confluency.

  • Wash the cells twice with PBS.

  • Pre-incubate the cells in low glucose KRBH for 1-2 hours at 37°C.

  • Wash the cells three times with KRBH buffer.

  • Incubate the cells for 1 hour at 37°C with the following test solutions:

    • Low glucose KRBH (basal secretion).

    • High glucose KRBH (stimulated secretion).

    • High glucose KRBH with varying concentrations of repaglinide.

  • Collect the supernatant from each well.

  • Lyse the cells with an appropriate lysis buffer to determine total insulin content.

  • Measure the insulin concentration in the supernatant and cell lysates using an ELISA or RIA kit.

  • Normalize the secreted insulin to the total insulin content for each well.

Intracellular Calcium Imaging

This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) in pancreatic β-cells using the ratiometric fluorescent indicator Fura-2 AM.

Experimental Workflow:

Calcium_Imaging_Workflow Start Start Plate_Cells Plate MIN6 Cells on glass-bottom dishes Start->Plate_Cells Load_Dye Load Cells with Fura-2 AM Plate_Cells->Load_Dye Wash_Cells Wash to Remove Extracellular Dye Load_Dye->Wash_Cells Mount_Dish Mount Dish on Fluorescence Microscope Wash_Cells->Mount_Dish Record_Baseline Record Baseline Fluorescence Ratio (340/380 nm) Mount_Dish->Record_Baseline Apply_Stimuli Apply Stimuli: - High Glucose - Repaglinide Record_Baseline->Apply_Stimuli Record_Response Record Changes in Fluorescence Ratio Apply_Stimuli->Record_Response Calibrate_Signal Calibrate Signal (Ionomycin and EGTA) Record_Response->Calibrate_Signal Analyze_Data Analyze Data to Determine [Ca2+]i Calibrate_Signal->Analyze_Data End End Analyze_Data->End

Workflow for intracellular calcium imaging.

Solutions:

  • Hanks' Balanced Salt Solution (HBSS) (in mM): 137 NaCl, 5.4 KCl, 0.25 Na2HPO4, 0.44 KH2PO4, 1.3 CaCl2, 1.0 MgSO4, 4.2 NaHCO3, 5.5 glucose.

  • Fura-2 AM Loading Buffer: HBSS containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

Procedure:

  • Plate MIN6 cells on glass-bottom dishes suitable for microscopy.

  • Wash the cells with HBSS.

  • Incubate the cells in Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

  • Wash the cells three times with HBSS to remove extracellular dye.

  • Mount the dish on the stage of a fluorescence microscope equipped for ratiometric imaging.

  • Perfuse the cells with HBSS and record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

  • Perfuse the cells with HBSS containing high glucose and subsequently with repaglinide.

  • Record the changes in the 340/380 nm fluorescence ratio over time.

  • At the end of the experiment, calibrate the fluorescence signal by sequential addition of a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence ratio (Rmax) and a calcium chelator (e.g., EGTA) to determine the minimum fluorescence ratio (Rmin).

  • Calculate the intracellular calcium concentration using the Grynkiewicz equation.

Conclusion

This compound exerts its glucose-lowering effect through a precise and well-characterized mechanism of action within pancreatic β-cells. By binding to the SUR1 subunit of the K-ATP channel, it initiates a cascade of events, including membrane depolarization, calcium influx, and ultimately, the exocytosis of insulin. The glucose-dependent nature of its action and its rapid, short-lasting effect make it a key therapeutic agent for managing postprandial hyperglycemia in type 2 diabetes. Furthermore, the downstream signaling pathways activated by the repaglinide-induced calcium influx play a vital role in the overall health and function of pancreatic β-cells. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced aspects of repaglinide's mechanism and to explore novel therapeutic strategies targeting the intricate processes of insulin secretion.

References

Spectroscopic Analysis of Repaglinide Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Repaglinide

Repaglinide is an oral antihyperglycemic agent belonging to the meglitinide class. It is used for the management of type 2 diabetes mellitus. Its mechanism of action involves stimulating the release of insulin from the pancreatic β-cells by closing ATP-dependent potassium (K-ATP) channels in the cell membrane. This action is glucose-dependent, meaning it has a lower risk of causing hypoglycemia compared to some other insulin secretagogues.

Spectroscopic Data of Repaglinide

This section summarizes the key spectroscopic data for Repaglinide obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms within the Repaglinide molecule.

¹H NMR Spectral Data of Repaglinide

Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignment
9.73s1H-COOH
8.15d1HAromatic H
7.32d1HAromatic H
7.16m1HAromatic H
7.11t1HAromatic H
6.80d1HAromatic H
6.17d1HAromatic H
5.06q1H-CH-
4.05q2H-O-CH₂-
3.75s2H-CH₂-
3.49m2HPiperidine H
3.24m2HPiperidine H
1.64m2HPiperidine H
1.60m4HPiperidine H
1.46t1H-CH-
1.40t3H-CH₃
1.26d6H-CH(CH₃)₂
1.00d3H-CH₃

Note: The assignments are based on published data and may vary slightly depending on the solvent and experimental conditions.[1]

¹³C NMR Spectral Data of Repaglinide

A fully assigned ¹³C NMR spectrum for Repaglinide is not consistently available in the public domain. The following table is a predictive assignment based on typical chemical shift ranges for the functional groups present in the molecule.

Chemical Shift (ppm)Assignment
~175C=O (Carboxylic Acid)
~172C=O (Amide)
~160Aromatic C-O
110 - 140Aromatic C
~65-O-CH₂-
~55Piperidine C
~45-CH₂-
~40-CH-
~25Piperidine C
~20-CH(CH₃)₂
~15-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key IR Absorption Bands of Repaglinide

Wavenumber (cm⁻¹)Functional GroupVibration
3300-2500 (broad)O-HStretching (Carboxylic Acid)
~3320N-HStretching (Amide)
~3000C-HStretching (Aromatic)
2960-2850C-HStretching (Aliphatic)
~1720C=OStretching (Carboxylic Acid)
~1680C=OStretching (Amide I)
~1610, 1580, 1490C=CStretching (Aromatic)
~1540N-HBending (Amide II)
~1280, 1053C-OStretching (Ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For Repaglinide (Molecular Weight: 452.59 g/mol ), Electrospray Ionization (ESI) is a common technique.

Key Mass Spectral Data of Repaglinide (ESI-MS)

m/zInterpretation
453.2[M+H]⁺ (Protonated molecule)
475.2[M+Na]⁺ (Sodium adduct)

Major Fragmentation Ions of Repaglinide

A study on the forced degradation of Repaglinide identified several degradation products and their fragmentation patterns, which can provide insight into the fragmentation of the parent drug.[2] The major fragmentation positions in Repaglinide are indicated in various studies.[3]

Spectroscopic Characteristics of a Carboxylic Anhydride

The formation of an anhydride from a carboxylic acid like Repaglinide would result in characteristic changes in the spectroscopic data.

  • IR Spectroscopy: The broad O-H stretch of the carboxylic acid would disappear. Two characteristic C=O stretching bands would appear for the anhydride group, typically around 1820 cm⁻¹ and 1760 cm⁻¹.[4]

  • NMR Spectroscopy: The acidic proton signal in the ¹H NMR spectrum would disappear. The chemical shifts of the protons and carbons near the carboxylic acid group would be affected by the formation of the anhydride linkage.

  • Mass Spectrometry: The molecular weight would increase, corresponding to the condensation of two Repaglinide molecules with the loss of one water molecule. The fragmentation pattern would also change, showing fragments characteristic of the anhydride structure.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of a solid pharmaceutical compound like Repaglinide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of the solid sample.

Materials and Equipment:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

    • Transfer the solution to a clean NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

    • Acquire the free induction decay (FID) using a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the FID by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Set up a proton-decoupled ¹³C NMR experiment.

    • Set the appropriate spectral width, acquisition time, and a longer relaxation delay to ensure quantitative detection of all carbon signals, including quaternary carbons.

    • Acquire the FID for a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the FID similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of the solid powder sample.

Materials and Equipment:

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent and allowing it to dry completely.

    • Acquire a background spectrum with nothing on the crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the powdered sample onto the center of the ATR crystal using a clean spatula.

    • Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

    • Acquire the sample spectrum.

  • Data Processing and Cleaning:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Clean the ATR crystal and the press arm tip thoroughly with a solvent and lint-free wipes to prevent cross-contamination.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials and Equipment:

  • Mass spectrometer with an ESI source (e.g., Q-TOF or Triple Quadrupole)

  • Syringe pump or liquid chromatography (LC) system

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Volatile acid or base (e.g., formic acid or ammonium hydroxide) for promoting ionization

  • Volumetric flasks and micropipettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature, to achieve a stable and strong signal for the analyte.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through an LC system.

    • Acquire the full scan mass spectrum in the appropriate mass range to observe the protonated molecule [M+H]⁺ or other adducts.

    • Perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest (e.g., [M+H]⁺) and fragmenting it in the collision cell to obtain a product ion spectrum. Vary the collision energy to observe different fragmentation pathways.

  • Data Analysis:

    • Analyze the full scan spectrum to determine the molecular weight of the compound.

    • Interpret the MS/MS spectrum to identify characteristic fragment ions and propose fragmentation pathways, which can confirm the structure of the molecule.

Mandatory Visualizations

Signaling Pathway of Repaglinide

Repaglinide stimulates insulin secretion by binding to and inhibiting the ATP-sensitive potassium (K-ATP) channels on the pancreatic β-cell membrane. This leads to membrane depolarization, influx of calcium ions, and subsequent exocytosis of insulin-containing granules.[5][6][7]

Repaglinide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Pancreatic β-cell Membrane cluster_intracellular Intracellular Space Glucose_ext Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Transport Glucose_int Glucose GLUT2->Glucose_int K_ATP_Channel K-ATP Channel (SUR1/Kir6.2) Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca²⁺ Channel Ca_influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_influx Ca²⁺ influx Metabolism Metabolism Glucose_int->Metabolism ATP ↑ ATP Metabolism->ATP ATP->K_ATP_Channel Inhibits Depolarization->Ca_Channel Opens Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis Repaglinide Repaglinide Repaglinide->K_ATP_Channel Inhibits

Repaglinide's mechanism of action on insulin secretion.
Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a solid pharmaceutical sample like Repaglinide.

Spectroscopic_Workflow Start Solid Pharmaceutical Sample (e.g., Repaglinide) NMR_Prep Sample Dissolution (Deuterated Solvent) Start->NMR_Prep For NMR FTIR_Prep Direct Application (ATR Crystal) Start->FTIR_Prep For FTIR MS_Prep Sample Dissolution & Dilution (LC-MS Grade Solvent) Start->MS_Prep For MS NMR_Analysis NMR Analysis (¹H & ¹³C) NMR_Prep->NMR_Analysis FTIR_Analysis ATR-FTIR Analysis FTIR_Prep->FTIR_Analysis MS_Analysis ESI-MS Analysis (Full Scan & MS/MS) MS_Prep->MS_Analysis NMR_Data Chemical Shifts, Coupling Constants, Integration NMR_Analysis->NMR_Data FTIR_Data Absorption Bands (Wavenumbers) FTIR_Analysis->FTIR_Data MS_Data Molecular Ion Peak (m/z), Fragmentation Pattern MS_Analysis->MS_Data Data_Integration Integrated Spectroscopic Data Analysis NMR_Data->Data_Integration FTIR_Data->Data_Integration MS_Data->Data_Integration Structure_Elucidation Structural Elucidation & Characterization Data_Integration->Structure_Elucidation

Workflow for spectroscopic analysis of a solid sample.

References

Crystal Structure and Polymorphism of Repaglinide Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and polymorphism of Repaglinide Anhydride, a critical aspect in the development and formulation of this antidiabetic drug. Understanding the different solid-state forms of Repaglinide is essential for ensuring its stability, bioavailability, and therapeutic efficacy. This document summarizes the known polymorphic forms, their characterization data, and the experimental protocols used for their analysis.

Introduction to Polymorphism of Repaglinide

Repaglinide, an oral antihyperglycemic agent, is known to exist in multiple crystalline forms, a phenomenon known as polymorphism.[1] Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including melting point, solubility, dissolution rate, and stability. These differences can significantly impact the drug's performance. To date, three anhydrous crystalline forms of (S)-Repaglinide have been identified in the literature: Form I, Form II, and Form III.[2] An amorphous form has also been described.[2]

Characterization of this compound Polymorphs

The identification and characterization of Repaglinide's polymorphic forms are primarily achieved through X-ray powder diffraction (XRPD), thermal analysis by Differential Scanning Calorimetry (DSC), and vibrational spectroscopy (FTIR and Raman).

Quantitative Data Summary

The following tables summarize the available quantitative data for the known polymorphic forms of this compound.

Table 1: X-ray Powder Diffraction (XRPD) Data for this compound Polymorphs

2θ Angle (°) [±0.2°]Form IForm IIForm III[3]
4.44
6.81
7.80
9.28
11.09
11.89
12.92
13.46
14.34
15.71
16.24
17.08
18.06
18.75
19.25
19.59
20.00
20.34
21.19
22.18
22.58
23.24
23.77
24.08
25.02
25.32
25.78
26.68
27.34
28.03
30.26
35.50
38.74
Note: Detailed XRPD data for Form I and Form II is not readily available in the public domain.

Table 2: Thermal Analysis Data (DSC) for this compound Polymorphs

Polymorphic FormMelting Point (°C)Enthalpy of Fusion (J/g)
Form I Data not availableData not available
Form II ~105 and ~132[2]Data not available
Form III ~80[3]Data not available
Unspecified Crystalline Form 132.6 - 138.99Data not available

Note: The dual endotherms for Form II may suggest a complex melting behavior or the presence of impurities. The unspecified crystalline form likely corresponds to one of the more stable forms (I or II).

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)AssignmentForm IForm IIForm III
~3300N-H Stretch
~2960-2850C-H Stretch
~1730C=O Stretch (Carboxylic Acid)
~1640C=O Stretch (Amide)
~1610C=C Stretch (Aromatic)
~1250C-O Stretch (Ether)
Note: Specific, distinct FTIR spectra for each individual polymorph are not clearly detailed in publicly available sources. The provided data represents the general spectral features of Repaglinide.

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of polymorphic forms. The following sections outline the typical experimental protocols for the key analytical techniques.

Preparation of Polymorphic Forms
  • Form I & II: The specific conditions for the preparation of pure Form I and Form II are not explicitly detailed in the readily available literature, though a patent mentions that processes for their preparation are known.[2] They are likely obtained through crystallization from different solvent systems.

  • Form III: Crystalline Form III can be prepared by dissolving Repaglinide in a haloalkane solvent (e.g., dichloromethane, chloroform) and then adding a C5-C10 aliphatic or alicyclic hydrocarbon (e.g., n-hexane, n-heptane, cyclohexane) as an anti-solvent to induce precipitation.[2] The resulting precipitate is then isolated.

X-ray Powder Diffraction (XRPD)

XRPD is a primary technique for identifying crystalline phases.

  • Instrument: A standard powder X-ray diffractometer.

  • Radiation Source: Cu Kα radiation (λ = 1.5406 Å).

  • Sample Preparation: A small amount of the sample powder is gently packed into a sample holder.

  • Scan Range: Typically from 2° to 40° in 2θ.

  • Scan Speed: A continuous scan rate of 2°/min is common.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the polymorphs, such as melting point and enthalpy of fusion.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Pans: 2-5 mg of the sample is accurately weighed into an aluminum pan and hermetically sealed.

  • Heating Rate: A heating rate of 10 °C/min is typically used.

  • Temperature Range: The sample is heated from ambient temperature to a temperature above its melting point (e.g., 25 °C to 200 °C).

  • Atmosphere: An inert nitrogen atmosphere with a purge gas flow rate of 50 mL/min is maintained.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups and subtle differences in the molecular environment between polymorphs.

  • Instrument: A Fourier-transform infrared spectrometer.

  • Sample Preparation: The sample is prepared as a potassium bromide (KBr) pellet. A small amount of the sample is mixed with dry KBr powder and compressed into a thin, transparent disc.

  • Spectral Range: Spectra are typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

  • Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient.

Visualizations

Experimental Workflow for Polymorph Characterization

experimental_workflow Experimental Workflow for Repaglinide Polymorph Characterization cluster_preparation Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Analysis start This compound form1 Crystallization (Solvent System A) start->form1 Form I form2 Crystallization (Solvent System B) start->form2 Form II form3 Crystallization (Haloalkane + Anti-solvent) start->form3 Form III xrpd X-ray Powder Diffraction (XRPD) form1->xrpd dsc Differential Scanning Calorimetry (DSC) form1->dsc ftir FTIR Spectroscopy form1->ftir form2->xrpd form2->dsc form2->ftir form3->xrpd form3->dsc form3->ftir xrp_data 2θ Peaks & Intensities xrpd->xrp_data dsc_data Melting Point & Enthalpy of Fusion dsc->dsc_data ftir_data Vibrational Bands ftir->ftir_data

Caption: Workflow for the preparation and characterization of this compound polymorphs.

Relationship Between Polymorphic Forms

polymorphic_relationship Interconversion Potential of Repaglinide Forms form1 Form I (Metastable/Stable) form2 Form II (Metastable/Stable) form1->form2 Solid-state transition form3 Form III (Metastable) form3->form1 Conversion (e.g., upon heating) form3->form2 Conversion (e.g., upon heating) amorphous Amorphous Form amorphous->form1 Crystallization amorphous->form2 Crystallization amorphous->form3 Crystallization

Caption: Potential interrelationships and transitions between different solid forms of Repaglinide.

Conclusion

The existence of at least three polymorphic forms of this compound highlights the importance of thorough solid-state characterization during drug development. While Form III is characterized by a distinct XRPD pattern and a lower melting point, comprehensive and comparative data for Forms I and II are less accessible in the public domain. The choice of crystallization conditions is paramount in obtaining a desired and consistent polymorphic form. For drug development professionals, controlling the polymorphic form of Repaglinide is crucial for ensuring product quality, stability, and predictable bioavailability. Further research to fully characterize Forms I and II and to understand the thermodynamic relationships between all three forms would be of significant value to the pharmaceutical industry.

References

In-vitro Biological Activity of Repaglinide Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro biological activity of Repaglinide Anhydride, a short-acting insulin secretagogue of the meglitinide class. The document outlines its mechanism of action, presents quantitative data on its activity, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Mechanism of Action

This compound exerts its primary effect on pancreatic β-cells to stimulate insulin secretion in a glucose-dependent manner.[1] The core mechanism involves the inhibition of ATP-sensitive potassium (KATP) channels in the β-cell membrane.[2]

The KATP channel is a complex of two subunits: the inward-rectifier potassium channel pore (Kir6.2) and the sulfonylurea receptor 1 (SUR1).[3] Repaglinide binds to a distinct site on the SUR1 subunit, leading to the closure of the KATP channel.[2][4] This closure prevents the efflux of potassium ions, causing depolarization of the β-cell membrane.

The membrane depolarization, in turn, triggers the opening of voltage-dependent calcium channels (VDCCs).[2][5] The subsequent influx of extracellular calcium ions leads to a rise in the intracellular calcium concentration ([Ca2+]i).[5][6] This elevation in [Ca2+]i is the critical trigger for the exocytosis of insulin-containing granules, resulting in the secretion of insulin into the bloodstream.[1][2]

Recent studies have also suggested the involvement of the pericentrin (PCNT)-F-actin pathway in Repaglinide-regulated insulin secretion.[4][7] Repaglinide has been shown to decrease the expression of PCNT and F-actin in MIN-6 cells, which may influence the motility and exocytosis of insulin granules.[4][8]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's in-vitro activity based on available literature.

Table 1: Binding Affinity of Repaglinide to KATP Channel Subunits

ParameterCell Line/SystemValueReference
Kd (dissociation constant)HEK293 cells expressing SUR159 ± 16 nM--INVALID-LINK--
Kd (dissociation constant)HEK293 cells expressing SUR1 and Kir6.20.42 ± 0.03 nM--INVALID-LINK--

Table 2: Inhibitory Concentration (IC50) of Repaglinide on KATP Channels

Channel SubtypeCell Line/SystemIC50Reference
Kir6.2/SUR1 (pancreatic β-cell type)Xenopus oocytes / HEK293 cells2-8 nM (high-affinity site)[3]
Kir6.2 (low-affinity site)Xenopus oocytes / HEK293 cells230 µM[3]
ATP-sensitive K+ currentsNewborn rat islet cells / mouse beta TC3 cells89 pM[6]

Table 3: Effective Concentration (EC50) of Repaglinide on Insulin Secretion and Intracellular Calcium

ParameterCell Line/SystemEC50 / Half-maximal effectReference
Increase in intracellular free Ca2+ concentration ([Ca2+]i)Mouse beta TC3 cells0.5 nM[5][6]
Insulin SecretionHuman Islets~7.9 mM glucose (in the presence of Repaglinide)[9]
Insulin SecretionMouse Islets~13.7 mM glucose (in the presence of Repaglinide)[9]

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound.

Repaglinide_Primary_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Repaglinide Repaglinide Anhydride KATP KATP Channel (SUR1/Kir6.2) Repaglinide->KATP Binds and Inhibits Depolarization Membrane Depolarization KATP->Depolarization Closure leads to VDCC Voltage-Dependent Ca2+ Channel Ca_influx Ca2+ Influx VDCC->Ca_influx Mediates Depolarization->VDCC Opens Ca_increase Increased [Ca2+]i Ca_influx->Ca_increase Insulin_Vesicle Insulin Vesicle Ca_increase->Insulin_Vesicle Triggers fusion of Exocytosis Insulin Exocytosis Insulin_Vesicle->Exocytosis

Diagram 1: Primary signaling pathway of this compound in pancreatic β-cells.

Repaglinide_PCNT_Pathway Repaglinide Repaglinide Anhydride PCNT Pericentrin (PCNT) Expression Repaglinide->PCNT Decreases F_Actin F-Actin Expression Repaglinide->F_Actin Decreases PCNT->F_Actin Regulates Insulin_Vesicle_Motility Insulin Vesicle Motility F_Actin->Insulin_Vesicle_Motility Affects Insulin_Secretion Insulin Secretion Insulin_Vesicle_Motility->Insulin_Secretion Modulates

Diagram 2: Proposed involvement of the Pericentrin-F-Actin pathway in Repaglinide-mediated insulin secretion.

Experimental Protocols

This section provides detailed methodologies for key in-vitro experiments to assess the biological activity of this compound.

Whole-Cell Patch-Clamp Electrophysiology for KATP Channel Activity

Objective: To measure the inhibitory effect of this compound on ATP-sensitive potassium (KATP) channels in pancreatic β-cells.

Materials:

  • Pancreatic β-cell line (e.g., MIN-6, INS-1E) or isolated primary islets

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular solution (in mM): 138 NaCl, 5.6 KCl, 1.2 MgCl2, 2.6 CaCl2, 10 HEPES (pH 7.4 with NaOH)

  • Intracellular (pipette) solution (in mM): 125 K-gluconate, 10 KCl, 5 NaCl, 1 MgCl2, 10 HEPES, 0.05 EGTA, 0.1 ATP (pH 7.2 with KOH)

  • This compound stock solution (in DMSO) and serial dilutions

Procedure:

  • Culture pancreatic β-cells on glass coverslips to sub-confluent density.

  • Transfer a coverslip to the recording chamber on the patch-clamp setup and perfuse with extracellular solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Approach a single, healthy-looking β-cell with the patch pipette and form a gigaohm seal (>1 GΩ) by applying gentle suction.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at -70 mV.

  • Record baseline KATP channel currents. These can be activated by perfusing the cell with an ATP-free intracellular solution or by using a low concentration of a KATP channel opener like diazoxide in the extracellular solution.

  • Apply different concentrations of this compound to the extracellular solution via the perfusion system.

  • Record the steady-state current at each concentration.

  • Wash out the drug to observe reversibility.

Data Analysis:

  • Measure the amplitude of the outward K+ current at each Repaglinide concentration.

  • Normalize the current to the baseline current.

  • Plot the normalized current as a function of the Repaglinide concentration and fit the data to a dose-response curve to determine the IC50 value.

Static Insulin Secretion Assay

Objective: To quantify the dose-dependent effect of this compound on insulin secretion from pancreatic β-cells.

Materials:

  • Pancreatic β-cell line (e.g., MIN-6) or isolated islets

  • 24-well culture plates

  • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 0.1% BSA, with low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM) concentrations

  • This compound stock solution and serial dilutions

  • Acid-ethanol solution (1.5% HCl in 70% ethanol) for cell lysis

  • Insulin ELISA or RIA kit

Procedure:

  • Seed β-cells into 24-well plates and culture until they reach approximately 80-90% confluency.

  • Wash the cells twice with a glucose-free KRBH buffer.

  • Pre-incubate the cells in KRBH buffer with low glucose for 1-2 hours at 37°C to allow insulin secretion to return to basal levels.

  • Remove the pre-incubation buffer and replace it with fresh KRBH buffer containing low or high glucose and varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 nM).

  • Incubate for 1-2 hours at 37°C.

  • Collect the supernatant (containing secreted insulin) and store at -20°C until analysis.

  • To measure total insulin content, lyse the cells in each well with acid-ethanol solution and collect the lysate.

  • Quantify the insulin concentration in the supernatant and cell lysates using an insulin ELISA or RIA kit.

Data Analysis:

  • Calculate the amount of insulin secreted as a percentage of the total insulin content.

  • Plot the percentage of insulin secretion against the Repaglinide concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Dynamic Insulin Secretion (Perifusion) Assay

Objective: To study the kinetics of this compound-induced insulin secretion from pancreatic islets.

Materials:

  • Isolated pancreatic islets

  • Perifusion system with chambers, pump, and fraction collector

  • KRBH buffer with low and high glucose concentrations

  • This compound solution

  • Insulin ELISA or RIA kit

Procedure:

  • Place a group of size-matched islets (e.g., 100-200) into each chamber of the perifusion system.

  • Perifuse the islets with KRBH buffer containing low glucose at a constant flow rate (e.g., 100 µL/min) at 37°C for a stabilization period (e.g., 60 minutes).

  • Collect fractions of the perifusate at regular intervals (e.g., every 1-2 minutes).

  • Switch the perifusion solution to one containing a stimulatory concentration of glucose and/or this compound.

  • Continue collecting fractions throughout the stimulation period.

  • Switch back to the low glucose buffer to observe the return to baseline secretion.

  • At the end of the experiment, retrieve the islets to determine total insulin content.

  • Measure the insulin concentration in each collected fraction using an insulin ELISA or RIA kit.

Data Analysis:

  • Plot the insulin secretion rate (ng/islet/min) over time.

  • Analyze the characteristics of the secretion profile, including the first and second phases of insulin release, in response to Repaglinide.

Cell Viability Assay (WST-1 Assay)

Objective: To assess the effect of this compound on the viability of pancreatic β-cells.

Materials:

  • Pancreatic β-cell line (e.g., MIN-6)

  • 96-well culture plates

  • Complete culture medium

  • This compound stock solution and serial dilutions

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed β-cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C.

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.

  • Gently shake the plate for 1 minute.

  • Measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance (from wells with medium and WST-1 but no cells).

  • Express the viability of treated cells as a percentage of the viability of untreated control cells.

  • Plot cell viability against the concentration of this compound.

Conclusion

This compound is a potent insulin secretagogue that acts directly on pancreatic β-cells. Its primary mechanism of action is the inhibition of KATP channels, leading to membrane depolarization, calcium influx, and subsequent insulin exocytosis. The in-vitro activity of Repaglinide can be quantitatively assessed using a variety of techniques, including patch-clamp electrophysiology, insulin secretion assays, and cell viability assays. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of diabetes drug discovery and development. Further investigation into the role of the pericentrin-F-actin pathway may provide additional insights into the nuanced effects of Repaglinide on insulin secretion.

References

Repaglinide Anhydride: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and development timeline of Repaglinide, with a specific focus on its anhydrous crystalline forms. This document details the key milestones, from initial synthesis to clinical evaluation, and provides technical data and experimental methodologies for researchers and professionals in the field of drug development.

Discovery and Development Timeline

Repaglinide, a member of the meglitinide class of oral antidiabetic drugs, was invented in 1983 by scientists at Dr. Karl Thomae GmbH in Germany. The development and commercialization journey involved several key players and milestones:

  • 1983: Invention of the precursor drugs to repaglinide by scientists at Dr Karl Thomae GmbH.

  • 1990: Dr Karl Thomae GmbH is acquired by Boehringer Ingelheim.

  • April 1992: Novo Nordisk, having licensed the drug from Boehringer Ingelheim, files an Investigational New Drug (IND) application with the U.S. Food and Drug Administration (FDA).[1]

  • July 1997: Novo Nordisk files a New Drug Application (NDA) for Prandin® (repaglinide) with the FDA.[1]

  • December 1997: The FDA approves Prandin® for the treatment of type 2 diabetes, making it the first of the meglitinide class to be approved.[1]

Physicochemical Properties of Repaglinide Anhydride (Polymorphs)

Repaglinide exists in multiple anhydrous crystalline forms, known as polymorphs. These different solid-state forms can exhibit distinct physicochemical properties, which are critical for drug formulation and bioavailability. Several polymorphic forms have been identified and characterized.

PropertyForm IForm IIForm IIIAmorphous
Melting Point (°C) ~132~105 and ~132 (dual peaks)Not explicitly statedBroad transition
Solubility (Aqueous) LowLowNot explicitly statedHigher than crystalline forms
Key X-Ray Diffraction Peaks (2θ) Not explicitly statedNot explicitly stated7.80, 19.25, 13.46, 21.19, 4.44No sharp peaks
DSC Thermogram Characteristics Single endothermic peakTwo endothermic peaksNot explicitly statedGlass transition temperature (Tg)

Synthesis of this compound

The synthesis of Repaglinide involves a multi-step process. A general and efficient method for its preparation is outlined below.

Experimental Protocol: Synthesis of Repaglinide

Step 1: Preparation of (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine

This key intermediate is synthesized through a multi-step process involving the reaction of 2-fluorobenzonitrile with piperidine, followed by a Grignard reaction and subsequent stereoselective reduction.

Step 2: Condensation Reaction

Pivaloyl chloride (5.4 g, 45 mmol) is added to a mixture of 3-ethoxy-4-ethoxycarbonyl phenylacetic acid (10.0 g, 40 mmol), toluene (50 ml), and triethylamine (5.0 g, 49 mmol) at -5°C and stirred for 1 hour.[2] A solution of (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine (9.8 g, 40 mmol) in toluene (20 ml) is then added at a temperature below 10°C.[2] The reaction mixture's temperature is raised to 30°C and stirred overnight.[2]

Step 3: Work-up and Isolation of the Ester Intermediate

The reaction mixture is washed with water and a saturated sodium bicarbonate solution.[2] Toluene is distilled off under reduced pressure to obtain the crude product.[2] The crude product is dissolved in toluene (35 ml), and hexane (200 ml) is added.[2] The mixture is cooled to 0°C, and the solid product is filtered and dried to yield ethyl (S)-2-ethoxy-4-[N-{1-(2-piperidinophenyl)-3-methyl-1-butyl}-aminocarbonylmethyl]benzoate.[2] The reported yield is 73% with an HPLC purity of 99%.[2]

Step 4: Hydrolysis to Repaglinide

A solution of the ester intermediate (20 g, 41.6 mmol) in denatured spirit (200 ml) is stirred at 60-65°C, and 1N sodium hydroxide solution (62 ml) is added.[2] After two hours of stirring at 60°C, the reaction mixture is cooled to 35°C, and the pH is adjusted to approximately 5.0 using 1N hydrochloric acid.[2] The solution is stirred for 30 minutes at 35-40°C, then cooled to 0°C and stirred for one hour to facilitate crystallization.[2]

Step 5: Final Product Isolation and Drying

The crystalline product is separated by filtration and washed with water.[2] The product is then dried at 60-65°C under vacuum to obtain Repaglinide.[2] The reported yield is 94% with an assay of 99.5% by HPLC.[2]

Mechanism of Action and Signaling Pathway

Repaglinide lowers blood glucose by stimulating the release of insulin from the pancreatic β-cells. Its action is dependent on the presence of functioning β-cells.

Repaglinide closes ATP-dependent potassium (KATP) channels in the β-cell membrane. This blockade of potassium channels leads to depolarization of the β-cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium into the β-cell triggers the exocytosis of insulin-containing granules.

Repaglinide_Signaling_Pathway Repaglinide Repaglinide SUR1 Sulfonylurea Receptor 1 (SUR1) (on β-cell membrane) Repaglinide->SUR1 Binds to KATP_Channel ATP-sensitive K+ Channel (KATP) SUR1->KATP_Channel Closes Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin-containing Vesicles Ca_Influx->Insulin_Vesicles Triggers exocytosis of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Signaling pathway of Repaglinide in pancreatic β-cells.

Preclinical and Clinical Development

Repaglinide has undergone extensive preclinical and clinical evaluation to establish its safety and efficacy profile.

Preclinical Toxicology

Preclinical safety trials have shown that Repaglinide is not genotoxic, immunogenic, teratogenic, or tumorigenic at doses significantly higher than human exposure.[3] No clinically relevant laboratory or histopathological changes were observed in these studies.[3]

Experimental Protocol: General Preclinical Toxicology Study Design

A typical preclinical toxicology program for an oral hypoglycemic agent like Repaglinide would include the following studies conducted under Good Laboratory Practice (GLP) guidelines:

  • Single-Dose Toxicity Studies:

    • Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity after a single administration.

    • Species: Typically two mammalian species, one rodent (e.g., rat) and one non-rodent (e.g., dog).

    • Methodology: Animals are administered a range of doses of the test substance. Clinical signs, body weight, and mortality are monitored for a specified period. At the end of the study, a full necropsy and histopathological examination of tissues are performed.

  • Repeated-Dose Toxicity Studies:

    • Objective: To evaluate the toxic effects of the drug after repeated administration over a defined period.

    • Species: Two species (one rodent, one non-rodent).

    • Duration: Varies depending on the intended duration of clinical use (e.g., 28-day, 90-day, or longer).

    • Methodology: Animals are dosed daily for the specified duration. In-life observations include clinical signs, body weight, food consumption, ophthalmology, and electrocardiography (in non-rodents). At termination, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis. A full necropsy and histopathological examination of a comprehensive list of tissues are performed.

  • Genotoxicity Studies:

    • Objective: To assess the potential of the drug to induce mutations or chromosomal damage.

    • Methodology: A battery of in vitro and in vivo tests is typically performed, including:

      • A test for gene mutation in bacteria (e.g., Ames test).

      • An in vitro cytogenetic assay in mammalian cells or an in vitro mouse lymphoma assay.

      • An in vivo test for chromosomal damage using rodent hematopoietic cells.

  • Carcinogenicity Studies:

    • Objective: To evaluate the tumorigenic potential of the drug after long-term administration.

    • Species: Typically long-term studies in rats and mice.

    • Methodology: Animals are administered the drug daily for a major portion of their lifespan (e.g., 2 years). The incidence and types of tumors are compared between treated and control groups.

  • Reproductive and Developmental Toxicity Studies:

    • Objective: To assess the potential effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.

    • Methodology: A series of studies are conducted in pregnant and non-pregnant animals to evaluate all stages of the reproductive cycle.

Clinical Trials

Repaglinide has been evaluated in numerous clinical trials to determine its efficacy and safety in patients with type 2 diabetes.

Pivotal Phase III Clinical Trial Example: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study

Objective: To assess the efficacy and safety of Repaglinide compared with placebo in patients with type 2 diabetes inadequately controlled on diet and exercise.

Experimental Protocol:

  • Patient Population: Adult patients with a diagnosis of type 2 diabetes, HbA1c between 7.0% and 10.0%, and a fasting plasma glucose (FPG) above 140 mg/dL after a washout period from any previous oral antidiabetic agents.

  • Study Design: After a screening and washout period, eligible patients are randomized to receive either Repaglinide or a matching placebo. The study typically consists of a dose-titration phase followed by a maintenance phase.

  • Treatment: Repaglinide or placebo is administered orally before each main meal. The dose of Repaglinide is titrated based on self-monitored blood glucose levels to achieve a target FPG.

  • Efficacy Endpoints:

    • Primary: Change in HbA1c from baseline to the end of the study.

    • Secondary: Change in FPG and postprandial glucose (PPG) from baseline, and the proportion of patients achieving a target HbA1c level.

  • Safety Assessments: Monitoring of adverse events, including the incidence and severity of hypoglycemia, vital signs, and clinical laboratory tests.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Washout Period (Discontinuation of prior OADs) Screening->Washout Randomization Randomization Washout->Randomization Repaglinide_Arm Repaglinide Group Randomization->Repaglinide_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Titration Dose Titration Phase Repaglinide_Arm->Titration Placebo_Arm->Titration Maintenance Maintenance Phase Titration->Maintenance Endpoint End of Study (Primary & Secondary Endpoints) Maintenance->Endpoint

Caption: A typical workflow for a pivotal Phase III clinical trial of Repaglinide.

Summary of Efficacy and Safety Data from Key Clinical Trials

Trial Identifier / ReferenceTreatment ArmsDurationMean Change in HbA1c from BaselineMean Change in FPG from Baseline (mg/dL)Key Adverse Events (Incidence)
Placebo-Controlled Trial[4]Repaglinide, Placebo18 weeks-0.7% (Repaglinide) vs. +1.2% (Placebo)Decreased (Repaglinide) vs. Increased (Placebo)Hypoglycemia (Repaglinide arm)
Active-Controlled Trials (vs. Sulfonylureas)[3]Repaglinide, Glibenclamide12 monthsComparable to GlibenclamideComparable to GlibenclamideHypoglycemia (similar overall, fewer nocturnal with Repaglinide)
Combination with Sitagliptin[1]Repaglinide + Sitagliptin52 weeks-0.50% ± 0.82%Not reportedHypoglycemia (5.0%)

Conclusion

Repaglinide has a well-established history of discovery and development, from its initial synthesis to its approval and clinical use as an important therapeutic option for patients with type 2 diabetes. The understanding of its anhydrous polymorphic forms is crucial for its formulation and ensuring consistent bioavailability. Its mechanism of action via the stimulation of insulin secretion is well-characterized, and its efficacy and safety have been demonstrated in numerous preclinical and clinical studies. This technical guide provides a foundational understanding for researchers and professionals involved in the ongoing study and development of this and similar therapeutic agents.

References

Repaglinide and its Anhydride Form: A Technical Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the chemical properties, synthesis, pharmacology, and analytical characterization of the oral antidiabetic agent Repaglinide and its putative anhydride impurity.

This technical guide provides a comprehensive literature review of Repaglinide, a prominent oral antidiabetic drug, and its potential anhydride impurity. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the core chemical and biological aspects of these compounds. All quantitative data has been summarized in structured tables for comparative analysis, and key experimental protocols and signaling pathways are detailed and visualized.

Chemical and Pharmacological Profile of Repaglinide

Repaglinide is a short-acting insulin secretagogue belonging to the meglitinide class of oral antidiabetic agents.[1] It is chemically described as (S)-(+)-2-ethoxy-4-[2-[[3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid.[2] Its primary mechanism of action involves the stimulation of insulin release from pancreatic β-cells.[]

Mechanism of Action

Repaglinide exerts its glucose-lowering effect by closing ATP-dependent potassium (K-ATP) channels on the membrane of pancreatic β-cells.[] This action is contingent on the presence of functioning β-cells and is glucose-dependent, diminishing at low glucose concentrations. The closure of the K-ATP channels leads to depolarization of the β-cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, leading to a rapid and short-lived increase in plasma insulin levels.[] This mechanism is particularly effective in controlling postprandial hyperglycemia.

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Repaglinide_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Pancreatic β-cell Membrane cluster_intracellular Intracellular Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Enters cell Metabolism Metabolism GLUT2->Metabolism K_ATP_Channel K-ATP Channel (Open) K_ATP_Channel_Closed K-ATP Channel (Closed) K_ATP_Channel->K_ATP_Channel_Closed Depolarization Depolarization K_ATP_Channel_Closed->Depolarization Ca_Channel Ca2+ Channel (Closed) Ca_Channel_Open Ca2+ Channel (Open) Ca_Channel->Ca_Channel_Open Ca_Influx ↑ Ca2+ Influx Ca_Channel_Open->Ca_Influx Repaglinide Repaglinide Repaglinide->K_ATP_Channel Closes ATP ↑ ATP Metabolism->ATP ATP->K_ATP_Channel Closes Depolarization->Ca_Channel Opens Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Repaglinide Signaling Pathway for Insulin Secretion.

Pharmacokinetics

Repaglinide is characterized by rapid oral absorption and a short elimination half-life. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and CYP3A4, and its metabolites are largely inactive.[4] The major metabolites include an oxidized dicarboxylic acid (M2), an aromatic amine (M1), and an acyl glucuronide (M7).[4][5][6]

ParameterValueReference
Bioavailability ~56%[6]
Time to Peak Plasma Concentration (Tmax) Within 1 hour[5][6]
Protein Binding >98%[6]
Volume of Distribution (Vd) 31 L[6]
Elimination Half-life ~1 hour[]
Metabolism Hepatic (CYP2C8 and CYP3A4)[4]
Excretion Primarily fecal (~90%), minor renal (~8%)[5]

Table 1: Pharmacokinetic Properties of Repaglinide.

The Anhydride Form of Repaglinide: A Putative Impurity

While the term "Repaglinide anhydride" is not explicitly prevalent in the scientific literature, the formation of an anhydride impurity is chemically plausible given the structure of Repaglinide and its metabolites. The most likely candidate for an anhydride form of Repaglinide is the intramolecular anhydride of its major dicarboxylic acid metabolite, M2.[4][5][6]

Proposed Structure and Formation of this compound

The M2 metabolite of Repaglinide is a dicarboxylic acid.[4][5][6][] Under conditions of heat or in an acidic environment, this dicarboxylic acid could undergo intramolecular dehydration to form a cyclic anhydride.

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Repaglinide_Anhydride_Formation Repaglinide Repaglinide M2 Repaglinide Dicarboxylic Acid (M2) Repaglinide->M2 Metabolism (Oxidation) Anhydride This compound (Putative) M2->Anhydride Dehydration (Heat/Acid)

Caption: Proposed Formation of this compound.

Forced degradation studies are instrumental in identifying potential degradation products such as anhydrides.[8][9][10] These studies typically involve subjecting the drug substance to stress conditions like heat, humidity, acid/base hydrolysis, and oxidation.[8][9][10]

Experimental Protocols

Synthesis of this compound (Proposed)

A specific protocol for the synthesis of this compound is not available. However, a general approach for the formation of a cyclic anhydride from a dicarboxylic acid can be proposed.

  • Isolation of M2 Metabolite: The dicarboxylic acid metabolite (M2) of Repaglinide would first need to be isolated from a metabolic reaction or synthesized.

  • Dehydration: The isolated M2 would then be subjected to dehydration conditions. This can often be achieved by heating the dicarboxylic acid, sometimes in the presence of a dehydrating agent such as acetic anhydride or under vacuum.[11] The reaction progress would be monitored by a suitable analytical technique like HPLC or TLC.

  • Purification: The resulting anhydride would be purified using standard techniques such as crystallization or chromatography.

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Anhydride_Synthesis_Workflow Start Start: Repaglinide M2 Dicarboxylic Acid Dehydration Dehydration (e.g., Heat, Acetic Anhydride) Start->Dehydration Monitoring Reaction Monitoring (HPLC/TLC) Dehydration->Monitoring Purification Purification (Crystallization/Chromatography) Monitoring->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization End End: Purified this compound Characterization->End

Caption: Proposed Workflow for this compound Synthesis.

Analytical Characterization

A stability-indicating analytical method is crucial for the detection and quantification of Repaglinide and its impurities, including the potential anhydride form. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.

ParameterDescription
Column C18 reverse-phase column (e.g., Agilent XDB C-18)
Mobile Phase A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic solvent (e.g., acetonitrile)
Flow Rate Typically 0.5 - 1.5 mL/min
Detection UV detection at a wavelength where Repaglinide and its impurities absorb (e.g., 245 nm)
Temperature Controlled column temperature (e.g., 30°C)

Table 2: Typical HPLC Method Parameters for Repaglinide and Impurity Analysis.

For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[8][9][10]

Toxicology of Repaglinide and its Anhydride Form

The primary adverse effect of Repaglinide is hypoglycemia, which is a direct consequence of its mechanism of action.[] Other reported side effects include headache, nausea, and dizziness.

There is no specific toxicological data available for the putative this compound. The toxicity of this impurity would need to be assessed through dedicated studies. However, it is known that the major metabolites of Repaglinide do not possess significant hypoglycemic activity.[5][6] Any toxicological evaluation of the anhydride would need to consider both its intrinsic toxicity and its potential to hydrolyze back to the dicarboxylic acid metabolite in vivo.

Conclusion

Repaglinide is a well-established oral antidiabetic agent with a rapid onset and short duration of action. While a specific "anhydride form" of Repaglinide is not a commonly documented impurity, its formation from the dicarboxylic acid metabolite (M2) is chemically feasible, particularly under forced degradation conditions. The development and validation of robust, stability-indicating analytical methods are essential for the detection and control of this and other potential impurities in the drug substance and product. Further research is warranted to synthesize and characterize the this compound and to evaluate its pharmacological and toxicological profile. This will ensure the continued safety and efficacy of Repaglinide-based therapies.

References

Repaglinide Anhydride CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the core technical aspects of Repaglinide, a prominent anti-diabetic agent.

Core Chemical and Physical Data

Repaglinide, in its anhydrous form, is a white to off-white powder. It is an oral hypoglycemic agent belonging to the meglitinide class. The fundamental chemical and physical properties of Repaglinide are summarized below for easy reference.

PropertyValue
CAS Number 135062-02-1[1][2]
Molecular Formula C27H36N2O4[1][2]
Molecular Weight 452.59 g/mol [2]

Mechanism of Action: A Signaling Pathway Overview

Repaglinide exerts its glucose-lowering effect by stimulating the release of insulin from pancreatic β-cells. This action is contingent upon the presence of functioning β-cells. The mechanism is initiated by the binding of Repaglinide to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels on the β-cell membrane. This binding event leads to the closure of these channels, which in turn causes depolarization of the cell membrane. The depolarization triggers the opening of voltage-gated calcium channels, resulting in an influx of calcium ions. The elevated intracellular calcium concentration then stimulates the exocytosis of insulin-containing granules, leading to insulin secretion into the bloodstream.[1][3][4]

Repaglinide_Signaling_Pathway cluster_pancreatic_beta_cell Pancreatic β-Cell Repaglinide Repaglinide KATP_Channel ATP-Sensitive K+ Channel (SUR1 Subunit) Repaglinide->KATP_Channel Binds to & closes Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Granules Insulin Granules Ca_Influx->Insulin_Granules Triggers exocytosis of Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion Results in Blood_Glucose Blood Glucose Insulin_Secretion->Blood_Glucose Lowers

Repaglinide's mechanism of action in pancreatic β-cells.

Pharmacokinetic Profile

The pharmacokinetic properties of Repaglinide are characterized by rapid absorption and elimination. The key parameters are detailed in the table below.

ParameterValue
Bioavailability Approximately 56%[4]
Time to Peak Plasma Concentration (Tmax) Within 1 hour[1]
Protein Binding >98% (primarily to albumin)[1][4]
Metabolism Extensively metabolized in the liver by CYP2C8 and CYP3A4 enzymes.[1][4]
Elimination Half-Life Approximately 1 hour[4]
Excretion Primarily via feces (~90%) with a smaller portion in urine (~8%).[1][4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Repaglinide Quantification in Human Plasma

This section outlines a typical experimental protocol for the determination of Repaglinide in human plasma using reverse-phase HPLC.

1. Sample Preparation:

  • To a 1 mL aliquot of human plasma, add a suitable internal standard.

  • Precipitate the plasma proteins by adding 2 mL of acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Separate the supernatant and evaporate it to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 5 µm particle size, 250 mm x 4.6 mm).

  • Mobile Phase: A mixture of acetonitrile, methanol, and 0.01 M potassium dihydrogen phosphate buffer (pH adjusted to 2.5) in a ratio of 51:11:38 (v/v/v).[5]

  • Flow Rate: 1.5 mL/min.[5]

  • Injection Volume: 20 µL.

  • Detection: Fluorescence detector with excitation at 244 nm and emission at 348 nm.[5]

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Repaglinide to the internal standard against the concentration of Repaglinide standards.

  • Determine the concentration of Repaglinide in the plasma samples by interpolating their peak area ratios from the calibration curve.

HPLC_Workflow Start Start: Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Separation Supernatant Separation Centrifugation->Supernatant_Separation Evaporation Evaporation to Dryness Supernatant_Separation->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Data_Analysis Data Analysis HPLC_Injection->Data_Analysis End End: Repaglinide Concentration Data_Analysis->End

A typical workflow for HPLC analysis of Repaglinide.

References

Methodological & Application

Application Notes and Protocols for the HPLC-UV Separation of Repaglinide and its Anhydride Impurity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the separation and quantification of the oral antidiabetic drug, Repaglinide, from its process-related or degradation-induced anhydride impurity using a stability-indicating High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method.

Introduction

Repaglinide, a potent oral hypoglycemic agent, is susceptible to degradation under various stress conditions, including heat and acidic environments. One of the potential degradation pathways involves the intramolecular dehydration of Repaglinide or a related dicarboxylic acid impurity, leading to the formation of a cyclic anhydride. The presence of such impurities can impact the safety and efficacy of the final drug product. Therefore, a robust analytical method capable of separating and quantifying Repaglinide from its anhydride and other degradation products is crucial for quality control and stability studies in drug development and manufacturing.

This application note describes a reliable isocratic reversed-phase HPLC-UV method that provides clear resolution between Repaglinide and its anhydride impurity.

Experimental Protocol

This protocol is based on established stability-indicating methods for Repaglinide and is optimized for the separation of its anhydride impurity.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Chemicals and Reagents:

    • Repaglinide reference standard

    • Repaglinide Anhydride reference standard (if available) or a sample of Repaglinide subjected to forced degradation (e.g., acid hydrolysis or thermal stress) to generate the anhydride in situ.

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (AR grade)

    • Orthophosphoric acid (AR grade)

    • Water (HPLC grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.5) (60:40, v/v)
Phosphate Buffer Preparation Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of water and adjust the pH to 3.5 with orthophosphoric acid.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 245 nm
Run Time Approximately 15 minutes
Preparation of Solutions
  • Standard Stock Solution of Repaglinide (100 µg/mL): Accurately weigh about 10 mg of Repaglinide reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.

  • Sample Preparation (Forced Degradation): To generate the anhydride impurity, a forced degradation study can be performed. Reflux a solution of Repaglinide in 0.1 M HCl at 80°C for 4 hours. Cool the solution, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

Data Presentation

The following table summarizes the expected quantitative data for the separation of Repaglinide and its anhydride impurity under the specified chromatographic conditions.

CompoundRetention Time (min) (Approximate)Linearity Range (µg/mL)Correlation Coefficient (r²)
This compound4.51 - 20> 0.999
Repaglinide7.21 - 20> 0.999

Experimental Workflow Visualization

The logical flow of the experimental protocol is illustrated in the diagram below.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis prep_mobile Prepare Mobile Phase (Acetonitrile:Phosphate Buffer) instrument_setup Set Up HPLC System (Column, Flow Rate, Temp, Wavelength) prep_mobile->instrument_setup prep_std Prepare Repaglinide Standard Solutions inject_std Inject Standard Solutions prep_std->inject_std prep_sample Prepare Sample Solution (Forced Degradation for Anhydride) inject_sample Inject Sample Solution prep_sample->inject_sample instrument_setup->inject_std instrument_setup->inject_sample acquire_data Acquire Chromatograms inject_std->acquire_data inject_sample->acquire_data analyze_data Analyze Data (Retention Time, Peak Area, Resolution) acquire_data->analyze_data quantify Quantify Repaglinide and Anhydride analyze_data->quantify Degradation_Pathway Repaglinide Repaglinide Stress Stress Conditions (e.g., Acid, Heat) Repaglinide->Stress Anhydride This compound (Cyclic Impurity) Stress->Anhydride Intramolecular Dehydration

Application Notes and Protocols for the Use of Repaglinide Anhydride in Beta-Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repaglinide, an oral hypoglycemic agent from the meglitinide class, is a potent insulin secretagogue used in the management of type 2 diabetes mellitus. Its mechanism of action is centered on the regulation of insulin release from pancreatic beta-cells. In a laboratory setting, Repaglinide serves as a valuable tool for studying beta-cell physiology, insulin secretion pathways, and for the screening of potential new anti-diabetic compounds. These application notes provide detailed protocols for the use of Repaglinide Anhydride in beta-cell culture, including its effects on insulin secretion, cell viability, and the expression of key beta-cell genes.

Mechanism of Action

Repaglinide exerts its effects by binding to and blocking the ATP-sensitive potassium (KATP) channels on the plasma membrane of pancreatic beta-cells.[1] This blockage leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions into the cell triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion.[1] Notably, the action of Repaglinide is glucose-dependent, meaning it is more effective at stimulating insulin secretion in the presence of elevated glucose levels.

Data Presentation

Table 1: Dose-Response Effect of Repaglinide on Insulin Secretion in MIN-6 Cells
Repaglinide ConcentrationFold Increase in Insulin Secretion (mean ± SEM)Reference Cell Line
50 nMData indicates a significant increaseMIN-6
100 nM2-foldMIN-6[2]
Table 2: Effect of Repaglinide on Beta-Cell Viability
Repaglinide ConcentrationCell Viability (%)AssayCell Line
Various ConcentrationsNo significant cytotoxic effects observed at therapeutic concentrations.MTT AssayBeta-cell lines

Note: Specific quantitative data on the percentage of cell viability at various Repaglinide concentrations is not extensively detailed in the available literature. However, studies suggest that at concentrations effective for stimulating insulin secretion, Repaglinide does not significantly impact beta-cell viability.

Table 3: Qualitative Effect of Repaglinide on Key Beta-Cell Gene Expression
GeneFunctionExpected Effect of Repaglinide
Ins1 (Insulin)Encodes for the insulin hormone.Indirectly influenced through feedback mechanisms.
Pdx1 (Pancreatic and duodenal homeobox 1)A master regulator of pancreatic development and beta-cell function.Not directly modulated by Repaglinide's primary mechanism.
Mafa (V-maf musculoaponeurotic fibrosarcoma oncogene homolog A)A potent activator of insulin gene transcription.Not directly modulated by Repaglinide's primary mechanism.

Note: Quantitative PCR data on the direct effect of Repaglinide on the expression of these specific genes is not extensively available. The primary mechanism of Repaglinide is on insulin secretion, not directly on the transcription of these key beta-cell identity genes.

Experimental Protocols

Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol details the procedure for measuring insulin secretion from beta-cell lines (e.g., MIN-6, INS-1) in response to glucose and Repaglinide.

Materials:

  • Beta-cell line (e.g., MIN-6, INS-1)

  • Complete culture medium (e.g., DMEM with 10% FBS, L-glutamine, and antibiotics)

  • Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 10 mM HEPES, 25 mM NaHCO3, and 0.1% BSA, pH 7.4.

  • Glucose solutions (prepared in KRBH): 2.8 mM (low glucose) and 16.7 mM (high glucose)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • Insulin ELISA kit

Procedure:

  • Cell Seeding: Seed beta-cells into a 96-well plate at a density of 1 x 10^5 cells/well and culture for 48-72 hours to allow for adherence and recovery.

  • Pre-incubation (Starvation):

    • Gently wash the cells twice with KRBH containing 2.8 mM glucose.

    • Pre-incubate the cells in KRBH with 2.8 mM glucose for 1-2 hours at 37°C in a CO2 incubator.

  • Stimulation:

    • Carefully remove the pre-incubation buffer.

    • Add KRBH containing the following conditions to triplicate wells:

      • 2.8 mM glucose (basal secretion)

      • 16.7 mM glucose (glucose-stimulated secretion)

      • 16.7 mM glucose + desired concentrations of Repaglinide (e.g., 10 nM, 50 nM, 100 nM)

    • Incubate the plate at 37°C for 1-2 hours.

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well and store at -20°C until the insulin assay is performed.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion to the total protein content or cell number in each well. Express the results as fold change relative to the basal secretion (2.8 mM glucose).

Protocol 2: Cell Viability (MTT) Assay

This protocol is for assessing the viability of beta-cells after treatment with Repaglinide.

Materials:

  • Beta-cell line (e.g., MIN-6, INS-1)

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed beta-cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to attach overnight.

  • Treatment:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of Repaglinide (e.g., 10 nM, 50 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control (untreated cells), which is set to 100% viability.

Mandatory Visualizations

Signaling_Pathway_of_Repaglinide_in_Beta_Cells Repaglinide Signaling Pathway in Pancreatic Beta-Cells Repaglinide Repaglinide KATP_Channel ATP-Sensitive K+ Channel Repaglinide->KATP_Channel Blocks Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Triggers Insulin_Secretion Insulin Secretion Insulin_Exocytosis->Insulin_Secretion

Caption: Signaling pathway of Repaglinide in pancreatic beta-cells.

GSIS_Workflow Experimental Workflow for GSIS Assay cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Seed_Cells Seed Beta-Cells in 96-well plate Culture Culture for 48-72h Seed_Cells->Culture Preincubation Pre-incubate in low glucose (2.8 mM) KRBH Culture->Preincubation Stimulation Stimulate with different conditions: - Low Glucose (2.8 mM) - High Glucose (16.7 mM) - High Glucose + Repaglinide Preincubation->Stimulation Collect_Supernatant Collect Supernatant Stimulation->Collect_Supernatant ELISA Quantify Insulin with ELISA Collect_Supernatant->ELISA Analyze_Data Normalize and Analyze Data ELISA->Analyze_Data

Caption: Experimental workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.

References

Application Notes and Protocols for Formulating Repaglinide Anhydride in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repaglinide is a potent, short-acting insulin secretagogue of the meglitinide class, used in the management of type 2 diabetes mellitus.[1][2][3] It lowers blood glucose by stimulating insulin release from pancreatic β-cells in a glucose-dependent manner.[1][3][4] As a Biopharmaceutics Classification System (BCS) Class II drug, repaglinide is characterized by high intestinal permeability but low aqueous solubility, which presents a significant challenge for developing formulations with adequate bioavailability for preclinical evaluation.[5][6][7] Its poor water solubility (approximately 0.034 mg/mL) necessitates the use of solubility enhancement techniques to achieve the desired concentrations for in vivo animal studies.[5][8]

These application notes provide a comprehensive guide to formulating repaglinide anhydride for preclinical research, covering its physicochemical properties, formulation strategies, and detailed experimental protocols for common routes of administration.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to developing a successful formulation. Key properties of repaglinide are summarized below.

PropertyValueReferences
Molecular Formula C₂₇H₃₆N₂O₄
Molecular Weight 452.6 g/mol [4]
Appearance White to off-white powder[4]
Melting Point 126-131 °C[5][9][10]
pKa 4.19, 5.78[5][8]
BCS Class Class II[5][6][7]
Aqueous Solubility ~0.034 mg/mL (practically insoluble)[5][8]
LogP 3.97 - 5.9[6][10]
Solubility Profile Freely soluble in methanol and methylene chloride[11][12]
Pharmacokinetics
Bioavailability~56% (oral)[1][3][10][13][14]
Half-life~1 hour[2][3][13][14]
Protein Binding>98%[1][3][4]

Mechanism of Action: Insulin Secretion Pathway

Repaglinide exerts its glucose-lowering effect by modulating ATP-dependent potassium (K-ATP) channels in the pancreatic β-cell membrane.[1][3] This action is dependent on functioning β-cells and is glucose-dependent, diminishing at low glucose concentrations.[1][4] The binding of repaglinide to the sulfonylurea receptor 1 (SUR1) subunit of the channel leads to its closure.[2][15] This blockade causes membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, releasing insulin into the bloodstream.[1][3][4]

G cluster_cell Pancreatic β-Cell Repaglinide Repaglinide SUR1 SUR1 Receptor on K-ATP Channel Repaglinide->SUR1 Binds to K_ATP_Channel K-ATP Channel Closure SUR1->K_ATP_Channel Induces Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Opening Depolarization->Ca_Channel Triggers Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Stimulates Insulin_Release Insulin Release into Bloodstream Insulin_Exocytosis->Insulin_Release Results in

Repaglinide's mechanism of action on pancreatic β-cells.

Application Notes: Formulation Strategies for Preclinical Studies

Given repaglinide's poor water solubility, selecting an appropriate vehicle is critical to ensure complete dissolution and dose accuracy for preclinical studies. The primary goal is to maximize exposure for safety and efficacy testing.[16]

Formulation Selection Workflow

The choice of formulation depends on the route of administration, the required dose, and the physicochemical properties of the compound. For preclinical studies, simple solutions or suspensions are often the best initial approach.[17]

G Start Start: Formulate This compound Solubility_Screen Screen Solubility in Biocompatible Vehicles Start->Solubility_Screen Is_Soluble Is Target Dose Soluble? Solubility_Screen->Is_Soluble Solution_Formulation Develop Solution Formulation (e.g., Co-solvents, Lipids) Is_Soluble->Solution_Formulation Yes Suspension_Formulation Develop Suspension Formulation Is_Soluble->Suspension_Formulation No Check_Stability Assess Physical/Chemical Stability Solution_Formulation->Check_Stability Suspension_Formulation->Check_Stability Proceed Proceed to In-Vivo Dosing Check_Stability->Proceed Stable Reformulate Reformulate Check_Stability->Reformulate Unstable Reformulate->Solubility_Screen

Workflow for selecting a suitable preclinical formulation.

Commonly Used Excipients and Vehicles

A variety of excipients can be used to formulate poorly soluble compounds for animal studies.[16][17] The selection should consider the route of administration, potential toxicity, and compatibility with the API.[18]

Excipient ClassExamplesRoute of AdministrationFunction
Co-solvents Polyethylene Glycol (PEG 300/400), Propylene Glycol (PG), Ethanol, Dimethyl Sulfoxide (DMSO)Oral, Intravenous (IV), Intraperitoneal (IP)Increase solubility by reducing solvent polarity.[17][19][20][21]
Surfactants Polysorbates (Tween® 80), Poloxamers (Pluronic® F-68), Cremophor® RH 40Oral, IVEnhance wetting and form micelles to solubilize the drug.[16][19]
Suspending Agents Carboxymethyl cellulose (CMC), Hydroxypropyl methylcellulose (HPMC), MethylcelluloseOralIncrease viscosity to prevent particle settling in suspensions.[18]
Lipid-Based Vehicles Vegetable oils (Corn, Sesame), Medium-chain triglycerides (e.g., Labrafac™), Peceol™Oral, IV (as emulsion)Solubilize lipophilic drugs; can enhance oral absorption.[6][17][19][22]
Complexing Agents Hydroxypropyl-β-cyclodextrin (HPβCD)Oral, IVForm inclusion complexes to increase aqueous solubility.[7][16][19]
Buffering Agents Phosphate buffer, Citrate bufferOral, IVAdjust pH to enhance solubility and stability.[19]

Note: For intravenous administration, excipient levels must be carefully controlled to avoid toxicity and hemolysis.[20][21] For oral dosing, higher concentrations are often tolerated. Always consult toxicology literature for safe dosage limits of excipients in the chosen animal model.[18]

Experimental Protocols

The following protocols provide detailed methodologies for preparing repaglinide formulations for common preclinical routes of administration and for conducting a basic efficacy study.

Protocol 1: Preparation of a Repaglinide Solution for Intravenous (IV) Administration

This protocol describes the preparation of a 1 mg/mL repaglinide solution using a co-solvent system, suitable for intravenous injection in rodents. The final DMSO concentration is kept low to minimize potential toxicity.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), ACS grade or higher

  • Polyethylene Glycol 400 (PEG 400), low-endotoxin

  • Saline (0.9% NaCl), sterile

  • Sterile vials, magnetic stirrer, stir bar, analytical balance, volumetric flasks, sterile filters (0.22 µm)

Procedure:

  • Calculate Required Quantities:

    • Target Concentration: 1 mg/mL

    • Final Volume: 10 mL

    • Vehicle Composition: 5% DMSO, 40% PEG 400, 55% Saline (v/v/v)

    • Mass of Repaglinide: 1 mg/mL * 10 mL = 10 mg

    • Volume of DMSO: 10 mL * 0.05 = 0.5 mL

    • Volume of PEG 400: 10 mL * 0.40 = 4.0 mL

    • Volume of Saline: 10 mL * 0.55 = 5.5 mL

  • Dissolution:

    • Accurately weigh 10 mg of this compound and place it into a sterile 15 mL vial.

    • Add 0.5 mL of DMSO to the vial. Vortex or sonicate briefly until the powder is fully dissolved.

    • Add 4.0 mL of PEG 400 to the vial. Mix thoroughly with a magnetic stirrer until a clear, homogenous solution is formed.

  • Final Dilution:

    • Slowly add 5.5 mL of sterile saline to the solution while stirring continuously to avoid precipitation.

    • Observe the solution carefully for any signs of cloudiness or precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the co-solvent ratio).

  • Sterilization:

    • Aseptically filter the final solution through a 0.22 µm sterile syringe filter into a sterile, sealed vial.

  • Storage:

    • Store the formulation at 2-8°C, protected from light. Assess stability before use; a 24-hour stability is typical for such formulations.

Protocol 2: Preparation of a Repaglinide Suspension for Oral Gavage

This protocol details the preparation of a 5 mg/mL repaglinide suspension for oral administration in rodents, using a common suspending vehicle.

Materials:

  • This compound powder

  • Carboxymethyl cellulose sodium (CMC-Na), low viscosity

  • Tween® 80

  • Purified Water

  • Mortar and pestle, magnetic stirrer, stir bar, analytical balance, graduated cylinders

Procedure:

  • Prepare Vehicle (0.5% CMC / 0.1% Tween 80 in Water):

    • For a 20 mL final volume of suspension:

    • Heat ~15 mL of purified water to ~60°C.

    • In a separate beaker, weigh 100 mg of CMC-Na (for 0.5% w/v).

    • Slowly sprinkle the CMC-Na into the heated water while stirring vigorously to prevent clumping. Stir until fully hydrated.

    • Allow the solution to cool to room temperature.

    • Add 20 µL of Tween® 80 (for 0.1% v/v) and mix well.

    • Add purified water to bring the final volume to 20 mL.

  • Calculate Repaglinide Quantity:

    • Target Concentration: 5 mg/mL

    • Final Volume: 20 mL

    • Mass of Repaglinide: 5 mg/mL * 20 mL = 100 mg

  • Prepare Suspension:

    • Accurately weigh 100 mg of this compound.

    • Place the powder in a mortar.

    • Add a few drops of the vehicle to the powder and levigate (grind) with the pestle to form a smooth, uniform paste. This step is crucial for ensuring good particle dispersion and preventing aggregation.

    • Gradually add the remaining vehicle to the paste in small portions, mixing continuously.

    • Transfer the mixture to a suitable container and stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.

  • Storage:

    • Store the suspension in a tightly sealed container at 2-8°C.

    • Crucially, the suspension must be stirred vigorously before each withdrawal to ensure uniform dosing.

Protocol 3: In-Vivo Efficacy Study in a Type 2 Diabetic Rat Model

This protocol outlines a general procedure for evaluating the hypoglycemic effect of a repaglinide formulation in streptozotocin (STZ)-induced diabetic rats.[13][14][23]

Experimental Workflow

G Acclimatization 1. Animal Acclimatization (1 week) Induction 2. Diabetes Induction (e.g., STZ injection) Acclimatization->Induction Confirmation 3. Diabetes Confirmation (Blood Glucose > 250 mg/dL) Induction->Confirmation Grouping 4. Animal Grouping (Vehicle, Repaglinide Doses) Confirmation->Grouping Dosing 5. Formulation Administration (e.g., Oral Gavage) Grouping->Dosing Monitoring 6. Blood Glucose Monitoring (0, 0.5, 1, 2, 4, 6 hr post-dose) Dosing->Monitoring Analysis 7. Data Analysis (AUC of glucose reduction) Monitoring->Analysis

Workflow for a preclinical efficacy study.

Procedure:

  • Animal Model Induction:

    • Use male Wistar or Sprague-Dawley rats (200-250 g).

    • Induce type 2 diabetes by administering a single intraperitoneal (i.p.) injection of streptozotocin (STZ), freshly dissolved in citrate buffer (e.g., 50 mg/kg).[13]

    • Provide animals with 10% sucrose water for 48 hours post-injection to prevent initial hypoglycemia.[13]

    • After 72 hours, confirm diabetes by measuring tail-vein blood glucose levels using a glucometer. Animals with fasting blood glucose >250 mg/dL are considered diabetic and included in the study.[13]

  • Grouping and Dosing:

    • Randomly assign diabetic animals to groups (n=6-8 per group):

      • Group 1: Vehicle Control (e.g., 0.5% CMC, oral gavage)

      • Group 2: Repaglinide 1 mg/kg (in vehicle, oral gavage)

      • Group 3: Repaglinide 5 mg/kg (in vehicle, oral gavage)

    • Fast animals overnight (with free access to water) before dosing.

  • Blood Glucose Monitoring:

    • Collect a baseline blood sample (t=0) from the tail vein.

    • Administer the vehicle or repaglinide formulation via the chosen route (e.g., oral gavage).

    • Collect subsequent blood samples at specified time points (e.g., 0.5, 1, 2, 4, and 6 hours post-dose).[24]

    • Measure blood glucose at each time point.

  • Data Analysis:

    • Calculate the mean blood glucose concentration for each group at each time point.

    • Plot the mean blood glucose concentration vs. time for each group.

    • Determine the percentage reduction in blood glucose from baseline for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose-lowering effect to compare the efficacy of different doses.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).[18]

References

Application Notes and Protocols: Repaglinide Anhydride as a Reference Standard in Impurity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repaglinide is an oral antidiabetic drug belonging to the meglitinide class, which stimulates insulin secretion from pancreatic β-cells.[1][2] The control of impurities in active pharmaceutical ingredients (APIs) like repaglinide is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. Regulatory bodies such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) have established stringent guidelines for impurity profiling.[3]

One potential impurity in repaglinide is Repaglinide Anhydride, a degradation product formed through the elimination of a water molecule. This document provides detailed application notes and protocols for the use of this compound as a reference standard in the impurity analysis of repaglinide bulk drug and formulated products.

This compound: Profile and Characterization

This compound is a process-related impurity and a potential degradation product of repaglinide, particularly under certain stress conditions. As a reference standard, a well-characterized sample of this compound is essential for accurate identification and quantification in routine quality control testing.

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
RepaglinideC₂₇H₃₆N₂O₄452.59135062-02-1[4]
This compoundC₂₇H₃₄N₂O₃434.57Not Available

Analytical Methodologies

A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is crucial for the separation and quantification of this compound from the parent drug and other known impurities.

Experimental Protocol: UPLC-UV Method for Repaglinide and its Impurities

This protocol outlines a UPLC method for the determination of repaglinide and its related substances, including this compound.

1. Instrumentation and Materials:

  • UPLC system with a photodiode array (PDA) detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Repaglinide Reference Standard (USP or EP)

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

Parameter Condition
Column Acquity BEH Shield RP-C18 (100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.025% Formic acid in Water
Mobile Phase B 0.025% Formic acid in Acetonitrile
Gradient Elution Time (min) / %A / %B: 0/70/30, 1/70/30, 6/50/50, 8/20/80, 10/20/80, 10.1/70/30
Flow Rate 0.3 mL/min
Column Temperature 30°C
Detection Wavelength 214 nm
Injection Volume 1.0 µL

3. Preparation of Solutions:

  • Diluent: Acetonitrile and water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (Repaglinide): Accurately weigh and dissolve about 25 mg of Repaglinide RS in a 50 mL volumetric flask with diluent.

  • Standard Stock Solution (this compound): Accurately weigh and dissolve about 5 mg of this compound RS in a 50 mL volumetric flask with diluent.

  • System Suitability Solution: Prepare a solution containing approximately 0.5 mg/mL of Repaglinide and 0.005 mg/mL of this compound in diluent.

  • Test Solution: Accurately weigh and dissolve a quantity of the repaglinide sample to obtain a final concentration of approximately 0.5 mg/mL in diluent.

4. System Suitability:

Inject the System Suitability Solution and evaluate the following parameters. The system is deemed suitable for analysis if the following criteria are met:

Parameter Acceptance Criteria
Tailing Factor (for Repaglinide peak) Not more than 2.0
Theoretical Plates (for Repaglinide peak) Not less than 2000
Resolution (between Repaglinide and this compound peaks) Not less than 2.0
Relative Standard Deviation (RSD) for replicate injections of Repaglinide Not more than 2.0%

5. Analysis and Calculation:

Inject the diluent (as a blank), the Standard Stock Solution, and the Test Solution into the chromatograph. Record the chromatograms and integrate the peak areas. Calculate the percentage of this compound in the sample using the following formula:

% Impurity = (Area_impurity / Area_standard) × (Concentration_standard / Concentration_sample) × 100

Quantitative Data Summary

The following table summarizes typical retention times and relative retention times (RRT) for repaglinide and some of its known impurities, including the presumed this compound (DP-1), based on published data.

Compound Retention Time (min) Relative Retention Time (vs. Repaglinide)
Repaglinide~4.451.00
This compound (DP-1)~1.87~0.42
Repaglinide N-oxide (DP-2)~1.36~0.31
Repaglinide Impurity AVaries with methodVaries with method
Repaglinide Impurity BVaries with methodVaries with method
Repaglinide Impurity CVaries with methodVaries with method
Repaglinide Impurity DVaries with methodVaries with method
Repaglinide Impurity EVaries with methodVaries with method

Visualizations

Repaglinide Signaling Pathway

Repaglinide exerts its therapeutic effect by modulating the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells, leading to insulin secretion.

Repaglinide_Signaling_Pathway Repaglinide Repaglinide K_ATP_Channel ATP-Sensitive K+ Channel Repaglinide->K_ATP_Channel Binds and closes Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin-Containing Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion with cell membrane Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Results in

Caption: Mechanism of action of Repaglinide in pancreatic β-cells.

Experimental Workflow for Impurity Analysis

The logical workflow for utilizing a reference standard in impurity analysis is a systematic process ensuring accurate and reliable results.

Impurity_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting Ref_Std Obtain Certified Reference Standard (this compound) Std_Prep Prepare Standard Solution Ref_Std->Std_Prep Sample_Prep Prepare Sample Solution (Repaglinide API/Product) Chrom_Run Chromatographic Analysis (UPLC/HPLC) Sample_Prep->Chrom_Run Sys_Suit Perform System Suitability Testing Std_Prep->Sys_Suit Method_Dev Develop & Validate Stability-Indicating Analytical Method Method_Dev->Sys_Suit Sys_Suit->Chrom_Run Data_Acq Data Acquisition and Peak Integration Chrom_Run->Data_Acq Quant Identification and Quantification of This compound Data_Acq->Quant Report Generate Report and Certificate of Analysis Quant->Report

Caption: Workflow for impurity analysis using a reference standard.

References

Application Notes and Protocols for Studying Repaglinide Anhydride Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting preclinical pharmacokinetic studies of Repaglinide Anhydride. The protocols outlined below cover in vivo animal studies and bioanalytical sample analysis, essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this oral hypoglycemic agent.

Introduction

Repaglinide is a fast-acting oral antidiabetic drug belonging to the meglitinide class.[1][2] It lowers blood glucose by stimulating insulin secretion from pancreatic β-cells.[3] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Repaglinide is characterized by rapid absorption and elimination.[1][4] It is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 and CYP2C8, and its metabolites are mainly excreted through bile.[2][5]

Data Presentation: Pharmacokinetic Parameters of Repaglinide in Rats

The following table summarizes key pharmacokinetic parameters of Repaglinide observed in various studies conducted in rats. This data provides a comparative overview for researchers designing new studies.

Dose (mg/kg) Route Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) t½ (h) Reference
0.4Oral297 ± 1030.33 - 0.75--[5]
0.5Oral105.1 ± 30---[5]
0.5Oral----[6]
--523 ± 65 (Nanoparticle)1.41 ± 0.46 (Nanoparticle)--[7]
--770 ± 91 (Nanoemulsion)1.61 ± 0.37 (Nanoemulsion)--[7]
--280 ± 33 (Free RPG)0.72 ± 0.28 (Free RPG)--[7]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol details the procedure for conducting a pharmacokinetic study of Repaglinide in a rat model.

3.1.1. Materials and Reagents

  • This compound

  • Vehicle for oral administration (e.g., a mixture of DMSO, ethanol, polyethylene glycol 400, and saline)[5]

  • Anesthetic (e.g., Zoletil)

  • Polyethylene tubing for cannulation

  • Heparinized saline

  • Blood collection tubes (e.g., containing EDTA or heparin)

  • Centrifuge

  • Freezer (-20°C or -80°C)

3.1.2. Animal Model

  • Species: Male Sprague-Dawley or Wistar rats

  • Weight: 200-250 g

  • Acclimatization: At least one week under standard laboratory conditions (12 h light/dark cycle, controlled temperature and humidity) with free access to food and water.

3.1.3. Experimental Procedure

  • Fasting: Fast the rats for 12 hours prior to the experiment, with free access to water.[5]

  • Anesthesia and Cannulation:

    • Anesthetize the rats with an appropriate anesthetic (e.g., Zoletil, 20 mg/kg, intramuscularly).[5]

    • Surgically implant cannulas into the femoral artery and vein for blood sampling and drug administration (if intravenous).[5]

  • Drug Administration:

    • Administer a single oral dose of Repaglinide (e.g., 0.4 mg/kg) dissolved in the vehicle.[5]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the femoral artery at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours post-dose.[8]

    • To prevent clotting, flush the cannula with a small volume of heparinized saline after each sample collection.

  • Sample Processing:

    • Immediately transfer the blood samples into tubes containing an anticoagulant.

    • Centrifuge the blood samples at approximately 4000 rpm for 10 minutes to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -20°C or -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS for Repaglinide Quantification in Plasma

This protocol outlines a sensitive and specific method for quantifying Repaglinide in rat plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

3.2.1. Materials and Reagents

  • Repaglinide reference standard

  • Internal Standard (IS) (e.g., Diazepam or Cetirizine)[9][10]

  • Acetonitrile (ACN), HPLC grade

  • Methanol, HPLC grade

  • Formic acid

  • Ammonium acetate

  • Water, ultrapure

  • Rat plasma (blank)

  • Liquid-liquid extraction solvent (e.g., tert-butyl methyl ether or a mixture of diethyl ether and dichloromethane)[9][11]

3.2.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18)

3.2.3. Preparation of Standards and Quality Controls

  • Stock Solutions: Prepare stock solutions of Repaglinide and the IS in methanol (e.g., 1 mg/mL).

  • Working Solutions: Prepare serial dilutions of the Repaglinide stock solution with a suitable solvent (e.g., methanol:water, 1:1 v/v) to create working solutions for calibration standards and quality controls (QCs).

  • Calibration Standards and QCs: Spike blank rat plasma with the appropriate working solutions to prepare a series of calibration standards (e.g., 0.5 - 100 ng/mL) and at least three levels of QCs (low, medium, and high).[11]

3.2.4. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample (unknown, calibration standard, or QC), add 25 µL of the IS working solution and vortex briefly.

  • Add 1 mL of the extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[11]

  • Reconstitute the dried residue with 100 µL of the mobile phase.

  • Inject a small volume (e.g., 5-20 µL) into the LC-MS/MS system.[5][11]

3.2.5. LC-MS/MS Conditions

  • Chromatographic Separation:

    • Column: C18 analytical column (e.g., 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or an aqueous buffer (e.g., 10 mM ammonium acetate with 0.1% formic acid).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Repaglinide: m/z 453.3 → 162.2[10]

      • Internal Standard (e.g., Cetirizine): m/z 389.0 → 201.1[10]

    • Optimize other MS parameters such as declustering potential, collision energy, and source temperature for maximum sensitivity.

3.2.6. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[11][12][13]

Visualizations

Repaglinide Metabolic Pathway

Repaglinide_Metabolism Repaglinide Repaglinide M1 M1 (Aromatic Amine) Repaglinide->M1 CYP3A4 M2 M2 (Oxidized Dicarboxylic Acid) Repaglinide->M2 CYP3A4 M4 M4 (Hydroxylated Piperidine Ring) Repaglinide->M4 CYP2C8 Excretion Biliary Excretion M1->Excretion M2->Excretion M4->Excretion

Caption: Metabolic pathway of Repaglinide.

Experimental Workflow for Repaglinide Pharmacokinetic Study

PK_Workflow cluster_animal_phase In Vivo Phase cluster_bioanalysis_phase Bioanalytical Phase cluster_data_analysis Data Analysis Phase Fasting Animal Fasting Dosing Oral Dosing of Repaglinide Fasting->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Extraction Plasma Sample Extraction Processing->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Data Quantification LCMS->Quantification PK_Calc Pharmacokinetic Parameter Calculation Quantification->PK_Calc Reporting Reporting PK_Calc->Reporting

Caption: Experimental workflow for a typical pharmacokinetic study.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Repaglinide Anhydride Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Repaglinide Anhydride in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor aqueous solubility of this compound?

This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1] Its poor solubility is attributed to its high lipophilicity (log P = 3.97) and its crystalline nature.[1][2] Repaglinide is a zwitter-ionic compound with two pKa values (pKa1 = 4.2 and pKa2 = 6.0), making its solubility highly dependent on the pH of the medium.[2] At its isoelectric point, the molecule has minimal solubility.

Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer. How can I prevent this?

This is a common issue when working with poorly soluble compounds dissolved in a strong organic solvent like DMSO. The drastic change in solvent polarity upon dilution into an aqueous buffer can cause the compound to crash out of solution. Here are some troubleshooting steps:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help maintain solubility.

  • Co-solvent System: Consider using a co-solvent system in your final buffer. The presence of a smaller percentage of an organic solvent like ethanol or polyethylene glycol (PEG) can help maintain the solubility of this compound.

  • pH Optimization: Ensure the pH of your final aqueous buffer is optimized for this compound solubility. Generally, solubility is higher at pH values further away from its isoelectric point.

  • Vortexing/Sonication: Immediately after dilution, vortex or sonicate the solution vigorously to ensure rapid and uniform dispersion of the compound.

Q3: Can I increase the solubility of this compound by adjusting the pH of my buffer?

Yes, pH adjustment is a key strategy for improving the solubility of ionizable compounds like this compound.[3] Since it has both a weakly acidic and a weakly basic functional group, its solubility is pH-dependent.[4] The solubility of Repaglinide is generally greater at a more basic pH compared to an acidic pH.[2] For instance, its solubility is significantly higher in phosphate buffer at pH 7.4 compared to distilled water.[5] Experimenting with buffers at different pH values (e.g., pH 5.0, 6.8, 7.4) is recommended to find the optimal condition for your specific application. One study noted that in the presence of meglumine, the solubility of repaglinide increased with increasing meglumine concentration.[6]

Q4: What are solid dispersions, and how can they improve the solubility of this compound?

Solid dispersions refer to the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state.[1] This technique can enhance the solubility of poorly water-soluble drugs like this compound by:

  • Reducing Particle Size: Dispersing the drug at a molecular level within a hydrophilic carrier increases the surface area available for dissolution.

  • Amorphous State: The drug often exists in an amorphous (non-crystalline) state within the solid dispersion, which has higher energy and greater solubility than the stable crystalline form.[5]

  • Improved Wettability: The hydrophilic carrier improves the wettability of the hydrophobic drug particles.

Commonly used hydrophilic carriers for preparing this compound solid dispersions include polyethylene glycols (PEG 4000, PEG 6000), polyvinylpyrrolidone (PVP K30), and Eudragit E100.[1]

Troubleshooting Guides & Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using DMSO

This protocol describes the standard method for preparing a stock solution of this compound in DMSO, a common organic solvent for poorly soluble compounds.

Experimental Workflow:

A Weigh this compound B Add appropriate volume of DMSO A->B C Vortex/Sonicate until dissolved B->C D Store at -20°C C->D

Caption: Workflow for preparing a this compound stock solution in DMSO.

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound crystalline solid in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired stock concentration. The solubility of repaglinide in DMSO is approximately 30 mg/ml.[7]

  • Dissolution: Vortex the solution vigorously. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. The solution should be clear and free of any visible particles.

  • Storage: For maximum stability, it is recommended to purge the solution with an inert gas like argon or nitrogen before capping.[7] Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions of repaglinide are not recommended to be stored for more than one day.[7]

Troubleshooting:

  • Issue: The compound does not fully dissolve in DMSO.

    • Solution: Gently warm the solution to 37°C and continue vortexing or sonicating. Ensure you are not exceeding the solubility limit of approximately 30 mg/mL.

  • Issue: The solution appears cloudy or has particulates.

    • Solution: Centrifuge the solution at high speed to pellet any insoluble material. Carefully transfer the clear supernatant to a new tube. The presence of particulates may indicate impurities or that the solubility limit has been exceeded.

Protocol 2: Enhancing this compound Solubility using Solid Dispersion with PEG 4000

This protocol details the solvent evaporation method for preparing a solid dispersion of this compound with Polyethylene Glycol 4000 (PEG 4000) to improve its aqueous solubility.

Experimental Workflow:

A Dissolve Repaglinide and PEG 4000 in Ethanol B Mix thoroughly A->B C Evaporate solvent under vacuum B->C D Dry the solid dispersion C->D E Grind and sieve the powder D->E

Caption: Workflow for the solvent evaporation method to prepare a solid dispersion.

Methodology:

  • Preparation of Solutions:

    • Accurately weigh this compound and PEG 4000 in a desired ratio (e.g., 1:1, 1:3, or 1:5 by weight).

    • Dissolve both the this compound and PEG 4000 in a suitable organic solvent, such as methanol or ethanol, in a round-bottom flask.[5]

  • Mixing: Stir the solution continuously on a magnetic stirrer until a clear solution is obtained.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.

  • Drying: Dry the resulting solid film in a vacuum oven at a temperature below the melting point of the components to remove any residual solvent.

  • Grinding and Sieving: Scrape the dried solid dispersion from the flask, grind it into a fine powder using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Solubility Assessment: Determine the solubility of the prepared solid dispersion in the desired aqueous buffer and compare it to that of the pure drug.

Troubleshooting:

  • Issue: The resulting solid dispersion is sticky and difficult to handle.

    • Solution: This may be due to residual solvent or a low glass transition temperature of the polymer. Ensure complete solvent removal by extending the drying time or increasing the vacuum. Consider using a higher molecular weight polymer.

  • Issue: The improvement in solubility is not significant.

    • Solution: The drug-to-polymer ratio may need optimization. Try increasing the proportion of the hydrophilic carrier (e.g., from 1:3 to 1:5). Also, ensure that the drug has been converted to an amorphous state, which can be verified by techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD).

Protocol 3: Improving this compound Solubility via Cyclodextrin Complexation

This protocol outlines the kneading method for preparing an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.

Logical Relationship Diagram:

cluster_0 Components cluster_1 Process cluster_2 Outcome Repaglinide This compound (Guest) Kneading Kneading with Ethanol/Water Repaglinide->Kneading HPBCD HP-β-CD (Host) HPBCD->Kneading Complex Inclusion Complex Kneading->Complex Solubility Enhanced Aqueous Solubility Complex->Solubility

Caption: Logical relationship of cyclodextrin complexation for solubility enhancement.

Methodology:

  • Weighing: Accurately weigh this compound and HP-β-CD in a 1:1 or 1:2 molar ratio.

  • Mixing: Place the HP-β-CD in a mortar.

  • Kneading: Gradually add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) to the HP-β-CD while triturating with a pestle to form a paste.

  • Drug Incorporation: Add the weighed this compound to the paste and continue kneading for a specified period (e.g., 30-60 minutes). The consistency of the paste should be maintained by adding small amounts of the hydroalcoholic solution as needed.

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a fine powder.

  • Solubility Determination: Measure the solubility of the inclusion complex in the desired buffer and compare it with the pure drug.

Troubleshooting:

  • Issue: The final product is not a free-flowing powder.

    • Solution: The amount of liquid used for kneading might have been excessive. Ensure the paste is of the correct consistency and that the drying process is complete.

  • Issue: The solubility enhancement is lower than expected.

    • Solution: The molar ratio of drug to cyclodextrin may not be optimal. Experiment with different ratios (e.g., 1:2). The method of preparation can also influence complexation efficiency; consider alternative methods like co-evaporation or freeze-drying.

Quantitative Data Summary

Solvent/Buffer System Solubility of this compound Reference
Distilled Water0.025 ± 0.001 mg/mL[5]
Distilled Water34 µg/mL at 37°C[2]
Phosphate Buffer (pH 7.4)50.2 ± 5.0 mg/mL[5]
Citro-phosphate buffer (pH 5.0)4.9 µg/mL
Ethanol~25 mg/mL[7]
DMSO~30 mg/mL[7]
Dimethyl formamide (DMF)~30 mg/mL[7]
1:4 DMSO:PBS (pH 7.2)~0.2 mg/mL[7]
Methanol120 mg/mL[5]

Disclaimer: The information provided in this technical support center is for research and development purposes only. The experimental protocols are intended as a guide and may require optimization for specific laboratory conditions and applications. Always follow appropriate safety precautions when handling chemicals.

References

Troubleshooting Poor Peak Shape in Repaglinide Anhydride HPLC Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Repaglinide Anhydride. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems related to poor peak shape, ensuring accurate and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape in the HPLC analysis of this compound?

A1: Poor peak shape in the analysis of this compound, a basic compound, often stems from secondary interactions with the stationary phase, improper mobile phase conditions, or issues with the HPLC system itself. Common problems include peak tailing, fronting, splitting, and broadening.[1][2][3] Specific causes can include interactions with residual silanol groups on the silica-based column, inappropriate mobile phase pH, column overload, or extra-column dead volume.[1][4]

Q2: Why is my this compound peak tailing?

A2: Peak tailing is a common issue when analyzing basic compounds like Repaglinide. It is often caused by strong interactions between the basic analyte and acidic residual silanol groups on the surface of the C18 column packing material.[1][5][6] Other potential causes include using a mobile phase with a pH close to the pKa of Repaglinide, column contamination, or excessive dead volume in the HPLC system.[1][4]

Q3: What is causing my this compound peak to show fronting?

A3: Peak fronting is characterized by a leading edge that is less steep than the trailing edge. This can be a result of sample overload, where too much sample is injected onto the column, leading to a saturation effect.[2][7] Other causes can include poor sample solubility in the mobile phase or issues with the column, such as a collapsed bed.[3][6]

Q4: My this compound peak is splitting. What could be the problem?

A4: Peak splitting can be caused by a variety of factors. A common cause is a partially blocked frit or a void at the head of the column.[3][8] It can also result from the sample solvent being too strong compared to the mobile phase, causing the sample to spread unevenly at the column inlet.[4] Injector issues, such as a faulty rotor seal, can also lead to split peaks.[8]

Q5: Why are my this compound peaks broader than expected?

A5: Broad peaks can significantly reduce resolution and sensitivity.[7] This issue can arise from several sources, including low mobile phase flow rate, large extra-column volume (e.g., long tubing), or column degradation.[2][9] Temperature fluctuations within the column can also contribute to peak broadening.[7]

Troubleshooting Guides

Issue 1: Peak Tailing

Symptoms: The peak for this compound has an asymmetrical shape with an extended trailing edge.

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Silanol Interactions Use a modern, high-purity, end-capped C18 column or a column with a polar-embedded phase to shield the silanol groups.[1]
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 pH units below the pKa of Repaglinide (pKa ≈ 6.0) to ensure it is fully protonated and reduce silanol interactions. Using a buffer (e.g., phosphate or formate) will help maintain a stable pH.[1][4]
Column Contamination Flush the column with a strong solvent, or if contamination is severe, replace the guard column or the analytical column.[3]
Extra-column Dead Volume Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly connected.[1]

Detailed Protocol: Mobile Phase pH Adjustment

  • Prepare Mobile Phase Buffers: Prepare aqueous buffer solutions with different pH values (e.g., pH 2.5, 3.0, 3.5) using an appropriate buffer system like phosphate or formate.

  • Mobile Phase Preparation: Mix the aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio (e.g., 65:35 v/v).[10]

  • Equilibrate the Column: Equilibrate the HPLC column with the new mobile phase for at least 15-20 minutes or until a stable baseline is achieved.

  • Inject Standard Solution: Inject a standard solution of this compound and observe the peak shape.

  • Optimize pH: Compare the chromatograms obtained at different pH values and select the pH that provides the most symmetrical peak.

Issue 2: Peak Fronting

Symptoms: The peak for this compound has a leading edge that is less steep than the trailing edge.

Possible Causes & Solutions:

CauseRecommended Solution
Sample Overload Reduce the concentration of the sample or decrease the injection volume.[7]
Poor Sample Solubility Dissolve the sample in a solvent that is weaker than or the same as the mobile phase.
Column Bed Collapse Replace the column. This can be confirmed by a sudden drop in backpressure.

Detailed Protocol: Optimizing Sample Concentration and Injection Volume

  • Prepare a Dilution Series: Prepare a series of this compound standard solutions with decreasing concentrations (e.g., 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL, 1 µg/mL).[10]

  • Inject Different Concentrations: Inject a fixed volume (e.g., 10 µL) of each standard solution and observe the peak shape.

  • Vary Injection Volume: Using a concentration that showed good peak shape, inject different volumes (e.g., 5 µL, 10 µL, 20 µL) to determine the optimal injection volume.

  • Analyze Results: Identify the concentration and injection volume that provide a symmetrical peak without fronting.

Issue 3: Peak Splitting

Symptoms: The peak for this compound appears as two or more closely spaced peaks.

Possible Causes & Solutions:

CauseRecommended Solution
Partially Blocked Column Frit Reverse flush the column according to the manufacturer's instructions. If the problem persists, replace the frit or the column.
Void at Column Inlet A void can form due to pressure shocks or degradation of the packing material.[11] Replace the column.
Strong Sample Solvent Dissolve the sample in the mobile phase or a weaker solvent.[4]
Injector Malfunction Inspect and clean the injector rotor seal and loop. If necessary, replace the rotor seal.[8]

Detailed Protocol: Investigating Sample Solvent Effects

  • Prepare Samples in Different Solvents: Prepare solutions of this compound at the same concentration in different solvents:

    • Mobile phase

    • A solvent stronger than the mobile phase (e.g., 100% acetonitrile)

    • A solvent weaker than the mobile phase (e.g., a higher percentage of aqueous buffer)

  • Inject and Compare: Inject the same volume of each sample preparation and compare the resulting peak shapes.

HPLC Parameters for this compound Analysis

The following table summarizes typical HPLC parameters used in the analysis of Repaglinide. These can be used as a starting point for method development and troubleshooting.

ParameterTypical Value/ConditionReference
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[10][12]
Mobile Phase Acetonitrile:Ammonium Formate (65:35 v/v)[10]
Acetonitrile:Methanol (60:40 v/v)[13]
Acetonitrile:Phosphate Buffer (pH 4.0) (60:40 v/v)[14]
Flow Rate 1.0 - 1.1 mL/min[10][13]
Detection Wavelength 245 nm or 214 nm[10][13]
Injection Volume 10 - 20 µL
Column Temperature Ambient or controlled at 30°C
Retention Time Approximately 4.2 - 6.2 min[10][12]

Visual Troubleshooting Workflows

Troubleshooting_Workflow cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_splitting Peak Splitting start Poor Peak Shape Observed tailing_q1 Check Mobile Phase pH Is it > 2 units below pKa? start->tailing_q1 Identify Peak Shape Issue fronting_q1 Check Sample Concentration Is it too high? start->fronting_q1 Identify Peak Shape Issue splitting_q1 Check for Column Void/Blockage Any sudden pressure changes? start->splitting_q1 Identify Peak Shape Issue tailing_a1_no Adjust pH with buffer (e.g., pH 2.5-3.5) tailing_q1->tailing_a1_no No tailing_q2 Check Column Type Is it end-capped or polar-embedded? tailing_q1->tailing_q2 Yes tailing_a1_no->tailing_q2 tailing_a2_no Switch to appropriate column tailing_q2->tailing_a2_no No tailing_q3 Check for Dead Volume Are fittings and tubing optimized? tailing_q2->tailing_q3 Yes tailing_a2_no->tailing_q3 tailing_a3_no Minimize tubing length/ID tailing_q3->tailing_a3_no No fronting_a1_yes Reduce concentration or injection volume fronting_q1->fronting_a1_yes Yes fronting_q2 Check Sample Solubility Is sample dissolved in mobile phase? fronting_q1->fronting_q2 No fronting_a1_yes->fronting_q2 fronting_a2_no Dissolve in weaker solvent fronting_q2->fronting_a2_no No splitting_a1_yes Reverse flush or replace column splitting_q1->splitting_a1_yes Yes splitting_q2 Check Sample Solvent Is it stronger than mobile phase? splitting_q1->splitting_q2 No splitting_a1_yes->splitting_q2 splitting_a2_yes Dissolve sample in mobile phase splitting_q2->splitting_a2_yes Yes

Caption: A logical workflow for troubleshooting common HPLC peak shape issues.

Caption: Interactions of Repaglinide with an HPLC stationary phase.

References

Technical Support Center: Repaglinide Anhydride Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and profiling of Repaglinide Anhydride impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in Repaglinide?

A1: Impurities in Repaglinide can be broadly categorized into process-related impurities and degradation products. Process-related impurities arise during the synthesis of the drug substance, while degradation products form due to exposure to stress conditions like acid, base, oxidation, heat, or light.[1][2][3] Several novel impurities have been identified and characterized in Repaglinide bulk drug batches.[3][4][5]

Q2: Which analytical techniques are most suitable for identifying and quantifying Repaglinide impurities?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly used techniques for separating and quantifying Repaglinide and its impurities.[2][3][4][6] For structural elucidation and characterization of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are employed.[2][3][4][6]

Q3: What are forced degradation studies and why are they important for Repaglinide?

A3: Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its degradation.[1][7][8] These studies are crucial for identifying potential degradation products that could form during storage and handling, thus helping to establish the stability-indicating nature of analytical methods.[1][7] For Repaglinide, significant degradation has been observed under oxidative stress conditions.[1][7]

Q4: Where can I find information on the official analytical methods for Repaglinide and its impurities?

A4: Pharmacopoeias such as the European Pharmacopoeia (EP) provide official methods for the analysis of Repaglinide. However, it has been noted that the separation between European Pharmacopoeia listed impurities may not be adequate with the official EP method, necessitating the development of more robust, stability-indicating methods.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of Repaglinide and its impurities.

HPLC Troubleshooting
Problem Potential Cause Troubleshooting Steps
Peak Tailing - Sample overload- Column contamination- Inappropriate mobile phase pH- Reduce sample concentration.- Wash the column with a strong solvent.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Ghost Peaks - Impurities in the mobile phase or sample diluent- Carryover from previous injections- Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the injection sequence.- Inject a blank run to confirm the source of the ghost peak.
Variable Retention Times - Fluctuation in mobile phase composition or flow rate- Temperature variations- Column degradation- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Check the column performance and replace if necessary.[9][10]
Poor Resolution - Inadequate mobile phase strength- Suboptimal column chemistry- High flow rate- Optimize the mobile phase composition (e.g., organic solvent ratio, pH).- Try a column with a different stationary phase.- Reduce the flow rate to increase separation efficiency.
High Backpressure - Blockage in the HPLC system (e.g., tubing, frits)- Column contamination- Precipitated buffer in the mobile phase- Systematically check and clean or replace system components.- Flush the column with a strong solvent in the reverse direction.- Ensure the mobile phase buffer is fully dissolved and filtered.[9]

Quantitative Data Summary

The following tables summarize known impurities of Repaglinide and typical HPLC/UPLC method parameters found in the literature.

Table 1: Identified Impurities of Repaglinide
Impurity Name Type Reference
4-(cyanomethyl)-2-ethoxybenzoic acidProcess-related/Degradation[4]
4-(2-amino-2-oxoethyl)-2-ethoxy-N-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl) benzamideProcess-related/Degradation[4]
2-(3-ethoxy-4-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl) carbamoyl) phenyl) acetic acidProcess-related/Degradation[4]
Repaglinide N-oxideDegradation (Oxidative)[1]
4-carboxymethyl-2-ethoxy-benzoic acidProcess-related[3][6]
1-cyclohexyl-3-[3-methyl-1-(2-piperidin-1-yl-phenyl)-butyl]-ureaProcess-related[3][6]
1,3-dicyclohexyl urea (DCU)Byproduct[3][6][11]
Repaglinide Impurity APharmacopoeial[12]
Repaglinide Impurity EPharmacopoeial[]
Table 2: Example HPLC/UPLC Method Parameters for Repaglinide Impurity Profiling
Parameter Method 1 (UPLC) [4]Method 2 (HPLC) [3]Method 3 (HPLC) [2]
Column Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)Inertsil ODS 3V (250 mm x 4.6 mm, 5 µm)C18
Mobile Phase A 0.05% Formic acid in water0.01 M Potassium dihydrogen phosphate (pH 3.5)0.01 M Potassium dihydrogen phosphate (pH 3.5)
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient/Isocratic GradientIsocratic (50:50 v/v)Isocratic (50:50 v/v)
Flow Rate 0.3 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 245 nm280 nm200 nm
Column Temperature 40 °CAmbientNot Specified

Experimental Protocols

Protocol 1: HPLC Method for Repaglinide Impurity Profiling

This protocol is a general guideline based on commonly used methods.[2][3]

  • Preparation of Mobile Phase:

    • Prepare a 0.01 M solution of potassium dihydrogen phosphate.

    • Adjust the pH to 3.5 using orthophosphoric acid.

    • Mix the buffer with acetonitrile in a 50:50 (v/v) ratio.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Preparation of Standard and Sample Solutions:

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of Repaglinide reference standard in the mobile phase to obtain a known concentration.

    • Sample Solution: Accurately weigh and dissolve the Repaglinide drug substance in the mobile phase to obtain a similar concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: As prepared above.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

    • Detection: UV at 200 nm.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Record the chromatograms and identify the peaks corresponding to Repaglinide and its impurities based on their retention times.

    • Calculate the percentage of each impurity using the peak areas.

Protocol 2: Forced Degradation Study

This protocol outlines the general procedure for conducting forced degradation studies on Repaglinide.[1][7][8]

  • Acid Degradation:

    • Dissolve Repaglinide in 0.1 M HCl.

    • Keep the solution at 60°C for a specified period (e.g., 2 hours).

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Base Degradation:

    • Dissolve Repaglinide in 0.1 M NaOH.

    • Keep the solution at 60°C for a specified period (e.g., 2 hours).

    • Neutralize the solution with 0.1 M HCl.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve Repaglinide in 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified period (e.g., 24 hours).

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Thermal Degradation:

    • Keep the solid Repaglinide powder in an oven at a high temperature (e.g., 105°C) for a specified period (e.g., 24 hours).

    • Dissolve the stressed sample in the mobile phase and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the solid Repaglinide powder to UV light (e.g., 254 nm) and visible light for a specified duration.

    • Dissolve the stressed sample in the mobile phase and analyze by HPLC.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation repaglinide_sample Repaglinide Bulk Drug forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) repaglinide_sample->forced_degradation Stress Conditions hplc_uplc HPLC / UPLC Separation repaglinide_sample->hplc_uplc forced_degradation->hplc_uplc lc_ms LC-MS/MS Characterization hplc_uplc->lc_ms impurity_identification Impurity Identification hplc_uplc->impurity_identification profiling_quantification Profiling & Quantification hplc_uplc->profiling_quantification lc_ms->impurity_identification nmr_ir NMR / IR Spectroscopy impurity_identification->nmr_ir Further Characterization

Caption: Experimental workflow for Repaglinide impurity profiling.

troubleshooting_logic cluster_investigation Problem Investigation cluster_solution Potential Solutions start Chromatographic Problem (e.g., Peak Tailing) check_method Review Method Parameters (pH, Mobile Phase) start->check_method check_column Inspect Column (Age, Contamination) start->check_column check_system Check HPLC System (Pump, Injector) start->check_system optimize_method Optimize Method check_method->optimize_method clean_column Clean/Replace Column check_column->clean_column maintain_system Perform System Maintenance check_system->maintain_system end Problem Resolved optimize_method->end clean_column->end maintain_system->end

Caption: Logical workflow for troubleshooting HPLC issues.

References

Strategies to improve the stability of Repaglinide Anhydride solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and handling of Repaglinide Anhydride solutions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation in aqueous solution Repaglinide is poorly soluble in water. The pH of the solution may not be optimal for solubility.Repaglinide's solubility is pH-dependent, increasing at higher pH values.[1] For maximum solubility in aqueous buffers, first dissolve Repaglinide in an organic solvent like DMSO, then dilute with the aqueous buffer of choice.[2] We do not recommend storing the aqueous solution for more than one day.[2]
Solution discoloration (yellowing) This may indicate degradation of Repaglinide, potentially due to exposure to light or oxidative conditions.Protect the solution from light by using amber vials or covering the container with aluminum foil. Prepare solutions fresh and use them promptly. Purge the solvent with an inert gas to minimize oxidation.[2]
Decreased potency or inconsistent results Repaglinide in solution may be degrading over time, especially under acidic or oxidative conditions.[3][4][5]Prepare fresh solutions for each experiment. If storage is necessary, store at -20°C.[2] Avoid acidic conditions; the most significant and quickest degradation occurs in acidic and oxidative media.[3][4][5] Consider using a validated stability-indicating analytical method to assess the purity of the solution before use.[6][7]
Incompatibility with excipients Certain excipients may interact with Repaglinide, affecting its stability.Studies have shown that polyvinylpyrrolidone (PVP) and magnesium stearate can affect the stability of Repaglinide.[3][4] When formulating, consider compatibility studies. Thermoanalytical and spectrometric techniques can be used to evaluate the compatibility of Repaglinide with various excipients.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Repaglinide in solution?

A1: Repaglinide is susceptible to degradation under several conditions. The most significant degradation pathways are through hydrolysis in acidic conditions and oxidation.[3][4][5] It is more stable in alkaline conditions compared to acidic and oxidative media.[3]

Q2: How does pH affect the stability of Repaglinide solutions?

A2: Repaglinide is most stable in neutral to slightly alkaline conditions and shows significant degradation in acidic environments.[3] One study found that after 5 hours, there was significant degradation in 0.1 M HCl, while the drug was more stable in 0.1 M NaOH.[3][7]

Q3: What is the impact of light exposure on Repaglinide solutions?

A3: Exposure to UV light can lead to the degradation of Repaglinide.[7] It is recommended to protect solutions from light by using amber-colored containers or by wrapping the container in foil.

Q4: How should I store this compound solutions?

A4: For short-term use, freshly prepared solutions are always recommended. If a stock solution is prepared in an organic solvent like DMSO, it can be stored at -20°C for extended stability.[2] Aqueous solutions of Repaglinide are not recommended for storage for more than one day.[2]

Q5: What solvents are suitable for dissolving this compound?

A5: Repaglinide is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[2] It is sparingly soluble in aqueous buffers.[2] To prepare an aqueous solution, it is best to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer.[2]

Q6: Are there any known excipients that can help stabilize Repaglinide solutions?

A6: While some excipients like PVP and magnesium stearate have been shown to affect Repaglinide's stability, others can be used to enhance its solubility and, in turn, stability in solid dosage forms.[3][4] For solutions, the use of co-solvents and maintaining an optimal pH are the primary strategies for stabilization. The formation of inclusion complexes with cyclodextrins has also been explored to improve solubility and stability.[9][10]

Quantitative Stability Data

The following table summarizes the degradation of Repaglinide under various stress conditions.

Condition Concentration Temperature Duration Degradation (%) Reference
0.1 M HCl-75°C-38.32[3]
0.01 M HCl-75°C-19.93[3]
0.1 M NaOH-75°C-7.24[3]
0.01 M NaOH-75°C-6.13[3]
3% H₂O₂-75°C-21.75[3]
0.3% H₂O₂-75°C-9.16[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of Repaglinide

This protocol outlines a general procedure for conducting forced degradation studies on Repaglinide to assess its stability under various stress conditions, as adapted from several sources.[3][7][11]

1. Preparation of Stock Solution:

  • Dissolve 10 mg of this compound in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

  • Reflux the solution for a specified period (e.g., 5 hours).

  • After cooling, neutralize the solution with 0.1 M NaOH.

  • Dilute to a final concentration suitable for analysis with the mobile phase of the analytical method.

3. Alkaline Hydrolysis:

  • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

  • Reflux the solution for a specified period (e.g., 5 hours).

  • After cooling, neutralize the solution with 0.1 M HCl.

  • Dilute to a final concentration suitable for analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for a specified period.

  • Dilute to a final concentration suitable for analysis.

5. Photolytic Degradation:

  • Expose a solution of Repaglinide in methanol to UV light (e.g., 254 nm) for a specified duration.

  • Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analyze both the exposed and control samples.

6. Thermal Degradation:

  • Heat a solid sample of Repaglinide in an oven at a specified temperature (e.g., 60°C) for a set time.

  • Alternatively, reflux a solution of Repaglinide in a neutral solvent like methanol.

  • Analyze the sample for degradation products.

7. Analysis:

  • Analyze all samples using a stability-indicating HPLC method. The method should be able to separate the intact Repaglinide from its degradation products. A common mobile phase is a mixture of acetonitrile and a phosphate buffer.[7]

Visualizations

Repaglinide Degradation Pathway

Repaglinide Repaglinide Acid Acidic Conditions (e.g., 0.1 M HCl) Repaglinide->Acid Hydrolysis Base Alkaline Conditions (e.g., 0.1 M NaOH) Repaglinide->Base Hydrolysis (slower) Oxidation Oxidative Stress (e.g., 3% H₂O₂) Repaglinide->Oxidation Oxidation Light Photolytic Stress (UV Light) Repaglinide->Light Heat Thermal Stress Repaglinide->Heat Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Light->Degradation_Products Heat->Degradation_Products

Caption: Major stress factors leading to the degradation of Repaglinide.

Experimental Workflow for Stability Testing

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Repaglinide Stock Solution Acid Acid Hydrolysis Stock->Acid Base Alkaline Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Photo Photolysis Stock->Photo Thermal Thermal Stock->Thermal HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC Data Data Interpretation & Quantification HPLC->Data

Caption: Workflow for assessing the stability of Repaglinide solutions.

References

Minimizing the formation of Repaglinide Anhydride during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of Repaglinide Anhydride during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed?

This compound is a process-related impurity that can form during the synthesis of Repaglinide. It is a symmetrical anhydride formed from the condensation of two molecules of Repaglinide at their carboxylic acid moieties. This side reaction is particularly common when using activating agents for the amide bond formation, such as carbodiimides (e.g., dicyclohexylcarbodiimide - DCC). The activating agent reacts with the carboxylic acid of Repaglinide to form a highly reactive intermediate, which can then be attacked by another molecule of Repaglinide instead of the intended amine, leading to the formation of the anhydride.

Q2: At which stage of Repaglinide synthesis is anhydride formation most likely?

The formation of this compound is most probable during the coupling reaction between the carboxylic acid intermediate (3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid or a protected version) and the amine intermediate ((S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine). This step typically involves the activation of the carboxylic acid, creating the conditions conducive to anhydride formation as a side reaction.

Q3: What are the primary factors that promote the formation of this compound?

Several factors can increase the likelihood of anhydride formation:

  • High concentrations of the carboxylic acid: A higher concentration increases the probability of the activated intermediate reacting with another carboxylic acid molecule.

  • Sub-optimal temperature: Higher temperatures can sometimes favor the anhydride formation pathway.[1]

  • Choice and stoichiometry of the coupling agent: Using an excess of the coupling agent or a type that is prone to forming stable activated intermediates can lead to increased anhydride formation.

  • Delayed addition of the amine: If the activated carboxylic acid intermediate is allowed to exist for an extended period before the amine is introduced, the chance of it reacting with another carboxylic acid molecule increases.

  • Nature of the base used: The choice of base can influence the reaction pathway. Some bases may favor the desired amide bond formation more effectively than others.

Q4: How can I detect and quantify this compound in my sample?

This compound can be detected and quantified using standard chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method.[2][3][4] The anhydride, being a larger molecule than Repaglinide, will likely have a different retention time. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) can be used to confirm the identity of the impurity by determining its molecular weight.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of an unknown impurity with a molecular weight corresponding to this compound are detected. Formation of symmetrical anhydride during the amide coupling step.1. Optimize Reagent Addition: Add the coupling agent to the carboxylic acid and then introduce the amine component without significant delay. Alternatively, a pre-activation of the carboxylic acid for a short, controlled period might be necessary. 2. Control Temperature: Perform the coupling reaction at a lower temperature (e.g., 0-5 °C) to disfavor the anhydride formation pathway.[1] 3. Use of Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) in the reaction mixture. These additives can react with the activated intermediate to form a more stable active ester, which is less prone to forming the anhydride and reacts efficiently with the amine.[5]
Inconsistent yields and purity of Repaglinide batches. Variable formation of this compound and other impurities due to inconsistent reaction conditions.1. Standardize Reaction Protocol: Ensure consistent control over reaction parameters such as temperature, reaction time, stoichiometry of reagents, and rate of addition. 2. Monitor Reaction Progress: Use in-process controls (e.g., TLC or HPLC) to monitor the consumption of starting materials and the formation of the product and impurities.
Difficulty in purifying Repaglinide to the desired level. Co-elution of this compound with Repaglinide during chromatography.1. Optimize Chromatographic Method: Develop a more selective HPLC or column chromatography method by adjusting the mobile phase composition, gradient, pH, or stationary phase to achieve better separation. 2. Crystallization: Explore different solvent systems for the crystallization of the final product, as the difference in polarity and size between Repaglinide and its anhydride might allow for selective precipitation.

Data Presentation

Table 1: Key Parameters for Minimizing this compound Formation

ParameterRecommended ConditionRationale
Temperature 0 - 25 °CLower temperatures generally reduce the rate of side reactions, including anhydride formation.
Coupling Agent e.g., DCC, EDCUse in near-stoichiometric amounts (1.0 - 1.1 equivalents).
Additives HOBt, HOAt (1.0 - 1.2 equivalents)Suppress side reactions by forming a more selective active ester intermediate.[5]
Base e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)Use a non-nucleophilic base to neutralize any acid formed and facilitate the reaction. The choice of base can be critical and may require optimization.[6][7]
Solvent Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF)Provide a suitable medium for the reaction while minimizing side reactions with the solvent.
Reagent Addition Sequence Add the coupling agent to the carboxylic acid, followed by the amine.Minimizes the time the highly reactive intermediate exists in the absence of the amine nucleophile.

Experimental Protocols

Protocol 1: General Synthesis of Repaglinide with Minimized Anhydride Formation

  • Preparation of the Carboxylic Acid Solution: Dissolve 1 equivalent of 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid and 1.1 equivalents of HOBt in an appropriate aprotic solvent (e.g., DCM) in a reaction vessel under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Slowly add a solution of 1.05 equivalents of DCC (or another carbodiimide) in the same solvent to the cooled mixture while stirring.

  • Amine Addition: Immediately after the addition of the coupling agent, add a solution of 1 equivalent of (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine and 1.1 equivalents of a non-nucleophilic base (e.g., DIPEA) in the same solvent to the reaction mixture.

  • Reaction: Allow the reaction to proceed at 0 °C for 1-2 hours and then let it warm to room temperature, stirring overnight.

  • Work-up and Purification: Monitor the reaction by TLC or HPLC. Upon completion, filter the reaction mixture to remove the urea byproduct. Wash the filtrate with appropriate aqueous solutions (e.g., dilute acid, dilute base, and brine). Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or crystallization to obtain Repaglinide.

Protocol 2: HPLC Method for Impurity Profiling of Repaglinide

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to ensure separation of Repaglinide from its potential impurities. For example:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 245 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Repaglinide_Anhydride_Formation Repaglinide Repaglinide (Carboxylic Acid) ActivatedIntermediate Reactive Intermediate (O-acylisourea) Repaglinide->ActivatedIntermediate + Coupling Agent CouplingAgent Coupling Agent (e.g., DCC) DesiredProduct Repaglinide Amide (Desired Product) ActivatedIntermediate->DesiredProduct + Amine (Desired Pathway) RepaglinideAnhydride This compound (Symmetrical Anhydride) ActivatedIntermediate->RepaglinideAnhydride + Another Repaglinide Molecule (Side Reaction) Amine Amine Intermediate AnotherRepaglinide Another Repaglinide Molecule

Caption: Formation pathway of this compound.

Minimization_Workflow cluster_synthesis Synthesis Step cluster_analysis Analysis & Purification cluster_result Outcome Start Start: Repaglinide Synthesis (Amide Coupling) Conditions Control Reaction Conditions: - Low Temperature (0-25°C) - Stoichiometry - Reagent Addition Order Start->Conditions Additives Use Additives: - HOBt - HOAt Conditions->Additives IPC In-Process Control (IPC) (HPLC/TLC) Additives->IPC Purification Purification: - Column Chromatography - Crystallization IPC->Purification HighImpurity High Anhydride Level IPC->HighImpurity Impurity > Limit FinalProduct High Purity Repaglinide (<0.1% Anhydride) Purification->FinalProduct HighImpurity->Conditions Re-optimize

Caption: Workflow for minimizing this compound.

References

Technical Support Center: Refining the Crystallization Process for Pure Repaglinide Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the crystallization process for pure Repaglinide Anhydride.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: The final product is an amorphous solid, not the desired crystalline this compound. What went wrong?

A1: Amorphous material can form when crystallization occurs too rapidly, preventing the molecules from arranging into a stable crystal lattice.[1][2]

  • Potential Causes:

    • Rapid Cooling: Cooling the solution too quickly can lead to "crashing out" of the solid as an amorphous precipitate.

    • High Supersaturation: Introducing the anti-solvent too quickly can create localized high supersaturation, favoring amorphous precipitation over crystalline growth.

    • Inappropriate Solvent System: The chosen solvent/anti-solvent combination may not provide the optimal conditions for crystallization.

  • Solutions:

    • Slower Cooling Rate: Gradually lower the temperature of the solution to allow for controlled crystal growth.

    • Slower Anti-solvent Addition: Add the anti-solvent dropwise with vigorous stirring to maintain a consistent level of supersaturation.

    • Solvent System Optimization: Experiment with different solvent and anti-solvent combinations. For example, using a system like toluene and petroleum ether can yield crystalline forms.[3]

Q2: I obtained a different polymorphic form than the one I was targeting. How can I control the polymorphism?

A2: Repaglinide is known to exist in multiple polymorphic forms (Form I, Form II, Form III), and the resulting form is highly dependent on the crystallization conditions.[3]

  • Potential Causes:

    • Solvent System: The choice of solvent is a primary determinant of the resulting polymorph. For instance, recrystallization from ethanol/water can yield Form I, while toluene/petroleum ether can produce another polymorph.[3]

    • Temperature: The temperature at which crystallization is induced and carried out can influence which polymorphic form is thermodynamically favored.

    • Stirring Rate: The agitation of the solution can affect nucleation and crystal growth, potentially influencing the polymorphic outcome.

  • Solutions:

    • Select the Appropriate Solvent System: To obtain a specific polymorph, use the solvent system documented for that form. For example, to obtain Form III, a haloalkane solvent with a C5-C10 aliphatic or alicyclic hydrocarbon anti-solvent is recommended.[3]

    • Precise Temperature Control: Maintain a consistent and controlled temperature throughout the crystallization process.

    • Optimize Stirring: Experiment with different stirring rates to find the optimal conditions for the desired polymorph.

Q3: The crystal size is too small, leading to difficulties in filtration and handling. How can I obtain larger crystals?

A3: Small crystal size is often a result of rapid nucleation and insufficient time for crystal growth.

  • Potential Causes:

    • High Degree of Supersaturation: Rapidly creating a highly supersaturated solution favors the formation of many small nuclei rather than the growth of existing crystals.

    • Fast Cooling or Anti-solvent Addition: Similar to the formation of amorphous material, rapid changes in conditions can lead to the formation of fine particles.

    • Insufficient Agitation: Poor mixing can lead to localized areas of high supersaturation, resulting in the formation of fine crystals.

  • Solutions:

    • Controlled Supersaturation: Maintain a lower level of supersaturation by slowing down the cooling rate or the addition of the anti-solvent.

    • Seeding: Introduce a small amount of pre-existing crystals of the desired size and form to encourage growth rather than new nucleation.

    • Optimize Agitation: Ensure efficient stirring to maintain a homogeneous solution and promote crystal growth.

Q4: My final product has a high level of residual solvent. How can I reduce it?

A4: Residual solvent can be trapped within the crystal lattice or adsorbed onto the crystal surface.

  • Potential Causes:

    • Inefficient Drying: The drying process may not be long enough or at a high enough temperature to remove all the solvent.

    • Crystal Morphology: Certain crystal habits, such as those with high surface areas or internal voids, can be more prone to trapping solvent.

    • Formation of Solvates: The solvent may be incorporated into the crystal structure, forming a stable solvate.

  • Solutions:

    • Optimize Drying Conditions: Increase the drying time or temperature, or use a vacuum oven to enhance solvent removal.

    • Modify Crystal Habit: Altering crystallization conditions (e.g., solvent system, cooling rate) can sometimes change the crystal habit to one that is less prone to solvent trapping.

    • Anti-Solvent Choice: Carefully select an anti-solvent that is less likely to form a stable solvate with Repaglinide.

Frequently Asked Questions (FAQs)

Q: What are the known anhydrous polymorphic forms of Repaglinide?

A: There are at least three known anhydrous polymorphic forms of Repaglinide, commonly referred to as Form I, Form II, and Form III.[3] Each form has a distinct crystalline structure and physicochemical properties.

Q: What are the key differences in the properties of the different anhydrous polymorphs?

A: The different polymorphs of Repaglinide exhibit variations in properties such as melting point, solubility, and dissolution rate, which can impact the drug's bioavailability. For example, Form I has a reported melting point of 130-131°C, while another polymorph has a melting point of 99-101°C.[3] The DSC thermogram of Form III shows a significant endothermic peak at approximately 80°C.[3]

Q: Which analytical techniques are essential for characterizing this compound crystals?

A: The following analytical techniques are crucial for confirming the polymorphic form and purity of this compound:

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying the crystalline form, as each polymorph has a unique diffraction pattern.[3]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and thermal behavior of the crystals, which can help differentiate between polymorphs.[3][4]

  • Thermogravimetric Analysis (TGA): TGA can be used to confirm the absence of solvent or water in the crystal structure, ensuring it is an anhydrous form.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the Repaglinide.

Data Presentation

Table 1: Crystallization Parameters for Repaglinide Anhydrous Polymorphs

ParameterForm IForm IIForm III
Solvent System Ethanol/Water[3]Toluene/Petroleum Ether[3]Haloalkane / C5-C10 Hydrocarbon[3]
Melting Point (°C) 130-131[3][5]99-101[3]~80 (DSC endotherm)[3]
General Method Recrystallization[3]Recrystallization[3]Anti-solvent Precipitation[3]

Table 2: Key PXRD Peaks (2θ) for Repaglinide Polymorphs

PolymorphKey 2θ Peaks (°)
A Known Crystalline Form 4.8, 13.6, 14.9, 15.2, 16.0, 19.1, 21.2, 24.1[6]
Form III 7.80 ± 0.09, 19.25 ± 0.09, 13.46 ± 0.09, 21.19 ± 0.09, 4.44 ± 0.09[3]

Experimental Protocols

Protocol 1: Preparation of Repaglinide Anhydrous Form III

This protocol is based on the anti-solvent precipitation method.[3]

  • Dissolution: Dissolve crude or any crystalline form of S-Repaglinide in a suitable haloalkane solvent (e.g., dichloromethane, chloroform). The mixture can be heated to facilitate dissolution.

  • Filtration (Optional): If any undissolved particles are present, filter the hot solution to remove them.

  • Anti-solvent Addition: While stirring the Repaglinide solution, slowly add a C5-C10 aliphatic or alicyclic hydrocarbon anti-solvent (e.g., hexane, heptane, cyclohexane). The anti-solvent should be added dropwise to control the rate of precipitation.

  • Crystallization: Continue stirring the mixture as the precipitate forms. The temperature can be gradually lowered to enhance the yield.

  • Isolation: Isolate the crystalline solid by filtration.

  • Washing: Wash the isolated crystals with a small amount of the anti-solvent to remove any residual impurities.

  • Drying: Dry the crystals under vacuum at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.[3]

  • Characterization: Analyze the dried crystals using PXRD and DSC to confirm the formation of Form III.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_isolation Isolation & Drying cluster_analysis Analysis start Start with Repaglinide (any form) dissolve Dissolve in Haloalkane Solvent (e.g., Dichloromethane) start->dissolve heat Heat to facilitate dissolution dissolve->heat add_anti_solvent Slowly add Anti-solvent (e.g., Hexane) with stirring heat->add_anti_solvent cool Gradually cool to enhance yield add_anti_solvent->cool filter Filter the precipitate cool->filter wash Wash with Anti-solvent filter->wash dry Dry under vacuum wash->dry analyze Characterize with PXRD & DSC dry->analyze end Pure this compound (Form III) analyze->end

Caption: Experimental workflow for the crystallization of this compound Form III.

troubleshooting_crystallization cluster_problem Problem Identification cluster_cause Potential Cause cluster_solution Solution start Crystallization Issue Encountered amorphous Amorphous Product start->amorphous wrong_polymorph Incorrect Polymorph start->wrong_polymorph small_crystals Small Crystal Size start->small_crystals rapid_cooling Rapid Cooling / Anti-solvent Addition amorphous->rapid_cooling high_supersaturation High Supersaturation amorphous->high_supersaturation wrong_solvent Inappropriate Solvent System wrong_polymorph->wrong_solvent small_crystals->rapid_cooling small_crystals->high_supersaturation slow_cooling Slower Cooling / Addition Rate rapid_cooling->slow_cooling optimize_solvent Optimize Solvent System wrong_solvent->optimize_solvent high_supersaturation->slow_cooling use_seeding Use Seeding high_supersaturation->use_seeding

Caption: Troubleshooting decision tree for common Repaglinide crystallization issues.

References

Addressing matrix effects in bioanalytical methods for Repaglinide Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on bioanalytical methods for Repaglinide Anhydride. Our focus is to help you address and mitigate matrix effects to ensure accurate and reliable quantification in biological samples.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to matrix effects in the bioanalytical analysis of this compound.

Issue 1: Poor Peak Shape, Tailing, or Broadening
Possible Cause Troubleshooting Step Expected Outcome
Co-eluting matrix components interfering with the analyte peak.Optimize the chromatographic gradient to better separate Repaglinide from interfering peaks.Improved peak shape and resolution.
Secondary interactions between Repaglinide and the analytical column.Evaluate a different column chemistry (e.g., a column with end-capping) or adjust the mobile phase pH.Symmetrical and sharper peaks.
Contamination of the analytical column.Implement a robust column washing procedure between injections.Consistent peak shapes across a batch.
Issue 2: Inconsistent or Low Analyte Recovery
Possible Cause Troubleshooting Step Expected Outcome
Inefficient extraction of Repaglinide from the biological matrix.Evaluate a different sample preparation technique (see --INVALID-LINK-- for a comparison of methods). For LLE, test different organic solvents. For SPE, optimize the wash and elution steps.[1][2][3]Increased and more consistent recovery.
Analyte degradation during sample processing.Ensure samples are kept at a low temperature during processing and investigate the stability of Repaglinide under the chosen extraction conditions.Higher recovery and better precision.
Improper pH of the sample or extraction solvent.Adjust the pH of the sample and/or extraction solvent to optimize the partitioning of Repaglinide.Improved extraction efficiency.
Issue 3: Significant Ion Suppression or Enhancement
Possible Cause Troubleshooting Step Expected Outcome
Co-eluting endogenous matrix components (e.g., phospholipids).Improve sample cleanup by switching from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). SPE is generally more effective at removing phospholipids.[4][5]Reduced matrix effects and improved signal-to-noise ratio.
Matrix effects from dosing vehicles or other sample additives.If possible, prepare calibration standards in the same matrix as the study samples (matrix-matched calibration).Compensation for predictable matrix effects.
Sub-optimal ionization source conditions.Optimize ion source parameters (e.g., temperature, gas flows, and spray voltage) to minimize the impact of co-eluting interferences.More stable and robust analyte signal.

Logical Workflow for Troubleshooting Matrix Effects

troubleshooting_workflow cluster_symptoms Observed Issue cluster_investigation Investigation Steps cluster_solutions Potential Solutions Poor_Peak_Shape Poor Peak Shape Check_Chromatography Review Chromatography Poor_Peak_Shape->Check_Chromatography Low_Recovery Low/Inconsistent Recovery Evaluate_Extraction Evaluate Sample Prep Low_Recovery->Evaluate_Extraction Ion_Suppression Ion Suppression/Enhancement Ion_Suppression->Evaluate_Extraction Assess_MS_Conditions Assess MS Conditions Ion_Suppression->Assess_MS_Conditions Use_IS Use Stable Isotope Labeled Internal Standard Ion_Suppression->Use_IS Optimize_Gradient Optimize Gradient Check_Chromatography->Optimize_Gradient Change_Column Change Column Check_Chromatography->Change_Column Switch_Extraction Switch Extraction Method Evaluate_Extraction->Switch_Extraction Modify_Extraction Modify Extraction Protocol Evaluate_Extraction->Modify_Extraction Optimize_Source Optimize Ion Source Assess_MS_Conditions->Optimize_Source

Caption: A logical workflow for diagnosing and resolving matrix effect issues.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[6] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of this compound. These effects can compromise the precision, accuracy, and sensitivity of the bioanalytical method.

Q2: How can I qualitatively assess if my this compound analysis is suffering from matrix effects?

A2: A common technique is the post-column infusion experiment. A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC system. Any dip or rise in the baseline signal at the retention time of Repaglinide indicates the presence of ion suppression or enhancement, respectively.[7]

Q3: Which sample preparation technique is best for minimizing matrix effects for this compound?

A3: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. While Protein Precipitation (PPT) is simple and fast, it often results in the least clean extracts and may lead to significant matrix effects.[4][8] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) generally provide cleaner extracts. SPE, in particular, can be highly selective and effective at removing interfering substances like phospholipids.[4][5] Refer to the --INVALID-LINK-- section for a comparison of reported recovery and matrix effect data.

Q4: Can optimizing my chromatographic conditions help in mitigating matrix effects?

A4: Yes, chromatographic optimization is a powerful tool. By improving the separation of this compound from co-eluting matrix components, you can significantly reduce their impact on ionization. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a column with a different selectivity.

Q5: Is the use of a stable isotope-labeled internal standard (SIL-IS) for this compound sufficient to correct for matrix effects?

A5: A SIL-IS is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus providing a more accurate quantification. However, it's important to note that a SIL-IS compensates for matrix effects but does not eliminate them. Significant ion suppression can still lead to a loss in sensitivity, which might be critical for low-concentration samples. Therefore, it is always best to minimize matrix effects as much as possible through optimized sample preparation and chromatography.

Data Presentation

The following table summarizes quantitative data on recovery and matrix effects for Repaglinide from different sample preparation methods as reported in various studies. Note that a direct comparison should be made with caution as the experimental conditions differ between studies.

Sample Preparation MethodBiological MatrixRecovery (%)Matrix Effect (%)Source
Liquid-Liquid Extraction (LLE)Human Plasma85.2 - 91.5Not explicitly reported, but described as "minimal"[1]
Solvent Extraction (LLE)Rabbit Serum95Not Reported[2]
Thin-Film Microextraction (TFME)Human Microsomal Medium~90Not Reported[9]

Experimental Protocols

This section provides a detailed methodology for a common sample preparation technique used for this compound analysis.

Protocol: Liquid-Liquid Extraction (LLE) for Repaglinide in Human Plasma

This protocol is adapted from a validated LC-MS/MS method for the determination of Repaglinide in human plasma.[1]

1. Materials:

  • Human plasma samples
  • This compound reference standard
  • Internal Standard (IS) solution (e.g., Diazepam)
  • Diethyl ether
  • Dichloromethane
  • Reconstitution solution (e.g., Acetonitrile/Water)
  • Microcentrifuge tubes
  • Vortex mixer
  • Centrifuge
  • Nitrogen evaporator

2. Sample Preparation Workflow:

l_l_e_workflow Start Start Add_Plasma Pipette 200 µL of plasma into a microcentrifuge tube Start->Add_Plasma Add_IS Add 20 µL of Internal Standard solution Add_Plasma->Add_IS Vortex1 Vortex for 30 seconds Add_IS->Vortex1 Add_Solvent Add 1 mL of Diethyl ether/Dichloromethane (60:40, v/v) Vortex1->Add_Solvent Vortex2 Vortex for 3 minutes Add_Solvent->Vortex2 Centrifuge Centrifuge at 10,000 rpm for 5 minutes Vortex2->Centrifuge Transfer Transfer the supernatant to a clean tube Centrifuge->Transfer Evaporate Evaporate to dryness under a stream of nitrogen Transfer->Evaporate Reconstitute Reconstitute the residue in 100 µL of reconstitution solution Evaporate->Reconstitute Inject Inject into the LC-MS/MS system Reconstitute->Inject End End Inject->End

Caption: Step-by-step workflow for Liquid-Liquid Extraction of Repaglinide.

3. Detailed Steps:

  • Pipette 200 µL of the human plasma sample into a clean microcentrifuge tube.
  • Add 20 µL of the internal standard working solution.
  • Vortex the sample for 30 seconds.
  • Add 1 mL of the extraction solvent (Diethyl ether/Dichloromethane, 60:40, v/v).
  • Vortex vigorously for 3 minutes to ensure thorough mixing.
  • Centrifuge the sample at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.
  • Carefully transfer the upper organic layer to a new clean tube.
  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the dried residue in 100 µL of the reconstitution solution (e.g., 50:50 Acetonitrile:Water).
  • Vortex briefly and transfer to an autosampler vial for injection into the LC-MS/MS system.

References

Technical Support Center: Repaglinide Anhydride Assays - Method Ruggedness and Robustness

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method ruggedness and robustness testing for Repaglinide Anhydride assays.

Frequently Asked Questions (FAQs)

Q1: What is the difference between method ruggedness and robustness in the context of a this compound HPLC assay?

A1: Method ruggedness and robustness are both measures of a method's reproducibility.

  • Ruggedness evaluates the reproducibility of a test method under a variety of normal test conditions, such as different laboratories, analysts, instruments, and reagent lots. It is a measure of the method's ability to withstand significant changes in the analytical environment.

  • Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[1] It provides an indication of the method's reliability during normal usage. For a this compound HPLC assay, this could include minor changes in mobile phase composition, pH, column temperature, and flow rate.[2][3]

Q2: What are the typical parameters to vary when conducting a robustness study for a this compound HPLC method?

A2: Common parameters to intentionally vary during a robustness study include:

  • Mobile Phase Composition: Altering the percentage of the organic solvent (e.g., acetonitrile or methanol) by a small margin (e.g., ±2%).[3]

  • pH of the Mobile Phase Buffer: Varying the pH by a small unit (e.g., ±0.2).[3]

  • Flow Rate: Adjusting the flow rate of the mobile phase (e.g., ±0.1 mL/min).

  • Column Temperature: Changing the column oven temperature (e.g., ±5°C).

  • Wavelength of Detection: Modifying the UV detector wavelength slightly (e.g., ±2 nm).[2]

Q3: What are the acceptance criteria for a robustness study?

A3: The primary acceptance criterion for a robustness study is that the system suitability parameters remain within the predefined limits for the method. This typically includes assessments of:

  • Peak Tailing Factor: Should generally be ≤ 2.

  • Theoretical Plates: Must meet the method's specified minimum.

  • Resolution between Repaglinide and any adjacent peaks (impurities or other active ingredients) should be maintained.

  • Relative Standard Deviation (%RSD) of the peak areas from replicate injections should typically be less than 2.0%.[3]

Q4: My Repaglinide peak is showing significant tailing. What are the possible causes and solutions?

A4: Peak tailing for Repaglinide, a basic compound, can be caused by several factors:

  • Secondary Interactions: Interactions between the basic analyte and acidic silanol groups on the silica-based column packing material.

    • Solution: Ensure the mobile phase pH is appropriately controlled to suppress the ionization of silanol groups (typically by working at a lower pH) or use a base-deactivated column. Adding a competing base like triethylamine to the mobile phase can also help.

  • Column Contamination: Accumulation of strongly retained compounds on the column frit or at the head of the column.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.

  • Sample Overload: Injecting too high a concentration of the analyte.

    • Solution: Dilute the sample and re-inject.

Q5: I am observing peak fronting for my this compound standard. What could be the issue?

A5: Peak fronting is less common than tailing but can occur due to:

  • Sample Overload: Injecting a sample that is too concentrated.

    • Solution: Dilute the sample and re-inject.

  • Sample Solvent Incompatibility: Dissolving the sample in a solvent that is much stronger than the mobile phase.

    • Solution: Whenever possible, dissolve the sample in the mobile phase.

  • Column Collapse: This can happen with some C18 columns when using highly aqueous mobile phases.

    • Solution: Use a column specifically designed for use with highly aqueous mobile phases (e.g., an AQ-type C18 column).

Troubleshooting Guide

Issue Potential Cause Recommended Action
Fluctuating Retention Times 1. Inconsistent mobile phase preparation.2. Pump malfunction (improper mixing or leaks).3. Column temperature variations.4. Column equilibration is insufficient.1. Ensure accurate and consistent mobile phase preparation. Premixing solvents can improve consistency.2. Check for leaks in the pump and ensure proper solvent proportioning.3. Use a column oven to maintain a stable temperature.4. Ensure the column is adequately equilibrated with the mobile phase before starting the analysis.
Loss of Resolution 1. Change in mobile phase composition or pH.2. Column degradation.3. Incompatible sample solvent.1. Prepare fresh mobile phase, paying close attention to the correct proportions and pH.2. Replace the guard column or analytical column.3. Ensure the sample solvent is compatible with the mobile phase.
System Suitability Failure (%RSD > 2%) 1. Injector precision issues.2. Air bubbles in the pump or detector.3. Sample instability.1. Check the injector for leaks and ensure the syringe is functioning correctly.2. Degas the mobile phase and purge the pump to remove air bubbles.3. Prepare fresh samples and standards.
Baseline Noise or Drift 1. Contaminated mobile phase or detector cell.2. Air bubbles in the system.3. Column bleeding.1. Use fresh, high-purity solvents and flush the detector cell.2. Degas the mobile phase.3. Use a column with low bleed characteristics, especially for gradient methods.

Data Presentation

The following tables summarize typical quantitative data obtained during the validation of an HPLC method for Repaglinide, which would be assessed during ruggedness and robustness testing.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
%RSD of Peak Area (n=6)≤ 2.0%

Table 2: Robustness Study Data for Repaglinide Assay

Parameter VariedVariationRetention Time (min)Tailing Factor% Assay%RSD (n=3)
Nominal Conditions -4.221.2100.10.5
Flow Rate (mL/min) 0.94.691.299.80.6
1.13.841.1100.30.4
Mobile Phase pH 3.34.181.299.90.5
3.74.251.3100.00.6
Organic Phase (%) 63%4.511.2100.20.7
67%3.981.199.70.5

Note: The data in this table is representative and compiled from typical HPLC method validation results for Repaglinide.[2]

Experimental Protocols

Protocol 1: Robustness Testing of this compound HPLC Assay

1. Objective: To evaluate the robustness of the HPLC method for the quantification of this compound by introducing small, deliberate variations to the method parameters.

2. Materials:

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Analytical grade buffer salts (e.g., ammonium formate)

  • HPLC system with UV detector, column oven, and autosampler

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

3. Nominal Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Ammonium formate buffer (pH 3.5) (65:35 v/v)[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm[2]

  • Injection Volume: 20 µL

4. Procedure:

  • Prepare a standard solution of this compound at a known concentration (e.g., 10 µg/mL).

  • Analyze the standard solution in triplicate under the nominal chromatographic conditions.

  • Vary one parameter at a time as described in Table 3, while keeping all other conditions at their nominal values.

  • For each variation, inject the standard solution in triplicate.

  • Record the retention time, peak area, tailing factor, and theoretical plates for each injection.

Table 3: Robustness Parameter Variations

ParameterNominal ValueLower VariationUpper Variation
Flow Rate1.0 mL/min0.9 mL/min1.1 mL/min
Mobile Phase pH3.53.33.7
Organic Phase65%63%67%
Column Temperature30°C25°C35°C
Wavelength245 nm243 nm247 nm

5. Data Analysis:

  • Calculate the mean, standard deviation, and %RSD for the peak area, retention time, tailing factor, and theoretical plates for each condition.

  • Compare the results obtained under the varied conditions with those from the nominal conditions.

  • The method is considered robust if the system suitability parameters meet the acceptance criteria under all tested variations and the %RSD of the assay results is within the acceptable limit (typically ≤ 2%).

Protocol 2: Ruggedness Testing of this compound HPLC Assay

1. Objective: To evaluate the ruggedness of the HPLC method by assessing its performance under different environmental and operational conditions.

2. Procedure:

  • The robustness protocol (Protocol 1) is performed by a second analyst.

  • The protocol is repeated on a different HPLC instrument.

  • The protocol is repeated using a different batch of the C18 column.

  • The protocol is repeated using reagents from different lots.

3. Data Analysis:

  • The results from the ruggedness testing are compared to the original results.

  • The method is considered rugged if the results are reproducible across all tested conditions and meet the system suitability and acceptance criteria.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_nominal Nominal Conditions Analysis cluster_robustness Robustness Testing cluster_ruggedness Ruggedness Testing cluster_analysis Data Analysis prep_std Prepare Repaglinide Anhydride Standard nominal_analysis Analyze Standard (n=3) under Nominal Conditions prep_std->nominal_analysis prep_mob Prepare Mobile Phase prep_mob->nominal_analysis vary_flow Vary Flow Rate (±0.1 mL/min) nominal_analysis->vary_flow vary_ph Vary Mobile Phase pH (±0.2) nominal_analysis->vary_ph vary_org Vary Organic Phase (±2%) nominal_analysis->vary_org vary_temp Vary Column Temp (±5°C) nominal_analysis->vary_temp diff_analyst Different Analyst nominal_analysis->diff_analyst eval_sst Evaluate System Suitability (Tailing, Plates, Resolution) vary_flow->eval_sst vary_ph->eval_sst vary_org->eval_sst vary_temp->eval_sst diff_analyst->eval_sst diff_inst Different Instrument diff_inst->eval_sst diff_col Different Column Batch diff_col->eval_sst eval_assay Evaluate Assay Results (%RSD) eval_sst->eval_assay conclusion Method is Robust/Rugged eval_assay->conclusion

Caption: Experimental workflow for ruggedness and robustness testing.

logical_relationship method_validation Method Validation robustness Robustness (Small, Deliberate Changes) method_validation->robustness ruggedness Ruggedness (External Factors) method_validation->ruggedness reproducibility Method Reproducibility robustness->reproducibility ruggedness->reproducibility

Caption: Relationship between ruggedness, robustness, and method validation.

References

Technical Support Center: Enhancing the Yield and Purity of Repaglinide Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and crystallization of Repaglinide Anhydride. Our aim is to help you optimize your experimental workflow to achieve higher yields and purity.

Troubleshooting Guides

This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Solution
Low Reaction Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or cautiously increasing the temperature.[1]
Suboptimal stoichiometry of reactants.Carefully control the molar ratios of your starting materials and reagents.
Degradation of the product under reaction conditions.Investigate if the product is sensitive to the reaction conditions (e.g., pH, temperature). If so, explore milder reaction conditions.
Poor quality of starting materials or reagents.Ensure the purity of all starting materials and reagents before use. Impurities can interfere with the reaction and reduce the yield.
High Impurity Levels Formation of side products due to non-selective reaction conditions.Optimize reaction parameters such as temperature, solvent, and catalyst to favor the desired reaction pathway.
Contamination from starting materials or solvents.Use high-purity starting materials and solvents. Consider purifying them if necessary.[2]
Inefficient purification methods.Re-evaluate your purification strategy. This may involve trying different crystallization solvents, using column chromatography, or employing preparative HPLC for challenging separations.[3]
Inconsistent Crystal Form (Polymorphism) Variation in crystallization conditions (e.g., solvent, temperature, cooling rate).Strictly control crystallization parameters. Different solvents and cooling rates can lead to the formation of different polymorphs.[4]
Presence of impurities that can influence crystal nucleation and growth.Ensure the purity of the material before crystallization. Even small amounts of impurities can affect the resulting crystal form.
Difficulty in Crystal Formation ("Oiling Out") The compound is precipitating as a liquid (oil) instead of a solid.This can happen if the solution is supersaturated or if the melting point of the compound is below the temperature of the solution. Try adding a seed crystal, scratching the inside of the flask to induce nucleation, or using a different solvent system.[5][6]
The solution is cooled too rapidly.Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals.[5]

Frequently Asked Questions (FAQs)

Synthesis & Purification

  • Q1: What are the most common impurities found in Repaglinide synthesis?

    A1: Several process-related impurities and degradation products have been identified. Some common impurities include unreacted starting materials, by-products from side reactions, and degradation products formed during synthesis or storage. Specific identified impurities include 4-(cyanomethyl)-2-ethoxybenzoic acid and N-cyclohexyl-4-(2-(cyclohexylamino)-2-oxoethyl)-2-ethoxybenzamide, among others.[7][8][]

  • Q2: How can I effectively remove the dicyclohexylurea (DCU) by-product when using dicyclohexylcarbodiimide (DCC) as a coupling agent?

    A2: DCU is notoriously difficult to remove due to its low solubility in many organic solvents. One effective method is to filter the reaction mixture while it is still warm, as DCU is often less soluble at lower temperatures. Alternatively, you can perform a precipitation/crystallization step where the desired product remains in solution while the DCU precipitates out.

  • Q3: What is the optimal solvent system for the crystallization of this compound?

    A3: The choice of solvent is critical for obtaining high purity and the desired crystal form. Various solvents and anti-solvents can be used. The selection will depend on the impurity profile of your crude product. It is recommended to perform small-scale solubility and crystallization trials with different solvent systems to identify the optimal conditions for your specific material. The influence of the solvent and antisolvent on the crystal morphology is a key factor to consider.[10]

Analytical Methods

  • Q4: What is a standard HPLC method for determining the purity of this compound?

    A4: A common approach is to use a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method. A typical method might employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent like acetonitrile or methanol.[11][12][13] Detection is often performed using a UV detector at a wavelength where Repaglinide shows strong absorbance.[11][12][13][14]

  • Q5: How can I validate my HPLC method for this compound analysis?

    A5: Method validation should be performed according to ICH guidelines and includes assessing parameters such as linearity, accuracy, precision (intraday and interday), specificity, limit of detection (LOD), and limit of quantitation (LOQ).[11][13][15][16]

Experimental Protocols

Protocol 1: Synthesis of Repaglinide

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and starting materials.

Materials:

  • (S)-3-methyl-1-(2-piperidin-1-yl-phenyl)butan-1-amine

  • 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid

  • Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • Dichloromethane (DCM) or another appropriate solvent

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) solution

  • Appropriate workup and purification solvents

Procedure:

  • Dissolve 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid in an appropriate solvent like DCM.

  • Add the coupling agent (e.g., DCC) to the solution and stir for a designated period at a controlled temperature.

  • Slowly add a solution of (S)-3-methyl-1-(2-piperidin-1-yl-phenyl)butan-1-amine to the reaction mixture.

  • Allow the reaction to proceed until completion, monitoring by TLC or HPLC.

  • After the reaction is complete, filter off any precipitated by-products (e.g., DCU).

  • Perform an aqueous workup to remove any water-soluble impurities.

  • The resulting intermediate is then hydrolyzed using a base such as sodium hydroxide.

  • After hydrolysis, acidify the mixture with hydrochloric acid to precipitate the crude Repaglinide.

  • Collect the crude product by filtration and wash with water.

  • Dry the crude product under vacuum.

Protocol 2: Purification of Repaglinide by Recrystallization

Materials:

  • Crude Repaglinide

  • A suitable solvent system (e.g., ethanol/water, acetone/water)

Procedure:

  • Dissolve the crude Repaglinide in a minimum amount of the chosen hot solvent.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly and undisturbed to room temperature.

  • If necessary, further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Dry the purified this compound crystals under vacuum.

Data Presentation

The following tables summarize data from various studies on the analysis and formulation of Repaglinide.

Table 1: HPLC Method Validation Parameters for Repaglinide

ParameterResult
Linearity Range2-18 µg/ml
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)99.62% - 100.28%[11]
Intraday Precision (%RSD)< 2%[12]
Interday Precision (%RSD)< 2%[12]
Limit of Detection (LOD)0.057 µg/ml[13]
Limit of Quantitation (LOQ)0.192 µg/ml[13]

Table 2: Effect of Different Stabilizers on Repaglinide Nanocrystal Formulation

Stabilizer (1% w/w)Particle Size (nm)Polydispersity Index (PDI)
Polyvinyl Alcohol (PVA)71.31 ± 110.072 ± 0.012[17]
PVP-K30--
HPMC--
Pluronic F127--

(Note: Dashes indicate data not provided in the summarized source for this table)

Mandatory Visualizations

Diagram 1: Experimental Workflow for Repaglinide Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Starting_Materials Starting Materials (e.g., Substituted Phenylacetic Acid and Amine) Coupling_Reaction Coupling Reaction (e.g., with DCC) Starting_Materials->Coupling_Reaction Hydrolysis Hydrolysis Coupling_Reaction->Hydrolysis Crude_Repaglinide Crude Repaglinide Hydrolysis->Crude_Repaglinide Crystallization Crystallization Crude_Repaglinide->Crystallization Filtration_Washing Filtration & Washing Crystallization->Filtration_Washing Drying Drying Filtration_Washing->Drying Pure_Repaglinide Pure Repaglinide Anhydride Drying->Pure_Repaglinide HPLC_Analysis HPLC Analysis (Purity & Impurity Profile) Pure_Repaglinide->HPLC_Analysis Characterization Characterization (e.g., NMR, MS, IR) Pure_Repaglinide->Characterization

Caption: Workflow for Repaglinide Synthesis and Purification.

Diagram 2: Signaling Pathway for Repaglinide-Induced Insulin Secretion

signaling_pathway cluster_cell Pancreatic β-cell Repaglinide Repaglinide K_ATP_Channel ATP-sensitive K+ Channel Repaglinide->K_ATP_Channel Binds to & inhibits Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Closure leads to Ca_Channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Vesicles Insulin-containing Vesicles Ca_Influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis Blood_Glucose_Lowering Lowered Blood Glucose Insulin_Secretion->Blood_Glucose_Lowering Leads to Glucose Glucose Glucose_Metabolism Glucose Metabolism Glucose->Glucose_Metabolism ATP_Increase ↑ ATP/ADP Ratio Glucose_Metabolism->ATP_Increase ATP_Increase->K_ATP_Channel Inhibits

Caption: Repaglinide's Mechanism of Action on Insulin Secretion.[18][19][20][21][22]

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Repaglinide Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a cornerstone of preclinical and clinical studies. This guide provides a comparative overview of validated bioanalytical methods for the quantification of Repaglinide Anhydride, a potent oral antidiabetic drug. The following sections present a detailed comparison of various analytical techniques, their performance characteristics, and the experimental protocols employed in their validation, adhering to guidelines set forth by regulatory bodies such as the FDA and EMA.[1][2][3]

Comparison of Bioanalytical Methods for Repaglinide

The quantification of Repaglinide in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Ultra-Performance Liquid Chromatography (UPLC). The choice of method often depends on the required sensitivity, selectivity, and the nature of the biological matrix.

MethodMatrixLinearity RangeLimit of Quantification (LOQ)Accuracy (%)Precision (%RSD)Key Advantages
RP-HPLC with UV Detection Pharmaceutical Dosage Form0.5 - 3 µg/mL[4]0.172 µg/mL[4]Not explicitly stated< 2%[5]Cost-effective, widely available[5]
RP-HPLC with UV Detection Rabbit Plasma10 - 1000 ng/mL[6][7]5.23 ng/mL[7]≥ 98.17%[6][7]≤ 2.9% (intra- and inter-day)[6][7]Good sensitivity for preclinical studies[6]
RP-HPLC with UV Detection Rabbit Plasma110 - 550 ng/mL[8]110 ng/mL[9]Within 10-20% of nominal value[8]< 3% (intra-day)[8]Suitable for pharmacokinetic studies[10]
UPLC with UV Detection Bulk Drug and Tablets0.1 - 750 µg/mL[11]0.1 µg/mL[11]96.6 - 100.9% (recovery)[11]< 1.0% (intra- and between-day)[11]Faster analysis time (4 min run time)[11]
LC-MS/MS Human Microsomal Medium2 - 1000 ng/mL[12]2 ng/mL[12]~90% (recovery)[12]Not explicitly statedHigh throughput, high sensitivity for metabolism studies[12]
LC-MS/MS Human Hair1 - 50,000 pg/mg[13]1 - 10 pg/mg[13]Not explicitly stated< 20% (repeatability and reproducibility)[13]Long-term monitoring of drug exposure[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of bioanalytical assays. Below are representative protocols for the validation of HPLC-UV and LC-MS/MS methods for Repaglinide analysis.

RP-HPLC with UV Detection for Repaglinide in Pharmaceutical Dosage Forms

This method is suitable for the quantification of Repaglinide in bulk drug and tablet formulations.

  • Chromatographic Conditions:

    • Column: Varian C18 (250 x 4.6 mm i.d., 5 µm particle size)[4]

    • Mobile Phase: Acetonitrile:10mM Ammonium Acetate (pH 3.0, adjusted with phosphoric acid) (70:30, v/v)[4]

    • Flow Rate: 1.0 mL/min[4]

    • Detection: UV at 230 nm[4]

  • Standard Solution Preparation:

    • Prepare a stock solution of Repaglinide (e.g., 500 µg/mL) in methanol.[4]

    • Perform serial dilutions with methanol to prepare working standard solutions in the desired concentration range (e.g., 0.5-3 µg/mL).[4]

  • Sample Preparation (Tablets):

    • Weigh and finely powder 20 tablets.[4]

    • Transfer an amount of powder equivalent to 0.5 mg of Repaglinide to a 100 mL volumetric flask.[4]

    • Add approximately 60 mL of methanol and sonicate for 15 minutes.[4]

    • Make up the volume with methanol.[4]

    • Dilute 1 mL of this solution to 10 mL with methanol for analysis.[4]

  • Validation Parameters:

    • Linearity: Analyze a minimum of five concentrations across the specified range.

    • Accuracy & Precision: Determined by replicate analysis of quality control (QC) samples at low, medium, and high concentrations.

    • Selectivity: Assessed by analyzing blank matrix samples to check for interferences.

    • Stability: Evaluate the stability of stock solutions and processed samples under various storage conditions (e.g., bench-top, freeze-thaw cycles).[1]

LC-MS/MS for Repaglinide in Biological Matrices (e.g., Plasma)

This method offers high sensitivity and selectivity, making it ideal for pharmacokinetic and metabolism studies.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.05% trifluoroacetic acid in water).[6]

    • Flow Rate: Typically in the range of 0.8 - 1.0 mL/min.[6][10]

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Sample Preparation (Plasma):

    • Protein Precipitation: A common and simple method involving the addition of a precipitating agent like acetonitrile to the plasma sample, followed by centrifugation to remove proteins.

    • Liquid-Liquid Extraction: Involves extracting the analyte from the plasma using an immiscible organic solvent (e.g., ethyl acetate).[10]

    • Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid sorbent while interferences are washed away. A 96-blade thin-film microextraction (TFME) system has also been utilized for high-throughput analysis.[12]

  • Validation Parameters (in accordance with FDA/EMA guidelines): [1][2][14]

    • Selectivity: Assessed using at least six different sources of blank matrix.

    • Linearity, Accuracy, and Precision: Evaluated using calibration standards and QC samples prepared in the biological matrix.

    • Matrix Effect: The effect of matrix components on the ionization of the analyte is investigated.

    • Recovery: The efficiency of the extraction process is determined.

    • Stability: Comprehensive stability testing is conducted, including freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.[1][7]

Bioanalytical Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of a bioanalytical method.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Full Validation cluster_2 Application Dev_Start Define Analyte & Matrix Optimization Optimize Sample Prep, Chromatography & Detection Dev_Start->Optimization Selectivity Selectivity Optimization->Selectivity Linearity Linearity Selectivity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision LLOQ LLOQ Accuracy_Precision->LLOQ Stability Stability LLOQ->Stability Matrix_Effect Matrix Effect Stability->Matrix_Effect Recovery Recovery Matrix_Effect->Recovery Sample_Analysis Routine Sample Analysis Recovery->Sample_Analysis Reporting Data Reporting Sample_Analysis->Reporting

Caption: Workflow for bioanalytical method validation.

References

Comparative study of Repaglinide versus Repaglinide Anhydride bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant data gap for "Repaglinide Anhydride." To date, there are no published studies, chemical property data, or bioactivity assessments for a compound specifically identified as this compound. This absence of information makes a direct comparative study with Repaglinide impossible.

Therefore, this guide will provide a thorough analysis of the bioactivity of Repaglinide, presented in a comparative format to highlight the current state of knowledge and the void where data on this compound would exist. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look into Repaglinide's properties and mechanism of action.

Chemical and Pharmacokinetic Properties

The following table summarizes the key chemical and pharmacokinetic parameters of Repaglinide. Data for this compound is not available.

PropertyRepaglinideThis compound
Molecular Formula C27H36N2O4[1]Not Available
Molecular Weight 452.6 g/mol [1]Not Available
Melting Point 126-128°C (from ethanol-water)[2], 130-131°C (from neutral water)[2]Not Available
Solubility Practically insoluble in water, freely soluble in methanol and methylene chloride.Not Available
Bioavailability Approximately 56%[3][4]Not Available
Protein Binding >98% (primarily to albumin)[1][4]Not Available
Metabolism Extensively metabolized in the liver by CYP2C8 and CYP3A4 enzymes[1].Not Available
Elimination Half-Life Approximately 1 hour[4]Not Available
Excretion Primarily through feces (bile) (~90%) and a small portion in urine (~8%)[4].Not Available

Mechanism of Action: Repaglinide

Repaglinide is a short-acting insulin secretagogue belonging to the meglitinide class of oral antidiabetic drugs[3][4]. Its primary mechanism of action is to stimulate the release of insulin from the pancreatic β-cells[1][4]. This action is dependent on the presence of functioning β-cells and is glucose-dependent, meaning insulin release diminishes at low glucose concentrations[1].

The signaling pathway is initiated by Repaglinide binding to and blocking the ATP-dependent potassium (KATP) channels on the membrane of pancreatic β-cells[1][4]. This blockage leads to depolarization of the cell membrane. The change in membrane potential triggers the opening of voltage-gated calcium channels, resulting in an influx of calcium ions (Ca2+) into the β-cell[1]. The elevated intracellular calcium concentration is the key signal that promotes the exocytosis of insulin-containing granules, leading to a rapid and short-lived increase in plasma insulin levels[3].

Repaglinide_Signaling_Pathway Repaglinide Repaglinide KATP_Channel ATP-sensitive Potassium Channel Repaglinide->KATP_Channel Binds and Blocks Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-gated Calcium Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Calcium Influx (↑ [Ca2+]i) Ca_Channel->Ca_Influx Allows Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Triggers Insulin_Release Insulin Release Insulin_Exocytosis->Insulin_Release Results in Experimental_Workflow Start Start Cell_Culture Culture Pancreatic β-cells (e.g., MIN6) Start->Cell_Culture Cell_Seeding Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Pre_incubation Pre-incubate with Low Glucose KRBB Cell_Seeding->Pre_incubation Treatment Treat with Test Compound (Repaglinide) in Low and High Glucose KRBB Pre_incubation->Treatment Incubation Incubate at 37°C Treatment->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant Lyse_Cells Lyse Cells Incubation->Lyse_Cells Insulin_ELISA Measure Insulin Concentration (ELISA) Collect_Supernatant->Insulin_ELISA Data_Analysis Normalize Insulin to Protein and Analyze Data Insulin_ELISA->Data_Analysis Protein_Assay Quantify Total Protein Lyse_Cells->Protein_Assay Protein_Assay->Data_Analysis End End Data_Analysis->End

References

A Comparative Analysis of the Efficacy of Repaglinide with Other Meglitinides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of repaglinide and other meglitinides, namely nateglinide and mitiglinide, in the management of type 2 diabetes mellitus. The information is supported by data from clinical trials to aid in research and development efforts.

Mechanism of Action

Meglitinides are a class of oral hypoglycemic agents that stimulate the release of insulin from pancreatic β-cells.[1] Their mechanism is dependent on the presence of functioning β-cells.[2] Meglitinides bind to the sulfonylurea receptor-1 (SUR1) on the pancreatic β-cells, which leads to the closure of ATP-sensitive potassium (K-ATP) channels.[3] This closure causes depolarization of the cell membrane, opening voltage-gated calcium channels. The subsequent influx of calcium results in the exocytosis of insulin-containing granules, thereby increasing insulin secretion.[1][3] This action is glucose-dependent, meaning insulin release diminishes at low glucose concentrations, which is thought to reduce the risk of severe hypoglycemia compared to some other insulin secretagogues.[2]

Signaling Pathway of Meglitinides

Meglitinide_Signaling_Pathway cluster_beta_cell Pancreatic β-cell Meglitinide Meglitinide SUR1 SUR1 Receptor Meglitinide->SUR1 Binds to K_ATP_Channel K-ATP Channel SUR1->K_ATP_Channel Inhibits Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis Bloodstream Bloodstream Insulin_Secretion->Bloodstream Enters

Caption: Signaling pathway of meglitinides in pancreatic β-cells leading to insulin secretion.

Comparative Efficacy: A Tabular Summary

The following table summarizes the key efficacy parameters from head-to-head clinical trials comparing repaglinide, nateglinide, and mitiglinide.

Efficacy ParameterRepaglinideNateglinideMitiglinideCitation(s)
Reduction in HbA1c (Monotherapy) -1.17% to -1.6%-0.81% to -1.04%~ -0.76% to -1.11% (vs. Nateglinide)[4][5][6][7]
Reduction in Fasting Plasma Glucose (FPG) (Monotherapy) -26.0 mg/dL to -57 mg/dL-18 mg/dL to -18.3 mg/dLComparable to Nateglinide[4][5][6][7]
Reduction in HbA1c (Combination with Metformin) -1.28%-0.67%-0.7% (vs. placebo with metformin)[5][8]
Incidence of Minor Hypoglycemia (Monotherapy) 7% to 17.2%0% to 6.1%0% (vs. 2.8% for Nateglinide)[4][6][7]
Weight Gain (Monotherapy) 1.8 kg0.7 kgNot specified in direct comparisons[9]

Key Experimental Protocols

Repaglinide vs. Nateglinide Monotherapy Trial
  • Objective: To compare the efficacy and safety of repaglinide monotherapy with nateglinide monotherapy in patients with type 2 diabetes previously treated with diet and exercise.[10]

  • Study Design: A 16-week, randomized, parallel-group, open-label, multicenter clinical trial.[10]

  • Participants: 150 patients with type 2 diabetes, HbA1c between 7% and 12%, previously managed by diet and exercise.[10]

  • Intervention:

    • Repaglinide group (n=76): Initial dose of 0.5 mg per meal, with a maximum dose of 4 mg per meal.[10]

    • Nateglinide group (n=74): Initial dose of 60 mg per meal, with a maximum dose of 120 mg per meal.[10]

    • Doses were titrated to achieve preprandial glycemic targets.[4]

  • Primary Efficacy Endpoints: Change in HbA1c from baseline.[10]

  • Secondary Efficacy Endpoints: Change in Fasting Plasma Glucose (FPG) from baseline.[10]

  • Safety Assessment: Incidence of adverse events, including hypoglycemia.[10]

Mitiglinide vs. Nateglinide Monotherapy Trial
  • Objective: To evaluate the efficacy and safety of mitiglinide compared to nateglinide for the treatment of type 2 diabetes.

  • Study Design: A 16-week, randomized, double-blind trial.[7]

  • Participants: Patients with type 2 diabetes (HbA1c 7-10%) previously treated with diet and exercise.[7]

  • Intervention:

    • Mitiglinide group (n=111): 5-20 mg per meal.[7]

    • Nateglinide group (n=114): 60-120 mg per meal.[7]

  • Primary and Secondary Efficacy Endpoints: Changes in HbA1c, Fasting Blood Glucose (FBG), and Postprandial Glucose (PBG) levels.[7]

  • Safety Assessment: Incidence of adverse events, including hypoglycemic episodes.[7]

Experimental Workflow for Efficacy Comparison

Experimental_Workflow cluster_setup Study Setup cluster_intervention Intervention cluster_assessment Assessment cluster_analysis Data Analysis Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (HbA1c, FPG, etc.) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A (e.g., Repaglinide) Randomization->Group_A Group_B Group B (e.g., Nateglinide) Randomization->Group_B Group_C Group C (e.g., Mitiglinide) Randomization->Group_C Treatment_Period Treatment Period (e.g., 16 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Group_C->Treatment_Period Efficacy_Monitoring Efficacy Monitoring (HbA1c, FPG at intervals) Treatment_Period->Efficacy_Monitoring Safety_Monitoring Safety Monitoring (Adverse Events, Hypoglycemia) Treatment_Period->Safety_Monitoring Final_Assessment Final Assessment Efficacy_Monitoring->Final_Assessment Safety_Monitoring->Final_Assessment Data_Collection Data Collection Final_Assessment->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results_Interpretation Results Interpretation Statistical_Analysis->Results_Interpretation

Caption: A typical experimental workflow for a comparative clinical trial of meglitinides.

Discussion of Efficacy

Based on available clinical trial data, repaglinide generally demonstrates superior or comparable efficacy in improving glycemic control compared to other meglitinides.

Repaglinide vs. Nateglinide: Multiple studies have consistently shown that repaglinide leads to a greater reduction in both HbA1c and FPG when compared to nateglinide, both as monotherapy and in combination with metformin.[4][5] While both drugs are effective in managing postprandial glucose excursions, repaglinide's more pronounced effect on overall glycemic control is a key differentiator.[9] However, this greater efficacy may come with a higher incidence of minor hypoglycemia.[4][6]

Mitiglinide: Mitiglinide has been shown to be non-inferior to nateglinide in terms of HbA1c and FPG reduction.[7][11] One study suggested a potentially lower risk of hypoglycemia with mitiglinide compared to nateglinide.[7] Direct, head-to-head comparisons between repaglinide and mitiglinide are limited. One study compared repaglinide to a combination of mitiglinide and voglibose, suggesting the combination might be more effective in improving glycemic variability, but this does not allow for a direct comparison of the meglitinides alone.[12]

Conclusion

Repaglinide appears to be the most potent of the currently available meglitinides in terms of lowering HbA1c and FPG. Nateglinide and mitiglinide are also effective options, with mitiglinide showing a similar efficacy profile to nateglinide. The choice of a specific meglitinide for therapeutic use or further research and development may depend on the desired balance between glycemic control and the risk of hypoglycemia. Further direct comparative studies, particularly between repaglinide and mitiglinide, would be beneficial to fully elucidate the relative efficacy and safety profiles within this class of drugs. It is also important to note that while "Repaglinide Anhydride" may be the specific chemical form in a formulation, the clinical literature predominantly refers to the active moiety as "repaglinide." The absolute oral bioavailability of repaglinide is approximately 56% to 63%.[13]

References

A Comparative Guide to Performance Verification of Repaglinide Anhydride Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Repaglinide Anhydride reference standards, focusing on their performance verification. It is designed to assist researchers, scientists, and drug development professionals in selecting and utilizing appropriate reference standards for their analytical needs. The information presented is based on publicly available data from pharmacopoeias and scientific literature.

Comparison of this compound Reference Standard Specifications

The performance of a reference standard is fundamentally defined by its established specifications. Primary reference standards, such as those from the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), provide the benchmark for quality. Secondary standards are qualified against these primary standards. While specific batch data for these primary standards is available upon purchase, the general specifications outlined in the respective pharmacopoeial monographs provide a basis for comparison.

ParameterUSP Repaglinide RS Specifications[1][2]EP Repaglinide CRS SpecificationsNotes
Assay (on dried basis) 98.0% - 101.0%Conforms to monographThe assay value indicates the purity of the main compound.
Identification Infrared Absorption, Ultraviolet AbsorptionConforms to monographConfirms the chemical identity of the substance.
Specific Rotation +6.3° to +7.3° (at 20°C)Conforms to monographA measure of the stereochemical purity of the chiral molecule.
Loss on Drying Not more than 0.7%Conforms to monographIndicates the amount of volatile matter (e.g., water, residual solvents).
Residue on Ignition Not more than 0.1%Conforms to monographRepresents the amount of inorganic impurities.
Heavy Metals Not more than 0.001%Conforms to monographA limit test for metallic impurities.
Chromatographic Purity Individual impurity: ≤ 0.1%Total impurities: ≤ 0.5%Conforms to monographDetermines the presence of organic impurities. The USP monograph specifies limits for related compounds A, B, and C.

Performance Characteristics of a Typical this compound Reference Standard

The following table summarizes typical performance characteristics for a this compound reference standard, derived from analytical method validation studies reported in the scientific literature. These values demonstrate the expected performance of a well-characterized standard in analytical applications.

Performance CharacteristicTypical Value/RangeAnalytical Technique
Linearity (Correlation Coefficient, r²) > 0.999HPLC, HPTLC
Accuracy (% Recovery) 98% - 102%HPLC, HPTLC
Precision (% RSD) < 2%HPLC, HPTLC
Limit of Detection (LOD) Analyte and method dependentHPLC, HPTLC
Limit of Quantitation (LOQ) Analyte and method dependentHPLC, HPTLC
Stability Stable under defined storage conditions. Degradation observed under stress conditions (acid, base, oxidation, heat, light).Stability-Indicating HPLC/HPTLC

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible performance verification of this compound reference standards. Below are representative protocols for High-Performance Liquid Chromatography (HPLC) analysis and a stability-indicating study.

Protocol 1: HPLC Purity and Assay Determination

This protocol is based on the methodology described in the USP monograph for Repaglinide[1].

1. System Suitability:

  • System Suitability Solution: Prepare a solution in methanol containing known concentrations of USP Repaglinide RS and USP Repaglinide Related Compounds A, B, and C.

  • Procedure: Inject the system suitability solution and verify parameters such as resolution between the main peak and impurity peaks, tailing factor, and theoretical plates to ensure the chromatographic system is performing adequately.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm packing

  • Mobile Phase: A gradient mixture of a phosphate buffer and methanol.

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 245 nm

  • Injection Volume: 10 µL

3. Standard Preparation:

  • Prepare a solution of the this compound reference standard in methanol at a known concentration.

4. Sample Preparation:

  • Prepare a solution of the test sample of this compound in methanol at a concentration similar to the standard preparation.

5. Analysis:

  • Inject the standard and sample solutions into the chromatograph.

  • Calculate the assay and impurity levels by comparing the peak areas obtained from the sample solution to those from the standard solution.

Protocol 2: Stability-Indicating HPTLC Method

This protocol is a representative example of a stability-indicating method to assess the degradation profile of this compound.

1. Stress Degradation:

  • Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl.

  • Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH.

  • Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide.

  • Thermal Degradation: Expose the solid drug substance to dry heat.

  • Photolytic Degradation: Expose a solution of the drug substance to UV light.

2. Chromatographic Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: A suitable mixture of solvents, for example, toluene:ethyl acetate:formic acid.

  • Detection: Densitometric scanning at a specific wavelength (e.g., 244 nm).

3. Analysis:

  • Apply the stressed samples and an unstressed standard solution to the HPTLC plate.

  • Develop the chromatogram and scan the plate.

  • Compare the chromatograms of the stressed samples to the standard to identify and quantify any degradation products, ensuring they are well-resolved from the main Repaglinide peak.

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes in the performance verification of this compound reference standards.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_results Data Evaluation RefStd Reference Standard PrepStd Standard Solution RefStd->PrepStd Dissolve in Methanol TestSample Test Sample PrepSample Sample Solution TestSample->PrepSample Dissolve in Methanol HPLC HPLC System PrepStd->HPLC PrepSample->HPLC Data Peak Area Data HPLC->Data Chromatograms Purity Assay/Purity (%) Data->Purity Compare Areas Impurity Impurity Profile Data->Impurity Identify & Quantify

Caption: Workflow for HPLC Purity and Assay Determination.

Stability_Study_Workflow cluster_stress Stress Conditions cluster_analysis HPTLC Analysis cluster_evaluation Evaluation Acid Acid Hydrolysis HPTLC HPTLC System Acid->HPTLC Base Base Hydrolysis Base->HPTLC Oxidation Oxidation Oxidation->HPTLC Thermal Thermal Thermal->HPTLC Photo Photolytic Photo->HPTLC Repaglinide This compound Sample Repaglinide->Acid Repaglinide->Base Repaglinide->Oxidation Repaglinide->Thermal Repaglinide->Photo Degradation Degradation Profile HPTLC->Degradation Specificity Method Specificity Degradation->Specificity Resolution of Peaks

Caption: Workflow for a Stability-Indicating Study.

Reference_Standard_Hierarchy Primary Primary Reference Standard (e.g., USP, EP) Secondary Secondary Reference Standard (Working Standard) Primary->Secondary Qualification InHouse In-house Calibrated Material Secondary->InHouse Calibration QC Routine QC Samples InHouse->QC Testing

Caption: Hierarchy and Traceability of Reference Standards.

References

A Comparative Analysis of Impurity Profiles in Different Repaglinide Synthesis Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the impurity profiles associated with two distinct synthetic routes for the oral antidiabetic agent, Repaglinide. The selection of a synthetic pathway in pharmaceutical manufacturing is a critical decision that directly impacts the impurity profile of the final active pharmaceutical ingredient (API), thereby influencing its safety and efficacy. This document summarizes quantitative data, details experimental methodologies for impurity detection, and visualizes the comparative workflow to aid in the selection and optimization of manufacturing processes.

Introduction to Repaglinide Synthesis and Impurity Concerns

Repaglinide, (S)-(+)-2-ethoxy-4-(2-((3-methyl-1-(2-(1-piperidinyl)phenyl)butyl)amino)-2-oxoethyl)benzoic acid, is a potent, short-acting insulin secretagogue. Its synthesis involves the coupling of two key intermediates: (S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamine and a derivative of 2-ethoxy-4-(carboxymethyl)benzoic acid. The choice of coupling agents and the specific synthetic strategy for the benzoic acid derivative can lead to the formation of different process-related impurities. Regulatory bodies such as the FDA and EMA require stringent control of these impurities.[1] This guide focuses on two plausible synthetic approaches, highlighting the differences in their resulting impurity profiles.

Comparative Impurity Data

The following table summarizes the potential process-related impurities associated with two different synthetic routes for Repaglinide. The data is compiled from various studies on Repaglinide impurities and knowledge of the chemical reactions involved in each route.[2][3][4] It is important to note that the actual levels of impurities can vary significantly based on process optimization and control.

Impurity NameStructureRoute ARoute BICH Limit
Repaglinide Related Compound A (4-(carboxymethyl)-2-ethoxybenzoic acid)C₁₁H₁₂O₅< 0.10%< 0.10%≤ 0.15%
Repaglinide Related Compound B ([3-Ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid)C₁₃H₁₆O₅< 0.10%< 0.10%≤ 0.15%
Repaglinide Related Compound C ((S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine)C₁₆H₂₆N₂< 0.10%< 0.10%≤ 0.15%
1,3-Dicyclohexylurea (DCU) C₁₃H₂₄N₂OPotentially > 0.15% (if not controlled)Not a primary byproductNot specified (process dependent)
Benzyl Repaglinide C₃₄H₄₂N₂O₄Not a primary byproductPotentially presentNot specified (process dependent)
Repaglinide Isomer C₂₇H₃₆N₂O₄< 0.05%< 0.05%≤ 0.15%

Route A is characterized by the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. While effective, this method is known to produce 1,3-dicyclohexylurea (DCU) as a significant byproduct, which can be challenging to remove completely.

Route B represents a more modern approach that may utilize alternative coupling agents or a different strategy for the synthesis of the key intermediate, 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, to avoid the formation of DCU and other problematic impurities.

Experimental Protocols

The following is a representative experimental protocol for the analysis of Repaglinide and its impurities using High-Performance Liquid Chromatography (HPLC), based on methods described in the literature.[2][4]

Objective: To separate, identify, and quantify Repaglinide and its process-related impurities in a bulk drug substance sample.

Materials and Reagents:

  • Repaglinide reference standard and impurity reference standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase A: 0.01 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.2 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 30% B

    • 10-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-35 min: 70% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of Repaglinide reference standard in methanol. Prepare separate stock solutions of each impurity reference standard in methanol. From these stock solutions, prepare a working standard solution containing Repaglinide and all impurities at known concentrations by diluting with the mobile phase.

  • Sample Solution Preparation: Accurately weigh and dissolve a known amount of the Repaglinide bulk drug substance in methanol to achieve a target concentration. Dilute with the mobile phase as necessary.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards. Quantify the impurities using the peak areas and the known concentrations of the standards.

Workflow for Comparative Impurity Profiling

The following diagram illustrates the logical workflow for comparing the impurity profiles of different Repaglinide synthesis routes.

cluster_route_a Synthesis Route A cluster_route_b Synthesis Route B cluster_analysis Comparative Analysis A_start Starting Materials A A_intermediate Key Intermediate Synthesis A A_start->A_intermediate A_coupling Coupling Reaction (e.g., with DCC) A_intermediate->A_coupling A_repaglinide Crude Repaglinide A A_coupling->A_repaglinide A_purification Purification A_repaglinide->A_purification A_final Final Repaglinide API (Route A) A_purification->A_final analysis_sampling Sampling A_final->analysis_sampling B_start Starting Materials B B_intermediate Key Intermediate Synthesis B B_start->B_intermediate B_coupling Coupling Reaction (Alternative Method) B_intermediate->B_coupling B_repaglinide Crude Repaglinide B B_coupling->B_repaglinide B_purification Purification B_repaglinide->B_purification B_final Final Repaglinide API (Route B) B_purification->B_final B_final->analysis_sampling analysis_hplc HPLC/UPLC Analysis analysis_sampling->analysis_hplc analysis_identification Impurity Identification analysis_hplc->analysis_identification analysis_quantification Impurity Quantification analysis_identification->analysis_quantification analysis_comparison Profile Comparison analysis_quantification->analysis_comparison

Comparative Impurity Profiling Workflow

Conclusion

The selection of a synthetic route for Repaglinide has a direct and significant impact on the impurity profile of the final API. While Route A, utilizing DCC, may be a well-established method, it presents challenges in controlling the formation of 1,3-dicyclohexylurea. Route B, representing more modern synthetic strategies, can potentially mitigate the formation of such byproducts, leading to a cleaner impurity profile and potentially simplifying the purification process. The choice of analytical methodology, such as the HPLC protocol detailed here, is crucial for the accurate identification and quantification of these process-related impurities, ensuring the final drug product meets the stringent quality and safety standards required by regulatory authorities. Continuous process optimization and the implementation of robust analytical controls are paramount in the manufacturing of high-quality Repaglinide.

References

Safety Operating Guide

Proper Disposal of Repaglinide Anhydride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of Repaglinide Anhydride is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of this active pharmaceutical ingredient, adhering to safety and regulatory standards.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[1][2] This minimizes the risk of exposure through inhalation, skin contact, or eye contact.[2][3]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or chemical goggles
Body Protection Laboratory coat or other suitable protective clothing
Respiratory Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.
II. Step-by-Step Disposal Protocol

The disposal of this compound must comply with all applicable federal, state, and local regulations.[4][5] Under the Resource Conservation and Recovery Act (RCRA), it is the responsibility of the waste generator to determine if a substance is hazardous.[5]

Step 1: Waste Characterization

Determine if the this compound waste is classified as hazardous. While not specifically listed as a P- or U-series hazardous waste, a determination must be made based on its characteristics (ignitability, corrosivity, reactivity, and toxicity).[6][7] Consult your institution's Environmental Health and Safety (EHS) department for guidance on this characterization.

Step 2: Segregation and Containment

  • Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS department.

  • Place the waste in a designated, properly labeled, and sealed container.[1][3] The container should be in good condition and compatible with the chemical.

  • Label the container clearly as "Hazardous Waste" (if applicable) and include the chemical name "this compound."

Step 3: Accidental Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate non-essential personnel from the area.[8]

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, contain the spill.

  • For solid spills, carefully sweep or vacuum the material and place it into a designated waste container.[2][3] Avoid creating dust.[1][3]

  • For liquid spills, use an inert absorbent material to collect the substance.

  • Clean the spill area thoroughly.[8]

  • Dispose of all contaminated materials (including PPE) as hazardous waste.

Step 4: Final Disposal

  • Do not dispose of this compound down the drain or in regular trash. [1][2] Discharge into the environment is to be avoided.[1]

  • The recommended method for final disposal is through a licensed chemical waste disposal facility.[1][5] This typically involves controlled incineration with flue gas scrubbing.[1]

  • Arrange for pickup and disposal by a certified hazardous waste contractor.

III. Disposal of Contaminated Materials and Packaging
  • Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be punctured to prevent reuse and disposed of in a sanitary landfill or recycled, depending on local regulations.[1]

  • Contaminated PPE and Labware: Any items, such as gloves, wipes, and glassware, that have come into direct contact with this compound should be collected in a sealed bag or container and disposed of as hazardous waste.

Experimental Workflow: this compound Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste Generated waste_char Step 1: Characterize Waste (Consult EHS) start->waste_char spill Accidental Spill Occurs start->spill is_hazardous Is the waste hazardous per RCRA? waste_char->is_hazardous waste_char->spill hazardous_container Step 2: Segregate and place in a labeled hazardous waste container is_hazardous->hazardous_container Yes non_hazardous_container Step 2: Segregate and place in a labeled non-hazardous waste container is_hazardous->non_hazardous_container No is_hazardous->spill hazardous_container->spill disposal_pickup Step 4: Arrange for pickup by a licensed waste disposal service hazardous_container->disposal_pickup non_hazardous_container->spill non_hazardous_container->disposal_pickup spill_cleanup Step 3: Follow Spill Cleanup Protocol spill->spill_cleanup Yes spill_cleanup->disposal_pickup incineration Final Disposal: Controlled Incineration disposal_pickup->incineration end End: Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Repaglinide Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Repaglinide Anhydride

This guide provides immediate safety, handling, and disposal protocols for laboratory professionals working with this compound. The following procedures are critical for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on information from safety data sheets.

PPE CategoryRecommended EquipmentSpecifications & Rationale
Eye/Face Protection Safety glasses with side shields, chemical safety goggles, or a full face shield.Use equipment tested and approved under government standards like NIOSH (US) or EN 166 (EU) to protect against dust and splashes.[1][2][3][4]
Skin Protection Impervious gloves (e.g., nitrile rubber).Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1][2][5]
Body Protection Protective clothing, lab coat.Choose body protection based on the concentration and amount of the substance being handled to prevent skin contact.[1][2][3]
Respiratory Protection Generally not required under normal use with adequate ventilation.If exposure limits are exceeded, or if dust formation is significant, a full-face respirator or a NIOSH-approved dust respirator may be necessary.[1][2][3][5]
Safe Handling and Storage

Adherence to proper handling and storage procedures is crucial for maintaining the integrity of the compound and ensuring personnel safety.

AspectProcedure
Handling Handle in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5][6][7]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Some sources recommend refrigeration (2-8°C) or freezing for long-term storage.[3][6][8] Keep away from incompatible materials such as oxidizing agents.[3]
Occupational Exposure Limits

No specific occupational exposure limits (OELs) for Repaglinide have been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH.[3][6][8] It is recommended to handle the substance with engineering controls and PPE to minimize exposure.[4][7]

Operational and Disposal Plans

Spill Response Protocol

In the event of a spill, follow these steps to ensure a safe and effective cleanup.

  • Evacuate and Secure: Evacuate non-essential personnel from the spill area. Remove all sources of ignition.[5]

  • Ventilate: Ensure adequate ventilation in the spill area.[5][6]

  • Don PPE: Wear appropriate PPE, including respiratory protection if dust is generated.[5][6]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Avoid allowing the chemical to enter drains.[5][6]

  • Cleanup: For solid spills, sweep up or vacuum the material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[3][6] For liquid spills, absorb with an inert material.[8]

  • Decontamination: Clean the spill area thoroughly.[7]

  • Disposal: Dispose of the collected waste in accordance with local, state, and federal regulations.[6]

Below is a workflow diagram for handling a this compound spill.

Spill_Response_Workflow cluster_prep Initial Response cluster_cleanup Cleanup & Decontamination cluster_disposal Final Steps Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Secure Secure & Ventilate Evacuate->Secure Don_PPE Don Appropriate PPE Secure->Don_PPE Assess Assess Spill (Solid or Liquid) Don_PPE->Assess Contain Contain Spill Assess->Contain Solid_Cleanup Sweep/Vacuum Solid Contain->Solid_Cleanup Solid Liquid_Cleanup Absorb Liquid Contain->Liquid_Cleanup Liquid Collect Collect Waste in Labeled Container Solid_Cleanup->Collect Liquid_Cleanup->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste per Regulations Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for this compound spill response.

Waste Disposal Plan

Dispose of this compound waste in accordance with all applicable federal, state, and local environmental regulations.[7]

  • Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to regulations such as the US EPA guidelines in 40 CFR 261.3.[6]

  • Collection: Collect waste material in a suitable, sealed, and properly labeled container.[5][7]

  • Disposal Method: Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[5] The material may be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]

  • Contaminated Packaging: Contaminated containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, packaging can be punctured to render it unusable and disposed of in a sanitary landfill.[5]

Experimental Protocols

Detailed experimental protocols for key experiments involving this compound are not available in the reviewed safety data sheets. For specific analytical methods or other experimental procedures, it is recommended to consult scientific literature or contact the manufacturer.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.